Product packaging for Oleic anhydride(Cat. No.:CAS No. 24909-72-6)

Oleic anhydride

Cat. No.: B162843
CAS No.: 24909-72-6
M. Wt: 546.9 g/mol
InChI Key: OCNZHGHKKQOQCZ-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oleic anhydride is a fatty acid anhydride that inhibits sphingosine-induced phosphorylation of p32 in Jurkat T cells when used at concentrations ranging from 30 to 100 μM. It has been used in the synthesis of various phospholipids and triglycerides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66O3 B162843 Oleic anhydride CAS No. 24909-72-6

Properties

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067031
Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-72-6
Record name Oleic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24909-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical and physical properties of oleic anhydride?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Oleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is presented to support research, development, and application of this compound in various scientific fields, including drug development.

Chemical Identity

  • IUPAC Name: [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate[1]

  • Synonyms: cis-9-Octadecenoic anhydride, Oleoyl anhydride[2][3]

  • CAS Number: 24909-72-6[1][4]

  • Molecular Formula: C₃₆H₆₆O₃

  • Molecular Weight: 546.9 g/mol

Physical Properties

This compound is a colorless to light yellow liquid or solid, with its physical state being dependent on the ambient temperature. It possesses a characteristic fatty odor.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or solid
Molecular Weight 546.91 g/mol
Density 0.88 g/mL
Melting Point 22-24 °C (literature)
Boiling Point 200-215 °C at 11 mmHg (literature)
Flash Point >109 °C (>230 °F)
Solubility Soluble in ethanol (≥100 mg/mL), DMF (miscible), and DMSO (miscible). Limited solubility in water.

Chemical Properties and Reactivity

As a carboxylic acid anhydride, this compound is a reactive acylating agent and participates in nucleophilic acyl substitution reactions.

Hydrolysis

This compound hydrolyzes in the presence of water to yield two molecules of oleic acid. This reaction can be autocatalytic, where the product, oleic acid, catalyzes the hydrolysis. The rate of hydrolysis can be influenced by the surrounding environment.

Reactions with Alcohols and Amines

This compound reacts with alcohols to form oleic esters and with amines to form oleic amides. These reactions are fundamental in the synthesis of various oleic acid derivatives.

Stability

This compound is stable for at least two years when stored properly. For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and away from moisture.

Experimental Protocols

Synthesis of this compound via Dehydration of Oleic Acid with Dicyclohexylcarbodiimide (DCC)

A common laboratory-scale method for preparing this compound involves the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method is reported to produce high yields, ranging from 87% to 94%.

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous aprotic solvent (e.g., carbon tetrachloride)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve two molar equivalents of oleic acid in an anhydrous aprotic solvent in a reaction vessel.

  • Add one molar equivalent of dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the by-product, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.

  • The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by crystallization if necessary.

Synthesis_of_Oleic_Anhydride oleic_acid 2x Oleic Acid reaction Reaction at Room Temperature oleic_acid->reaction dcc DCC dcc->reaction solvent Aprotic Solvent (e.g., CCl4) solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation dcu Dicyclohexylurea (DCU) (precipitate) filtration->dcu oleic_anhydride This compound evaporation->oleic_anhydride

Caption: Synthesis of this compound from Oleic Acid using DCC.

Signaling Pathways and Logical Relationships

Hydrolysis of this compound

The hydrolysis of this compound is a fundamental reaction that can be visualized as a simple workflow.

Caption: Hydrolysis of this compound to Oleic Acid.

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various oleic acid derivatives, including esters and amides, which have applications in materials science and as biochemical probes. Furthermore, it has been used in the synthesis of complex lipids such as phospholipids and triglycerides. Its ability to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells suggests its potential as a tool in cell signaling research.

References

Oleic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of oleic anhydride, a reactive lipid derivative of oleic acid. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in biological systems.

Chemical Identity and Synonyms

This compound is systematically named [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate according to IUPAC nomenclature.[1] This name precisely describes its structure, formed from the dehydration of two oleic acid molecules.

Due to its widespread use in various research and industrial applications, this compound is also known by a variety of synonyms. These include:

  • Oleic acid anhydride[2]

  • Oleoyl anhydride[2][3]

  • cis-9-Octadecenoic Anhydride[3]

  • (9Z)-9-Octadecenoic acid anhydride

  • 9-Octadecenoic acid (9Z)-, 1,1'-anhydride

  • Dithis compound

  • Bisthis compound

  • Bis(oleic acid) anhydride

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, application, and the design of experimental protocols. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C36H66O3
Molecular Weight 546.91 g/mol
CAS Number 24909-72-6
Appearance Colorless to pale yellow liquid or solid
Melting Point 22-24 °C
Boiling Point 200-215 °C at 11 mmHg
Solubility Soluble in organic solvents such as ethanol, DMF, and DMSO. Limited solubility in water.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches, followed by a general purification procedure.

Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This method provides high yields of this compound under mild, room temperature conditions.

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Carbon tetrachloride (or a less toxic non-polar solvent)

Procedure:

  • Dissolve oleic acid in carbon tetrachloride.

  • Add a stoichiometric amount of DCC to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).

  • Upon completion, the precipitated DCU is removed by filtration.

  • The filtrate, containing the this compound, is then subjected to purification.

Synthesis using Acetic Anhydride

This protocol involves the reaction of oleic acid with a dehydrating agent, followed by conversion to the symmetrical anhydride.

Materials:

  • Oleic acid

  • Acetic anhydride

  • Nitrogen gas

Procedure:

  • Heat oleic acid to 115°C in a reaction vessel with agitation and a nitrogen sparge.

  • Add an equimolar amount of acetic anhydride to the heated oleic acid.

  • Maintain the reaction at this temperature to facilitate the dehydration and formation of mixed and symmetrical anhydrides.

  • Continuously remove the acetic acid byproduct under vacuum to drive the equilibrium towards the formation of the symmetrical this compound.

  • The resulting crude product is then purified.

Purification by Short Path Evaporation

This technique is effective for purifying this compound from non-volatile impurities and unreacted starting materials.

Procedure:

  • The crude this compound is loaded into a short path evaporator.

  • The system is operated under high vacuum (e.g., 10-20 microns) and elevated temperature (e.g., 170-180°C).

  • The more volatile components are distilled and collected, leaving behind the purified this compound. The internal condenser temperature should be maintained at a temperature that allows for the condensation of the distillate (e.g., 30°C).

Workflow for Synthesis and Purification of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound using a dehydrating agent, followed by purification.

OleicAnhydride_Synthesis Start Start: Oleic Acid & Dehydrating Agent Reaction Reaction (e.g., with DCC or Acetic Anhydride) Start->Reaction Filtration Filtration (Removal of Byproducts like DCU) Reaction->Filtration If solid byproduct CrudeProduct Crude this compound Reaction->CrudeProduct Filtration->CrudeProduct Purification Purification (e.g., Short Path Evaporation or Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct End End PureProduct->End

Generalized workflow for this compound synthesis.

Biological Relevance and Applications

This compound serves as a versatile reagent in organic synthesis and has applications in drug development. It is utilized in the synthesis of various lipids, including phospholipids and triglycerides. Furthermore, the anhydride linkage can be employed to create prodrugs of carboxylic acid-containing drugs, potentially extending their duration of action and modifying their physicochemical properties.

While direct signaling pathways involving this compound are not well-documented, the precursor, oleic acid, has been shown to influence cellular signaling. For instance, oleic acid can impair hepatic insulin signaling by modulating the STAT3-C/EBPα-SOCS3 pathway. Additionally, in plants, an oleic acid-mediated pathway is involved in inducing constitutive defense signaling, enhancing resistance to pathogens. The following diagram depicts the oleic acid-impaired insulin signaling pathway.

OleicAcid_Signaling OleicAcid Oleic Acid STAT3 STAT3 Phosphorylation OleicAcid->STAT3 enhances CEBPa C/EBPα Expression OleicAcid->CEBPa induces STAT3_CEBPa STAT3-C/EBPα Interaction STAT3->STAT3_CEBPa CEBPa->STAT3_CEBPa SOCS3 SOCS3 Promoter Activity STAT3_CEBPa->SOCS3 enhances IRS1 IRS1 Expression SOCS3->IRS1 decreases (via degradation) InsulinSignaling Insulin Signaling IRS1->InsulinSignaling impairs

Oleic acid-mediated impairment of insulin signaling.

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical and pharmaceutical research. The detailed protocols and compiled data aim to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to Oleic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Centralia, WA – November 26, 2025 – Oleic anhydride, a fatty acid anhydride derived from oleic acid, is a versatile reagent in biochemical research and a precursor in the synthesis of complex lipids. This technical guide provides an in-depth overview of its chemical properties, applications in experimental protocols, and its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically defined as the anhydride of oleic acid. Its fundamental properties are summarized below, providing a quick reference for laboratory use.

PropertyValueCitation(s)
CAS Number 24909-72-6[1][2][3]
Molecular Formula C₃₆H₆₆O₃[1][2]
Molecular Weight 546.9 g/mol
Synonyms cis-9-Octadecenoic anhydride, Oleoyl anhydride
Purity ≥95% (GC)
Appearance A solution in ethanol
Solubility DMF: miscible, DMSO: miscible, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml

Applications in Synthesis and Cellular Assays

This compound serves as a key reagent in the synthesis of phospholipids and has been identified as an inhibitor of specific cellular phosphorylation events.

Synthesis of Phosphatidylcholines

This compound is utilized in the acylation of sn-glycero-3-phosphocholine to produce phosphatidylcholines, a class of phospholipids that are major components of biological membranes.

Experimental Protocol: Acylation of sn-glycero-3-phosphocholine

This protocol is adapted from the method described by Patel, K.M., Morrisett, J.D., and Sparrow, J.T. (1979).

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • This compound

  • 4-pyrrolidinopyridine (catalyst)

  • Benzene (solvent)

  • Dimethylsulfoxide (DMSO) (solvent)

  • Chloroform

  • Methanol

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve sn-glycero-3-phosphocholine in a 1:1 mixture of benzene-dimethylsulfoxide (DMSO).

  • Add 2 molar equivalents of this compound for each mole of hydroxyl group on the GPC.

  • Add 4-pyrrolidinopyridine to catalyze the reaction.

  • Maintain the reaction mixture at 40-42°C in an oil bath for 2-5 hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the resulting phosphatidylcholine. A Waters Prep LC/500 with a radially compressed silica gel column can be used.

  • Elute the column with a solvent mixture of chloroform-methanol-water (60:30:4). At a flow rate of 200 ml/min, the phospholipid typically elutes within 10-15 minutes.

G_1 Workflow for Phosphatidylcholine Synthesis cluster_0 Reaction Setup cluster_1 Purification Dissolve GPC Dissolve sn-glycero-3-phosphocholine in Benzene-DMSO (1:1) Add Reagents Add this compound (2 eq.) and 4-pyrrolidinopyridine Dissolve GPC->Add Reagents Incubate Incubate at 40-42°C for 2-5 hours Add Reagents->Incubate Monitor Reaction Monitor by TLC Incubate->Monitor Reaction Purify Product Purify via Silica Gel Column Chromatography Monitor Reaction->Purify Product Elute Elute with Chloroform- Methanol-Water (60:30:4) Purify Product->Elute Collect Product Collect Phosphatidylcholine Elute->Collect Product

Workflow for phosphatidylcholine synthesis.
Inhibition of Protein Phosphorylation in Jurkat T cells

This compound has been shown to inhibit the sphingosine-induced phosphorylation of a 32 kDa protein (p32) in Jurkat T cells at concentrations ranging from 30 to 100 μM. This suggests a role for this compound in modulating cellular signaling cascades.

Experimental Protocol: Inhibition of p32 Phosphorylation

This generalized protocol outlines the steps to investigate the inhibitory effect of this compound on protein phosphorylation in a cell-based assay.

Materials:

  • Jurkat T cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sphingosine

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody specific for the phosphorylated form of the target protein (p-p32)

  • Primary antibody for the total form of the target protein (total p32)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T cells in complete medium to the desired density.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 μM) for a specified duration.

  • Stimulate the cells with sphingosine to induce phosphorylation of p32.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of p32.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition of phosphorylation.

Role in Cellular Signaling Pathways

The inhibitory effect of this compound on sphingosine-induced phosphorylation suggests its interaction with the sphingolipid signaling pathway. Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling lipid that regulates numerous cellular processes. By inhibiting this phosphorylation, this compound may disrupt the balance of the "sphingolipid rheostat," which governs cell fate decisions like proliferation and apoptosis.

While direct studies on this compound's impact on downstream pathways are limited, research on its constituent, oleic acid, provides valuable insights. Oleic acid has been shown to influence several key signaling cascades:

  • ERK Pathway: Oleic acid can induce the activation of the ERK1/2 pathway, which is involved in lung injury models.

  • PI3K/Akt Pathway: Oleic acid can regulate genes related to the PI3K signaling pathway, which is crucial for insulin signaling and cell survival.

  • STAT3 Signaling: Oleic acid has been demonstrated to enhance the phosphorylation of STAT3, a transcription factor involved in inflammation and cell proliferation, thereby impairing insulin signaling.

Given that this compound is composed of two oleic acid molecules, it is plausible that it or its metabolic byproducts could modulate these pathways.

G_2 Potential Signaling Pathways Modulated by this compound cluster_downstream Downstream Pathways (Evidence from Oleic Acid) This compound This compound SphK1/2 Sphingosine Kinase 1/2 This compound->SphK1/2 Inhibits Sphingosine Sphingosine Sphingosine->SphK1/2 Substrate S1P Sphingosine-1-Phosphate SphK1/2->S1P Phosphorylates Downstream Signaling Downstream Signaling S1P->Downstream Signaling ERK ERK Pathway Downstream Signaling->ERK Potential Modulation PI3K/Akt PI3K/Akt Pathway Downstream Signaling->PI3K/Akt Potential Modulation STAT3 STAT3 Pathway Downstream Signaling->STAT3 Potential Modulation

Potential signaling pathways modulated by this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. Its well-defined chemical properties, coupled with its utility in lipid synthesis and its potential to modulate key cellular signaling pathways, make it a valuable tool for scientific investigation. Further research into the specific molecular interactions of this compound will undoubtedly uncover new applications in the fields of biochemistry and pharmacology.

References

A Technical Guide to the Synthesis of Oleic Anhydride from Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental methods for synthesizing oleic anhydride from oleic acid. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to facilitate a thorough understanding of the core synthesis principles.

Introduction

This compound, the symmetrical anhydride of oleic acid, is a valuable reagent and intermediate in organic synthesis. Its long, unsaturated alkyl chains impart unique solubility and reactivity characteristics, making it a key component in the synthesis of various oleochemicals, including esters, amides, and specialized polymers. This guide focuses on the practical aspects of its preparation from oleic acid, providing a comparative analysis of common synthetic routes.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound from oleic acid, primarily centered around the dehydration of the parent carboxylic acid. The most prevalent and reliable laboratory-scale method involves the use of a carbodiimide coupling agent. Alternative methods employing other dehydrating agents such as acetic anhydride and trifluoroacetic anhydride are also discussed.

Dehydration using Dicyclohexylcarbodiimide (DCC)

The reaction of oleic acid with dicyclohexylcarbodiimide (DCC) is a widely adopted method for the preparation of this compound due to its high efficiency and mild reaction conditions. This method consistently produces high yields of the desired product.[1]

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.

  • Reagent Addition: To this solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise at room temperature with continuous stirring.

  • Reaction: The reaction mixture is stirred at room temperature. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically complete within 40 minutes to 5 hours.

  • Work-up and Purification:

    • Upon completion, the precipitated DCU is removed by filtration.

    • The filtrate, containing the this compound, is collected.

    • The solvent is removed from the filtrate under reduced pressure.

    • For higher purity, the resulting crude this compound can be recrystallized from acetone.

Quantitative Data:

ParameterValueReference
Molar Ratio (Oleic Acid:DCC) 2:1[1]
Solvent Carbon Tetrachloride[1]
Temperature Room Temperature[1]
Reaction Time 40 minutes - 5 hours[1]
Yield 87-94%

Reaction Pathway:

dcc_reaction 2 Oleic Acid 2 Oleic Acid Intermediate O-acylisourea intermediate 2 Oleic Acid->Intermediate + DCC DCC DCC This compound This compound Intermediate->this compound + Oleic Acid DCU DCU (precipitate) Intermediate->DCU

Figure 1: Synthesis of this compound using DCC.
Dehydration using Acetic Anhydride

The use of acetic anhydride as a dehydrating agent offers an alternative route to this compound. This method involves heating oleic acid with acetic anhydride, followed by purification to remove the acetic acid byproduct and any unreacted starting materials. However, studies have shown that a simple 1:1 molar reaction at equilibrium may only yield a small percentage of this compound, with the predominant product being a mixed acetic-oleic anhydride. To drive the reaction towards the formation of the symmetrical this compound, continuous removal of the acetic acid byproduct is necessary.

General Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped for distillation, heat oleic acid (1.0 equivalent) to approximately 115°C with agitation under an inert atmosphere (e.g., nitrogen sparge).

  • Reagent Addition: Add an equimolar amount of acetic anhydride (1.0 equivalent) to the heated oleic acid.

  • Reaction and Distillation: The reaction mixture is heated, and the acetic acid byproduct is continuously removed by distillation, potentially under reduced pressure, to shift the equilibrium towards the desired product.

  • Purification: The crude this compound is purified by vacuum distillation to separate it from unreacted starting materials and any remaining byproducts.

Quantitative Data:

ParameterValueReference
Molar Ratio (Oleic Acid:Acetic Anhydride) 1:1 (initial)
Temperature ~115°C
Purification Vacuum Distillation
Yield Low at equilibrium (5% at 1:1 ratio); higher yields require continuous removal of acetic acid.

Reaction Pathway:

acetic_anhydride_reaction Oleic Acid Oleic Acid Mixed Anhydride Acetic-Oleic Anhydride Oleic Acid->Mixed Anhydride + Acetic Anhydride Acetic Anhydride Acetic Anhydride Mixed Anhydride->Oleic Acid - Acetic Anhydride This compound This compound Mixed Anhydride->this compound + Oleic Acid Acetic Acid Acetic Acid Mixed Anhydride->Acetic Acid This compound->Mixed Anhydride - Oleic Acid

Figure 2: Equilibrium in this compound Synthesis with Acetic Anhydride.
Dehydration using Trifluoroacetic Anhydride (TFAA)

General Reaction Principle:

The reaction of oleic acid with TFAA is expected to be rapid and exothermic, forming the mixed anhydride and trifluoroacetic acid. To obtain this compound, a subsequent reaction of the mixed anhydride with another molecule of oleic acid would be required, with the concurrent removal of trifluoroacetic acid.

Quantitative Data:

Specific yield and optimized reaction conditions for the synthesis of this compound using TFAA are not well-documented in publicly available literature.

Reaction Pathway:

tfaa_reaction Oleic Acid Oleic Acid Mixed Anhydride Oleic-Trifluoroacetic Anhydride (in-situ) Oleic Acid->Mixed Anhydride + TFAA TFAA TFAA Further Reaction Reaction with Oleic Acid Mixed Anhydride->Further Reaction TFA Trifluoroacetic Acid Mixed Anhydride->TFA This compound This compound Further Reaction->this compound

Figure 3: Conceptual Pathway for this compound Synthesis via TFAA.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Spectroscopic Data:

TechniqueKey Features
FTIR Characteristic anhydride C=O stretching bands appear at approximately 1815 cm⁻¹ and 1750 cm⁻¹.
¹H NMR The protons alpha to the carbonyl groups are expected to show a chemical shift around 2.2-2.5 ppm. The olefinic protons of the oleic acid chain typically appear around 5.3 ppm.
¹³C NMR The carbonyl carbons of the anhydride group are typically observed in the range of 160-180 ppm.

Conclusion

This guide has detailed the primary methods for the synthesis of this compound from oleic acid. The use of dicyclohexylcarbodiimide (DCC) stands out as the most efficient and well-documented method for laboratory-scale preparation, consistently providing high yields under mild conditions. While acetic anhydride and trifluoroacetic anhydride present alternative routes, their practical application for isolating pure this compound in high yields requires further optimization, particularly concerning the removal of byproducts to drive the reaction equilibrium. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound.

References

Hydrolysis of oleic anhydride in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the hydrolysis of oleic anhydride in aqueous media for researchers, scientists, and drug development professionals.

Introduction

This compound, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule of significant interest in the field of drug development. Its utility often lies in its application as a prodrug linker, where it can be attached to a parent drug molecule to improve its pharmacokinetic properties, such as solubility and membrane permeability.[1][2] The efficacy of such a system is critically dependent on the rate and extent of hydrolysis of the anhydride bond in an aqueous environment to release the active drug and two molecules of oleic acid.

This guide provides a comprehensive overview of the hydrolysis of this compound in aqueous media, including the reaction mechanism, kinetic considerations, and detailed experimental protocols for its study. A thorough understanding of these principles is essential for the rational design of this compound-based drug delivery systems with controlled release profiles.

Mechanism of this compound Hydrolysis

The hydrolysis of a carboxylic anhydride, such as this compound, is a classic example of nucleophilic acyl substitution.[3] In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which is subsequently protonated to yield a second carboxylic acid molecule.[4] The overall reaction converts one molecule of this compound into two molecules of oleic acid.

The reaction can proceed without a catalyst, but it can be catalyzed by either acid or base.[5] In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic conditions, the nucleophile is the more reactive hydroxide ion, and the reaction proceeds through a similar tetrahedral intermediate.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate OleicAnhydride This compound Intermediate Unstable Intermediate OleicAnhydride->Intermediate Nucleophilic Attack by Water Water Water (H₂O) OleicAcid1 Oleic Acid Intermediate->OleicAcid1 Collapse of Intermediate & Leaving Group Departure OleicAcid2 Oleic Acid

Figure 1: Mechanism of this compound Hydrolysis.

Kinetics of Hydrolysis

The rate of hydrolysis of anhydrides is influenced by several factors, including pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively reported in the literature, the principles governing the hydrolysis of other anhydrides, such as acetic and propionic anhydride, provide a strong basis for understanding its behavior.

The hydrolysis of anhydrides is often a rapid process in the presence of water. The reaction can exhibit autocatalytic behavior, as the carboxylic acid product can catalyze the reaction. This is particularly relevant in unbuffered aqueous media.

Table 1: Factors Influencing the Rate of Anhydride Hydrolysis

FactorEffect on Hydrolysis RateRationale
pH Increases at both acidic and basic pH.Acid catalysis protonates the carbonyl, increasing its electrophilicity. Base catalysis involves the more nucleophilic hydroxide ion.
Temperature Increases with increasing temperature.Provides the necessary activation energy for the reaction to proceed at a faster rate, consistent with Arrhenius kinetics.
Solvent Polarity Generally faster in more polar solvents.Polar solvents can better stabilize the charged transition state of the reaction.
Steric Hindrance Slower for bulkier anhydrides.Bulky groups around the carbonyl carbon can hinder the approach of the nucleophile (water).
Autocatalysis The reaction rate can increase over time in unbuffered solutions.The carboxylic acid product can act as an acid catalyst for the hydrolysis of the remaining anhydride.

Experimental Protocols for Studying Hydrolysis

Monitoring the hydrolysis of this compound requires analytical techniques capable of measuring the disappearance of the anhydride or the appearance of the oleic acid product over time.

In-situ Monitoring by Spectroscopy

In-situ techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for real-time reaction monitoring as they do not require sample withdrawal.

Experimental Protocol: In-situ FTIR Monitoring

  • System Setup: A reaction vessel equipped with an in-situ FTIR probe and a temperature controller is used.

  • Background Spectrum: A background spectrum of the reaction medium (e.g., aqueous buffer) is collected.

  • Reaction Initiation: A known concentration of this compound is introduced into the aqueous medium at a controlled temperature.

  • Data Acquisition: FTIR spectra are recorded at regular intervals. The disappearance of the characteristic anhydride C=O stretching bands (typically around 1820 and 1750 cm⁻¹) and the appearance of the carboxylic acid C=O band (around 1710 cm⁻¹) are monitored.

  • Data Analysis: The concentration of this compound and oleic acid over time is determined from the absorbance values using a pre-established calibration curve. This data is then used to determine the reaction kinetics.

FTIR_Workflow A Setup Reaction Vessel with FTIR Probe and Temp. Control B Collect Background Spectrum of Aqueous Medium A->B C Initiate Reaction: Add this compound B->C D Acquire Spectra at Regular Time Intervals C->D E Monitor Anhydride Disappearance and Acid Appearance Peaks D->E F Determine Concentrations vs. Time using Calibration Curve E->F G Calculate Reaction Rate and Kinetic Parameters F->G

Figure 2: Workflow for In-situ FTIR Monitoring of Hydrolysis.
Quantification of Oleic Acid by Chromatography

Chromatographic methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), are highly sensitive and specific for quantifying oleic acid. These are typically offline methods requiring sample quenching.

Experimental Protocol: GC-FID Analysis

  • Reaction Setup: The hydrolysis reaction is carried out in a temperature-controlled vessel.

  • Sampling: At predetermined time points, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction (e.g., by rapid cooling and extraction into a non-polar solvent).

  • Sample Preparation: The oleic acid in the sample may require derivatization (e.g., to its methyl ester) to improve its volatility for GC analysis, although derivatization-free methods also exist.

  • GC-FID Analysis: The prepared sample is injected into a GC-FID system. A suitable column, such as a DB-FFAP capillary column, is used to separate the components.

  • Quantification: The concentration of oleic acid is determined by comparing the peak area to a calibration curve prepared with oleic acid standards.

  • Kinetic Analysis: The concentration of oleic acid at different time points is used to calculate the rate of the hydrolysis reaction.

GC_Workflow A Setup Hydrolysis Reaction in a Controlled Environment B Withdraw Aliquots at Specific Time Intervals A->B C Quench Reaction and Extract Oleic Acid B->C D Sample Derivatization (if required) C->D E Inject Sample into GC-FID System D->E F Quantify Oleic Acid using Calibration Curve E->F G Determine Reaction Kinetics F->G

Figure 3: Workflow for GC-FID Analysis of Hydrolysis.

Table 2: Comparison of Analytical Techniques for Monitoring Hydrolysis

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Vibrational spectroscopyReal-time, in-situ monitoring; no sample preparation needed.Lower sensitivity compared to chromatography; potential for peak overlap.
NMR Spectroscopy Nuclear magnetic resonanceProvides detailed structural information; can monitor multiple species simultaneously.Lower sensitivity; requires deuterated solvents in some cases; expensive equipment.
GC-FID Gas chromatographyHigh sensitivity and specificity; well-established for fatty acid analysis.Requires sample quenching and often derivatization; offline analysis.
HPLC Liquid chromatographyVersatile; can be used for non-volatile compounds without derivatization.Can have lower resolution for fatty acids compared to GC; requires sample quenching.

Applications in Drug Development

The hydrolyzable nature of the anhydride bond makes it an attractive linker for creating prodrugs. A lipophilic drug can be conjugated to another molecule (or dimerized) via an anhydride linkage. This can enhance the drug's solubility in lipid-based formulations. Upon administration, the anhydride bond is designed to hydrolyze at a controlled rate in the aqueous environment of the body, releasing the active drug.

The rate of hydrolysis is a critical design parameter. A linker that hydrolyzes too quickly may release the drug prematurely, while one that hydrolyzes too slowly may not achieve therapeutic concentrations. By understanding the factors that control the hydrolysis of this compound, drug development professionals can better design prodrugs with optimal release kinetics for a desired therapeutic effect.

Prodrug_Concept Prodrug Drug-Oleic Anhydride Prodrug Hydrolysis Aqueous Environment (Hydrolysis) Prodrug->Hydrolysis ActiveDrug Active Drug Hydrolysis->ActiveDrug Release OleicAcid Oleic Acid (Byproduct) Hydrolysis->OleicAcid

Figure 4: Prodrug Release via Anhydride Linker Hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications for its use in advanced drug delivery systems. The reaction proceeds via nucleophilic acyl substitution to yield two molecules of oleic acid. The rate of this conversion is highly dependent on environmental conditions such as pH and temperature. A quantitative understanding of these kinetics is paramount for designing prodrugs with predictable and controlled release profiles. The experimental protocols outlined in this guide, utilizing both spectroscopic and chromatographic techniques, provide a robust framework for researchers to characterize the hydrolysis of this compound and to advance the development of innovative therapeutics. Further research to establish specific rate constants for this compound under various physiological conditions would be highly valuable to the field.

References

In-Depth Technical Guide to the Solubility of Oleic Anhydride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic anhydride, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule with significant applications in chemical synthesis, drug delivery, and materials science. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound and its saturated analogs—stearic, palmitic, and lauric anhydrides—in a range of common organic solvents. Due to the limited availability of quantitative data for this compound, this guide leverages data from its saturated counterparts to provide a broader understanding of solubility trends. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, alongside a logical workflow diagram to guide researchers in their experimental design.

Introduction

This compound ((C₁₈H₃₃O)₂O) is a fatty acid anhydride characterized by its long, unsaturated alkyl chains. This structure imparts a predominantly nonpolar character, making it readily soluble in many organic solvents while having limited solubility in water. Understanding its solubility profile is critical for its use as a reagent in organic synthesis, for example, in the production of esters and amides, and in the formulation of lipid-based drug delivery systems.

This guide aims to consolidate the available solubility data for this compound and related long-chain fatty acid anhydrides. By examining the solubility of stearic, palmitic, and lauric anhydrides, we can infer the likely behavior of this compound in various solvent classes, from nonpolar alkanes to polar aprotic and protic solvents.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, some qualitative and semi-quantitative data, combined with data for its saturated analogs, provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of this compound

SolventTypeSolubilityNotes
Dimethylformamide (DMF)Polar AproticMiscible-
Dimethyl sulfoxide (DMSO)Polar AproticMiscible-
EthanolPolar Protic100 mg/mL-
Ethanol:PBS (pH 7.2) (1:1)Aqueous/Organic0.5 mg/mLDemonstrates significantly lower solubility in aqueous mixtures.

Table 2: Solubility of Saturated Fatty Acid Anhydrides (Stearic, Palmitic, and Lauric Anhydride)

AnhydrideSolventTypeSolubility
Stearic Anhydride EthanolPolar ProticSoluble
ChloroformHalogenatedSoluble
Palmitic Anhydride ChloroformHalogenatedSoluble
BenzeneAromatic HydrocarbonSoluble
TolueneAromatic Hydrocarbon"Almost transparency" indicating good solubility.[1]
Lauric Anhydride Organic Solvents-Generally soluble.

Note: The term "soluble" in these contexts is qualitative and indicates that the anhydride dissolves to a practically useful extent, but does not provide a specific concentration. The solubility of these long-chain anhydrides is expected to be high in nonpolar and moderately polar aprotic solvents due to the "like dissolves like" principle, where the long hydrocarbon chains are readily solvated. Solubility in polar protic solvents like lower alcohols is present but may be limited by the energy required to disrupt the hydrogen bonding network of the solvent.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

3.1. Materials

  • This compound (or other anhydride of interest)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Thermostatically controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Vials with screw caps

  • Apparatus for quantitative analysis (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of the anhydride to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

  • Quantification: Accurately determine the concentration of the anhydride in the filtered solution using a pre-validated analytical method.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow to settle or centrifuge agitate->settle sample Withdraw supernatant settle->sample filter Filter aliquot sample->filter quantify Quantify concentration filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Shake-Flask Method Workflow

Conclusion

While specific quantitative solubility data for this compound remains sparse, a clear qualitative and semi-quantitative picture emerges from the available information and data from its saturated analogs. This compound is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents like ethanol. Its solubility is expected to be high in a wide range of nonpolar and moderately polar organic solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology. This information is crucial for researchers and professionals in optimizing synthetic procedures, developing effective purification strategies, and designing novel formulations involving this compound. Further research into the quantitative solubility of this compound in a broader array of solvents would be a valuable contribution to the scientific community.

References

Spectroscopic data for oleic anhydride (¹H NMR, ¹³C NMR, FT-IR).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oleic anhydride, a key intermediate in the synthesis of various lipids and other bioactive molecules. This document details the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic characteristics of this compound, including detailed experimental protocols for its synthesis and spectral acquisition.

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the dehydration of oleic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction proceeds at room temperature with high yields.[1][2]

Experimental Protocol: Synthesis

Materials:

  • Oleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous carbon tetrachloride (or other anhydrous aprotic solvent such as dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.

  • To this solution, add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise with stirring at room temperature.

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

  • Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oily product. High yields of 87-94% can be expected with this method.[2]

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the long aliphatic chains and the vinyl group. The chemical shifts are similar to those of oleic acid, with notable differences in the region of the α-protons to the carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m4H-CH=CH- (Olefinic protons)
~2.28t4H-CH₂-C(O)- (α-protons to carbonyl)
~2.01m8H-CH₂-CH=CH-CH₂- (Allylic protons)
~1.61m4H-CH₂-CH₂-C(O)- (β-protons to carbonyl)
~1.27br s~40H-(CH₂)n- (Methylene protons of the aliphatic chain)
~0.88t6H-CH₃ (Terminal methyl protons)

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the known spectral data of oleic acid and related fatty acid derivatives.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon of the anhydride group, along with signals for the olefinic and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-C(O)O(O)C- (Carbonyl carbon)
~130-CH=CH- (Olefinic carbons)
~34-CH₂-C(O)- (α-carbon to carbonyl)
~32-(CH₂)n- (Aliphatic methylene carbons)
~29-(CH₂)n- (Aliphatic methylene carbons)
~27-CH₂-CH= (Allylic carbon)
~25-CH₂-CH₂-C(O)- (β-carbon to carbonyl)
~23-CH₂-CH₃
~14-CH₃ (Terminal methyl carbon)

Note: The chemical shifts are approximate and based on typical values for fatty acid anhydrides and related long-chain aliphatic compounds.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is distinguished by the presence of two strong carbonyl stretching bands, which is characteristic of an anhydride functional group.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretch (Olefinic)
~2925StrongC-H asymmetric stretch (Aliphatic CH₂)
~2855StrongC-H symmetric stretch (Aliphatic CH₂)
~1815StrongC=O symmetric stretch (Anhydride)
~1750StrongC=O asymmetric stretch (Anhydride)
~1465MediumC-H bend (CH₂)
~1170MediumC-O stretch
~910MediumC-O stretch
~722Weak-(CH₂)n- rock

Note: The peak positions are approximate. Non-cyclic unsaturated anhydrides typically exhibit two carbonyl stretching bands around 1820-1810 cm⁻¹ and 1750-1740 cm⁻¹. The spectrum of oleic acid would show a broad O-H stretch from ~3300-2500 cm⁻¹ and a single C=O stretch around 1710 cm⁻¹, which are absent in the anhydride spectrum.

Experimental Protocols: Spectroscopy

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound directly onto the ATR crystal or between two salt plates to form a thin film.

  • Ensure good contact between the sample and the ATR crystal if using that method.

Acquisition Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.

Data Processing:

  • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spectroscopy Spectroscopic Characterization start Start oleic_acid Oleic Acid (2 eq) in anhy. CCl4 start->oleic_acid reaction Reaction at Room Temp oleic_acid->reaction dcc DCC (1 eq) in anhy. CCl4 dcc->reaction filtration Filtration to remove DCU reaction->filtration workup Aqueous Workup filtration->workup drying Drying (Na2SO4) workup->drying concentration Concentration drying->concentration product This compound concentration->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir nmr_data ¹H and ¹³C NMR Spectra nmr->nmr_data ftir_data FT-IR Spectrum ftir->ftir_data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Core Chemical Reactions of Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving oleic anhydride, a significant intermediate in organic synthesis and a building block in various scientific fields. This document details the synthesis and primary reactions of this compound, including hydrolysis, esterification, and amidation, supported by experimental protocols, quantitative data, and reaction diagrams.

Introduction to this compound

This compound, also known as (Z)-octadec-9-enoic anhydride, is a carboxylic anhydride derived from oleic acid, a monounsaturated omega-9 fatty acid.[1] Its structure features two oleoyl groups linked by an oxygen atom, conferring a highly reactive acylating nature. The presence of the long, unsaturated fatty acid chains imparts distinct physical properties, such as solubility in non-polar solvents. These characteristics make this compound a valuable reagent in the synthesis of esters, amides, and other acyl derivatives, with applications in materials science for creating specialized polymers and in life sciences as a biochemical reagent.[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of oleic acid using a coupling agent, typically dicyclohexylcarbodiimide (DCC).[2][3] This method provides high yields under mild conditions.

Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling

This reaction proceeds by the activation of the carboxylic acid group of oleic acid by DCC, followed by nucleophilic attack by a second molecule of oleic acid to form the anhydride and dicyclohexylurea (DCU) as a byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products oleic_acid1 2x Oleic Acid reaction oleic_acid1->reaction dcc DCC (Dicyclohexylcarbodiimide) dcc->reaction solvent Solvent (e.g., Carbon Tetrachloride) solvent->reaction room_temp Room Temperature room_temp->reaction oleic_anhydride This compound dcu DCU (Dicyclohexylurea) (precipitate) reaction->oleic_anhydride Forms reaction->dcu Byproduct

Diagram 1. Synthesis of this compound using DCC.
Experimental Protocol: Synthesis of this compound with DCC[3]

  • Materials:

    • Oleic acid (2 mmoles)

    • Dicyclohexylcarbodiimide (DCC) (1 mmole)

    • Anhydrous carbon tetrachloride (20 ml)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure: a. Dissolve 2 mmoles of oleic acid in 15 ml of anhydrous carbon tetrachloride in a clean, dry flask. b. In a separate container, dissolve 1 mmole of DCC in 5 ml of anhydrous carbon tetrachloride. c. Add the DCC solution to the oleic acid solution while stirring at room temperature. d. Allow the reaction mixture to stand at room temperature for 15 hours. A white precipitate of dicyclohexylurea (DCU) will form. e. Collect the DCU precipitate by filtration. f. The filtrate contains the this compound dissolved in carbon tetrachloride. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound. g. The product can be further purified by recrystallization if necessary.

Quantitative Data: Synthesis of this compound

The yield of this compound is highly dependent on the solvent used in the reaction.

SolventYield of this compound (%)
Carbon tetrachloride91
Petroleum ether87
Benzene88
Chloroform86
Diethyl ether74
Pyridine41

Table 1: Yield of this compound in various solvents using the DCC method.

Key Chemical Reactions of this compound

This compound is a versatile acylating agent and undergoes several key reactions, including hydrolysis, esterification, and amidation.

Hydrolysis

This compound reacts with water to yield two molecules of oleic acid. This reaction can be slow but is often autocatalytic, where the product, oleic acid, catalyzes the reaction itself.

G cluster_reactants Reactants cluster_product Product oleic_anhydride This compound reaction oleic_anhydride->reaction water Water (H₂O) water->reaction oleic_acid 2x Oleic Acid oleic_acid->reaction Catalyzes autocatalysis Autocatalysis (by Oleic Acid) reaction->oleic_acid

Diagram 2. Hydrolysis of this compound.
Experimental Protocol: Hydrolysis of this compound (General Procedure)

  • Materials:

    • This compound

    • Water (or aqueous buffer solution)

    • Analytical method for monitoring the reaction (e.g., titration, HPLC, or FTIR)

  • Procedure: a. Disperse a known amount of this compound in an aqueous medium. b. Maintain the mixture at a constant temperature and provide agitation if necessary to ensure mixing. c. At regular intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a solvent). e. Analyze the concentration of oleic acid and/or remaining this compound using a suitable analytical technique. The rate of hydrolysis can be determined by plotting the concentration of the product or reactant against time.

Quantitative Data: Hydrolysis of this compound

The hydrolysis of long-chain fatty acid anhydrides can be described by first-order kinetics. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts or micelles. For ethyl oleate succinic anhydride, a related compound, the hydrolysis rate constant at pH 7 was found to be 0.0028 L/(mmol·h).

Esterification

This compound reacts with alcohols in a process called alcoholysis to produce an oleic acid ester and one molecule of oleic acid as a byproduct. This reaction is a common method for synthesizing oleate esters. The reaction can be catalyzed by acids or bases, or proceed under neutral conditions, often with gentle heating.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products oleic_anhydride This compound reaction oleic_anhydride->reaction alcohol Alcohol (R'-OH) alcohol->reaction catalyst Catalyst (e.g., H₂SO₄, DMAP) catalyst->reaction heat Heat (optional) heat->reaction oleate_ester Oleate Ester oleic_acid Oleic Acid reaction->oleate_ester Forms reaction->oleic_acid Byproduct

Diagram 3. Esterification of this compound.
Experimental Protocol: Esterification of this compound (General Procedure)

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol, methanol)

    • Catalyst (optional, e.g., concentrated sulfuric acid, 4-dimethylaminopyridine (DMAP))

    • Anhydrous solvent (optional, e.g., dichloromethane, hexane)

    • Heating and stirring apparatus

    • Extraction and purification equipment

  • Procedure: a. Dissolve this compound in an anhydrous solvent (if used) in a reaction flask equipped with a stirrer and a condenser. b. Add the alcohol to the reaction mixture. An excess of the alcohol can be used to drive the reaction to completion. c. If a catalyst is used, add it cautiously to the mixture. d. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques like TLC or GC. e. After completion, cool the mixture and wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize the acid catalyst and byproduct) and then with water. f. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). g. Remove the solvent under reduced pressure to obtain the crude ester. h. Purify the ester by distillation or column chromatography.

Quantitative Data: Esterification

The yield and rate of esterification are influenced by the type of alcohol, catalyst, temperature, and molar ratio of reactants. For the esterification of free fatty acids (a related reaction), conversions of up to 98% can be achieved with an excess of alcohol and an acid catalyst. When using mixed carboxylic-palmitic anhydrides with Amberlyst-15 as a catalyst, good yields of fatty esters are obtained.

AlcoholCatalystConditionsConversion/YieldReference
EthanolSulfuric AcidReflux, 8h~93% (for oleic acid)
MethanolSulfuric Acid68°C, 30 min88% (for oleic acid)
VariousAmberlyst-15Reflux in hexaneGood yields (for palmitic anhydride)

Table 2: Representative conditions and yields for esterification reactions related to fatty acids and their anhydrides.

Amidation

This compound reacts with ammonia, primary amines, or secondary amines to form oleic amide or N-substituted oleic amides, respectively. The reaction also produces a molecule of oleic acid as a byproduct, which can react with excess amine to form an ammonium salt.

G cluster_reactants Reactants cluster_products Products oleic_anhydride This compound reaction oleic_anhydride->reaction amine Amine (R'R''NH) ammonium_salt Ammonium Oleate Salt (with excess amine) amine->ammonium_salt amine->reaction oleic_amide Oleic Amide / N-Substituted Amide oleic_acid Oleic Acid oleic_acid->ammonium_salt Reacts with excess amine to form reaction->oleic_amide Forms reaction->oleic_acid Byproduct

Diagram 4. Amidation of this compound.
Experimental Protocol: Amidation of this compound (General Procedure)

  • Materials:

    • This compound

    • Amine (e.g., ammonia, propylamine)

    • Solvent (optional)

    • Heating and stirring apparatus

    • Purification equipment

  • Procedure: a. Dissolve this compound in a suitable solvent in a reaction flask. b. Add the amine to the solution. The reaction is often exothermic. If necessary, cool the reaction mixture. c. Stir the mixture at room temperature or with gentle heating for a specified duration. Monitor the reaction by TLC or another suitable method. d. Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine) and then with water. e. Dry the organic layer and remove the solvent to obtain the crude amide. f. Purify the amide by recrystallization or column chromatography.

Quantitative Data: Amidation

Characterization of this compound and its Products

The formation of this compound and its derivatives can be confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: this compound exhibits characteristic C=O stretching vibrations for the anhydride group, typically appearing as two bands around 1810-1750 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid is also indicative of anhydride formation. For ester and amide products, the appearance of their respective carbonyl stretching bands at different wavenumbers confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and its products. The chemical shifts of the protons and carbons near the anhydride, ester, or amide functional groups will be distinct from those in the starting oleic acid.

Conclusion

This compound is a key reactive intermediate with a well-established synthetic route and predictable reactivity towards common nucleophiles. Its primary reactions—hydrolysis, esterification, and amidation—provide straightforward pathways to a variety of oleic acid derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound in the development of new materials and pharmaceuticals. Further research into the kinetics and optimization of these reactions will continue to expand the utility of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Oleic Anhydride using Dicyclohexylcarbodiimide (DCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of oleic anhydride from oleic acid utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method offers high yields under mild, room temperature conditions. Detailed experimental procedures, data presentation in tabular format, safety precautions, and a visual representation of the experimental workflow are included to ensure safe and efficient execution of the synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, often employed in acylation reactions for the introduction of the oleoyl group. Its synthesis is commonly achieved through the dehydration coupling of two molecules of oleic acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation. The reaction proceeds at room temperature, with the insoluble dicyclohexylurea (DCU) byproduct being easily removed by filtration, simplifying the purification process.[1][2] The overall reaction is as follows:

2 Oleic Acid + DCC → this compound + DCU

This protocol outlines a reliable method for the synthesis of this compound, achieving high yields.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Reactants and Products
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Oleic AcidC₁₈H₃₄O₂282.47[3]13-14360 (decomposes)0.895 @ 25°C
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.3334-35122-124 @ 6 mmHg~1.08 @ 25°C
This compoundC₃₆H₆₆O₃546.9122-24200-215 @ 11 mmHg0.88
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.34232-233Not ApplicableNot Available
Table 2: Safety Information
ChemicalHazard StatementsPrecautionary Statements
Oleic Acid Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.
Dicyclohexylcarbodiimide (DCC) Harmful if swallowed. Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage.Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
This compound Causes skin irritation. Causes serious eye irritation.Wash hands thoroughly after handling. Wear protective gloves/eye protection.
Dicyclohexylurea (DCU) Harmful if swallowed. Flammable solid.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Ground/bond container and receiving equipment.
Carbon Tetrachloride (Solvent) Fatal if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Harmful to the aquatic environment with long lasting effects.Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.

Experimental Protocols

Materials
  • Oleic Acid (2.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • Anhydrous Carbon Tetrachloride (or other suitable anhydrous aprotic solvent such as acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.

  • Addition of DCC: While stirring the oleic acid solution at room temperature, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-15 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filtration: Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous carbon tetrachloride to recover any trapped product.

    • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride.

  • Purification (Optional): The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by crystallization from a suitable solvent or by vacuum distillation.

Experimental Workflow

Oleic_Anhydride_Synthesis Experimental Workflow for this compound Synthesis A 1. Dissolve Oleic Acid in Anhydrous Carbon Tetrachloride B 2. Add DCC Solution Dropwise at Room Temperature A->B C 3. Stir Reaction Mixture for 12-15 hours B->C D 4. Formation of DCU Precipitate C->D E 5. Filter Reaction Mixture to Remove DCU D->E F 6. Wash DCU with Cold Solvent E->F G 7. Concentrate Filtrate (Rotary Evaporation) E->G Filtrate F->G H Crude this compound G->H I Optional: Further Purification (Crystallization/Distillation) H->I J Pure this compound I->J

References

Oleic Anhydride: A Versatile Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Oleic anhydride, the anhydride of the ubiquitous monounsaturated fatty acid oleic acid, serves as a powerful oleoylating agent in organic synthesis. Its application spans the modification of biomolecules, the synthesis of lipids, and the development of novel materials. The introduction of the long, hydrophobic oleoyl chain can significantly alter the physicochemical properties of molecules, enhancing lipid solubility, promoting self-assembly, and influencing biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent for various substrates, including alcohols, amines, and amino acids.

Applications of this compound in Organic Synthesis

This compound is a highly reactive acylating agent, suitable for the esterification of alcohols and the amidation of amines. These reactions typically proceed under mild conditions and can be facilitated by catalysts such as 4-(dimethylamino)pyridine (DMAP) or pyridine. The resulting oleoyl esters and amides are of significant interest in various fields:

  • Drug Development: Acylation with oleic acid can be employed to create prodrugs with enhanced lipid solubility, improving their absorption and bioavailability. The oleoyl group can also be used to target drugs to lipid-rich environments in the body.

  • Lipid Synthesis: this compound is a key reagent in the synthesis of complex lipids, including triglycerides and phospholipids. These synthetic lipids are crucial for studying lipid metabolism, membrane biophysics, and for the creation of lipid-based drug delivery systems like liposomes.

  • Biomolecule Modification: The surface of biomolecules such as peptides and polysaccharides can be modified with oleoyl groups to enhance their interaction with cell membranes or to induce self-assembly into nanoparticles for drug delivery applications.

  • Materials Science: The incorporation of the flexible and hydrophobic oleoyl chain into polymers can be used to tune their physical properties, creating materials with applications ranging from biodegradable plastics to hydrophobic coatings.

General Reaction Mechanism

The acylation of nucleophiles (Nu-H), such as alcohols or amines, with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a catalyst like DMAP, the reaction is significantly accelerated.

Acylation_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation OleicAnhydride This compound Acylpyridinium N-Oleoylpyridinium Intermediate OleicAnhydride->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Tetrahedral_Intermediate Acylated_Product Oleoyl Ester / Amide Tetrahedral_Intermediate->Acylated_Product Oleate Oleate Tetrahedral_Intermediate->Oleate Regenerated_DMAP DMAP (regenerated) Tetrahedral_Intermediate->Regenerated_DMAP

Caption: General mechanism for DMAP-catalyzed acylation using this compound.

Experimental Protocols

Protocol 1: O-Acylation of a Sterol - Synthesis of Cholesteryl Oleate

This protocol details the synthesis of cholesteryl oleate, a common lipid found in the body, using this compound for the acylation of cholesterol. This method is adapted from a procedure for the synthesis of isotopically labeled cholesteryl oleate.[1]

Workflow:

Cholesterol_Oleoylation_Workflow start Start dissolve Dissolve Cholesterol, this compound, and DMAP in anhydrous Chloroform start->dissolve react Stir at room temperature for 4-5 hours dissolve->react monitor Monitor reaction by TLC react->monitor workup Work-up: - Evaporate solvent - Redissolve in minimal solvent monitor->workup Reaction complete purify Purify by silicic acid column chromatography workup->purify analyze Analyze product purity (TLC, HPLC, NMR) purify->analyze end End analyze->end

Caption: Workflow for the synthesis of cholesteryl oleate.

Materials:

  • Cholesterol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Chloroform

  • Silicic Acid for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous chloroform.

  • To this solution, add this compound (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the chloroform under reduced pressure.

  • Redissolve the crude product in a minimal amount of the chromatography eluent.

  • Purify the product by column chromatography on silicic acid to yield pure cholesteryl oleate.

Quantitative Data:

SubstrateAcylating AgentCatalystSolventTime (h)Temp (°C)Yield (%)Reference
CholesterolThis compoundDMAPChloroform4-5Room Temp90[1]
Protocol 2: N-Acylation of an Amino Acid (Proposed)

This protocol describes a proposed method for the N-oleoylation of an amino acid using this compound. While direct protocols are scarce, this procedure is adapted from general methods for the acylation of amino acids and the known reactivity of this compound.[2][3]

Workflow:

Amino_Acid_Oleoylation_Workflow start Start suspend Suspend Amino Acid in a suitable organic solvent (e.g., DMF or DCM) start->suspend add_base Add a non-nucleophilic base (e.g., triethylamine) suspend->add_base add_anhydride Add this compound dropwise at 0 °C add_base->add_anhydride react Allow to warm to room temperature and stir overnight add_anhydride->react workup Work-up: - Filter any solids - Wash with dilute acid and brine react->workup purify Purify by crystallization or column chromatography workup->purify end End purify->end

Caption: Proposed workflow for the N-oleoylation of an amino acid.

Materials:

  • Amino Acid (e.g., Glycine)

  • This compound

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 1 M HCl

  • Brine

Procedure:

  • Suspend the amino acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Add triethylamine (2.2 equivalents) and stir until the amino acid dissolves or a fine suspension is formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), filter off any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Expected Outcome:

This procedure is expected to yield the N-oleoyl amino acid. The reaction conditions, particularly the choice of solvent and base, may need to be optimized for different amino acids.

Protocol 3: O-Acylation of a Polyol - Synthesis of Oleoyl Glycerides (Proposed)

This protocol outlines a proposed method for the synthesis of oleoyl glycerides by the acylation of glycerol with this compound. This is a fundamental reaction in lipid chemistry and can be adapted from general procedures for the esterification of glycerol.

Workflow:

Glycerol_Oleoylation_Workflow start Start mix Mix Glycerol, this compound, and a catalyst (e.g., DMAP or a Lewis acid) start->mix heat Heat the mixture with stirring (optional: under vacuum to remove oleic acid) mix->heat monitor Monitor the formation of mono-, di-, and triglycerides by TLC or GC heat->monitor cool Cool the reaction mixture monitor->cool Desired composition reached purify Purify the product mixture by column chromatography to separate the different glycerides cool->purify end End purify->end

Caption: Proposed workflow for the synthesis of oleoyl glycerides.

Materials:

  • Glycerol

  • This compound

  • Catalyst (e.g., DMAP, pyridine, or a Lewis acid like tin(II) chloride)

  • High-boiling point solvent (optional, for high-temperature reactions)

Procedure:

  • Combine glycerol (1 equivalent) and this compound (1-3 equivalents, depending on the desired degree of acylation) in a round-bottom flask.

  • Add a catalytic amount of DMAP or another suitable catalyst.

  • Heat the reaction mixture with stirring. The reaction temperature can be varied to control the rate and selectivity. For the formation of triglycerides, higher temperatures may be required.

  • Optionally, the reaction can be carried out under vacuum to remove the oleic acid byproduct and drive the reaction to completion.

  • Monitor the reaction progress and the distribution of mono-, di-, and triglycerides using TLC or gas chromatography (GC).

  • Once the desired product distribution is achieved, cool the reaction mixture.

  • The resulting mixture of oleoyl glycerides can be used as is or purified by column chromatography to isolate specific glycerides.

Quantitative Data for Acylation of Alcohols (General):

The following table provides general conditions for the acylation of alcohols with anhydrides, which can be adapted for this compound.

Substrate TypeCatalystSolventTemperatureGeneral Observations
Primary AlcoholsDMAP/PyridineDCM, ChloroformRoom Temp to RefluxGenerally high yields and fast reactions.
Secondary AlcoholsDMAP/PyridineDCM, ChloroformRoom Temp to RefluxSlower than primary alcohols, may require heating.
Tertiary AlcoholsDMAPDCM, ChloroformRefluxOften requires more forcing conditions and longer reaction times.
PhenolsBase (e.g., NaOH) or AcidBiphasic or OrganicVariesO-acylation is favored under kinetic control.

Conclusion

This compound is a valuable and reactive acylating agent for the introduction of the oleoyl group onto a variety of substrates. The protocols and application notes provided here offer a starting point for researchers to explore the use of this reagent in their own synthetic endeavors. The versatility of this compound, coupled with the significant impact of oleoylation on molecular properties, ensures its continued importance in organic synthesis, drug development, and materials science. Further optimization of reaction conditions for specific substrates will undoubtedly expand the utility of this important synthetic tool.

References

Application Notes and Protocols: Oleic Anhydride in the Preparation of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyanhydrides are a class of biodegradable polymers renowned for their utility in controlled drug delivery systems. Their characteristic anhydride bonds are susceptible to hydrolysis, leading to surface erosion of the polymer matrix and a controlled, predictable release of encapsulated therapeutic agents.[1][2] Fatty acids, such as oleic acid, are attractive building blocks for polyanhydrides due to their biocompatibility, biodegradability, and ability to impart hydrophobicity to the polymer, thereby modulating the degradation and drug release rates.[1][2]

However, oleic acid in its natural form is a monofunctional carboxylic acid and thus can only act as a chain terminator in polymerization reactions.[3] To incorporate oleic acid into the main chain of a polyanhydride, it must first be chemically modified to become a dicarboxylic acid (diacid) monomer. A highly efficient method for this transformation is the thiol-ene "click" reaction, which introduces a second carboxylic acid group to the oleic acid molecule.

These application notes provide detailed protocols for the synthesis of biodegradable polyanhydrides using oleic acid-derived monomers. The protocols cover the synthesis of an oleic acid-terminated poly(sebacic anhydride) and the conceptual framework for synthesizing a polyanhydride from an oleic acid-derived diacid monomer. Characterization techniques and potential applications in drug delivery are also discussed.

Data Presentation

The following tables summarize the typical physicochemical properties of polyanhydrides prepared using oleic acid as a chain terminator. Data for polyanhydrides synthesized from oleic diacid monomers is less prevalent in the literature but is an active area of research.

Table 1: Molecular Weight and Polydispersity Index of Oleic Acid-Terminated Poly(sebacic anhydride)

Polymer Composition (Sebacic Acid:Oleic Acid, w/w)Number Average Molecular Weight (Mn, Da)Weight Average Molecular Weight (Mw, Da)Polydispersity Index (PDI)
90:10165028001.70
70:30140023001.64
50:50120019001.58
30:7090015001.67

Note: Data is illustrative and based on typical values reported in the literature. Actual values may vary depending on specific synthesis conditions.

Table 2: Thermal Properties and Degradation of Oleic Acid-Terminated Poly(sebacic anhydride)

Polymer Composition (Sebacic Acid:Oleic Acid, w/w)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)In Vitro Mass Loss (% after 42 days)
90:10Not Reported75-80~40
70:30Not Reported65-70~50
50:50Not Reported55-60Not Reported
30:70Not Reported45-50Not Reported

Note: Degradation rates are highly dependent on the testing conditions (e.g., pH, temperature, medium).

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid-Terminated Poly(sebacic anhydride) via Microwave-Assisted Melt Polycondensation

This protocol is adapted from the work of Zakiedin et al. and describes the synthesis of a copolymer where oleic acid acts as a chain terminator for a poly(sebacic anhydride) backbone.

Materials:

  • Sebacic acid

  • Oleic acid

  • Acetic anhydride

  • Petroleum ether

  • Diethyl ether

  • Phosphate buffer solution (pH 7.4)

Equipment:

  • Microwave reactor

  • Round bottom flasks

  • Reflux condenser

  • Rotary evaporator

  • Filtration apparatus

  • Freeze dryer

Procedure:

  • Preparation of Sebacic Acid Prepolymer:

    • In a round bottom flask, reflux sebacic acid in an excess of acetic anhydride (e.g., 1:10 w/v) for 30 minutes to form the sebacic acid prepolymer.

    • Remove the excess acetic anhydride and acetic acid by-product using a rotary evaporator.

    • Dissolve the resulting viscous residue in diethyl ether and precipitate it in petroleum ether.

    • Collect the white precipitate by filtration and dry under vacuum.

  • Preparation of Oleic Acetate Anhydride:

    • In a separate flask, dissolve oleic acid in acetic anhydride (1:5 w/v).

    • Reflux the mixture for 30 minutes.

    • Evaporate the excess acetic anhydride to obtain the oleic acetate anhydride.

  • Polymerization:

    • Combine the sebacic acid prepolymer and oleic acetate anhydride in the desired weight ratio (e.g., 90:10, 70:30) in a microwave reactor vial.

    • Heat the mixture in the microwave reactor at 150-160°C for 5-10 minutes.

    • The resulting polymer will be a viscous liquid that solidifies upon cooling.

  • Purification:

    • Dissolve the synthesized polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by adding the solution to a large excess of cold petroleum ether.

    • Collect the precipitate by filtration and dry it under vacuum or by freeze-drying.

Protocol 2: Conceptual Protocol for the Synthesis of Poly(oleic diacid) Anhydride

This protocol outlines the general steps for synthesizing a polyanhydride from an oleic acid-derived dicarboxylic acid monomer, based on the thiol-ene "click" chemistry approach.

Part A: Synthesis of Oleic Diacid Monomer via Thiol-ene Reaction

Materials:

  • Oleic acid

  • 3-Mercaptopropionic acid

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Organic solvent (e.g., dichloromethane)

Equipment:

  • UV photoreactor

  • Round bottom flasks

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column for purification

Procedure:

  • Dissolve oleic acid and a stoichiometric excess of 3-mercaptopropionic acid in an appropriate solvent in a quartz reaction vessel.

  • Add a catalytic amount of a suitable photoinitiator.

  • Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with constant stirring for a specified duration (e.g., 1-2 hours), monitoring the reaction by techniques like ¹H NMR to confirm the disappearance of the double bond protons.

  • After the reaction is complete, remove the solvent using a rotary evaporator.

  • Purify the resulting oleic diacid monomer using column chromatography to remove unreacted starting materials and by-products.

Part B: Polymerization of Oleic Diacid Monomer via Melt Polycondensation

Materials:

  • Oleic diacid monomer (from Part A)

  • Acetic anhydride

Equipment:

  • Schlenk line or glove box for inert atmosphere

  • Glass polymerization tube with a side arm for vacuum

  • High-temperature oil bath or heating mantle

  • High-vacuum pump

Procedure:

  • Place the purified oleic diacid monomer in a polymerization tube.

  • Add a molar excess of acetic anhydride (e.g., 1:10 molar ratio of diacid to acetic anhydride).

  • Heat the mixture under a nitrogen atmosphere at a temperature sufficient to form the mixed anhydride prepolymer (e.g., 140-160°C) for a defined period (e.g., 30-60 minutes).

  • Apply a high vacuum to the system to remove the acetic acid by-product and excess acetic anhydride.

  • Increase the temperature (e.g., to 180°C) and continue heating under high vacuum for several hours (e.g., 2-4 hours) to drive the polymerization to completion.

  • The resulting poly(oleic diacid) anhydride will be a viscous melt that solidifies upon cooling.

  • The polymer can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Characterization of Oleic Anhydride-Based Polymers

1. Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

2. Structural Analysis: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the polyanhydride by identifying the characteristic anhydride bond stretching peaks, typically around 1740 and 1810 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the monomers and the final polymer.

3. Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymers.

4. In Vitro Degradation: The degradation of the polymers is studied by incubating polymer samples in a phosphate buffer solution (pH 7.4) at 37°C. The rate of degradation can be monitored by measuring the mass loss of the polymer over time.

5. In Vitro Drug Release: For drug delivery applications, a therapeutic agent is encapsulated within the polymer matrix. The in vitro release of the drug is studied by placing the drug-loaded polymer in a release medium (e.g., phosphate buffer) at 37°C and measuring the concentration of the released drug at different time points using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Synthesis of Oleic Acid-Terminated Polyanhydride

G cluster_prepolymer Prepolymer Synthesis cluster_oleic_anhydride This compound Synthesis cluster_polymerization Polymerization cluster_purification Purification SA Sebacic Acid AA1 Acetic Anhydride Reflux1 Reflux (30 min) SA->Reflux1 AA1->Reflux1 Evap1 Evaporation Reflux1->Evap1 Precip1 Precipitation (Ether/Petroleum Ether) Evap1->Precip1 SAP Sebacic Acid Prepolymer Precip1->SAP Mix Mix Precursors SAP->Mix OA Oleic Acid AA2 Acetic Anhydride Reflux2 Reflux (30 min) OA->Reflux2 AA2->Reflux2 Evap2 Evaporation Reflux2->Evap2 OAA Oleic Acetate Anhydride Evap2->OAA OAA->Mix Microwave Microwave Reactor (150-160°C, 5-10 min) Mix->Microwave Polymer Oleic Acid-Terminated Poly(sebacic anhydride) Microwave->Polymer Dissolve Dissolve in CH2Cl2 Polymer->Dissolve Precip2 Precipitate in Petroleum Ether Dissolve->Precip2 Dry Dry under Vacuum Precip2->Dry FinalPolymer Purified Polymer Dry->FinalPolymer

Caption: Workflow for synthesizing oleic acid-terminated poly(sebacic anhydride).

Logical Relationship for Biodegradable Polymer Designdot

G cluster_monomer Monomer Selection cluster_synthesis Polymer Synthesis cluster_properties Polymer Properties cluster_performance Performance Diacid Dicarboxylic Acid (e.g., Sebacic Acid, Oleic Diacid) Polymerization Polymerization Method (e.g., Melt Condensation) Diacid->Polymerization Terminator Chain Terminator (e.g., Oleic Acid) Terminator->Polymerization MW Molecular Weight Polymerization->MW Hydrophobicity Hydrophobicity Polymerization->Hydrophobicity Crystallinity Crystallinity Polymerization->Crystallinity Degradation Degradation Rate MW->Degradation Hydrophobicity->Degradation Crystallinity->Degradation DrugRelease Drug Release Profile Degradation->DrugRelease

References

Application Notes and Protocols for the Synthesis of Phospholipids and Triglycerides Using Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phospholipids and triglycerides utilizing oleic anhydride as an acylating agent. The methodologies outlined are based on established chemical syntheses and are intended to guide researchers in the preparation of these essential lipid molecules for a variety of applications, including drug delivery system development, biochemical assays, and cell membrane studies.

Synthesis of Dioleoylphosphatidylcholine (DOPC)

Dioleoylphosphatidylcholine (DOPC) is a common unsaturated phospholipid widely used in the formation of liposomes and other lipid-based nanoparticles for drug delivery. The following protocol details its synthesis via the acylation of sn-glycero-3-phosphocholine (GPC) with this compound.

Experimental Protocol: Synthesis of Dioleoylphosphatidylcholine (DOPC)

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • This compound

  • 4-(N,N-Dimethylamino)pyridine (DMAP)

  • Anhydrous Chloroform

  • Methanol

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, thermometer, and a condenser, dissolve 1 gram of sn-glycero-3-phosphocholine (GPC) and 1.03 grams of 4-(N,N-Dimethylamino)pyridine (DMAP) in an appropriate volume of anhydrous chloroform.

  • Addition of this compound: To the stirring solution, add 5 grams of this compound.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring[1]. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated oleic acid chains.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualizing the spots with a phosphate-specific stain (e.g., molybdenum blue). The disappearance of the GPC spot and the appearance of the DOPC spot indicate the progression of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. To remove the DMAP catalyst, the residue can be dissolved in chloroform and washed with a dilute acid solution (e.g., 0.2 M HCl in 50% methanol), followed by washes with 50% methanol[2]. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Purification: The crude DOPC is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by TLC to identify those containing pure DOPC.

  • Characterization: The purified DOPC should be characterized to confirm its identity and purity. This can be done using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized DOPC[2].

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary: Phospholipid Synthesis
ProductStarting MaterialAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
DioleoylphosphatidylcholineGPCThis compoundDMAPMelt806High (not specified)[1]
DioleoylphosphatidylcholineGPCThis compound & DCCDMAPNot specified30Overnight90[2]
PhosphatidylcholinesGPCFatty Acid Anhydride4-pyrrolidinopyridineBenzene-DMSO (1:1)40-422-5High (not specified)
DipalmitoylphosphatidylcholineGPCPalmitic AnhydrideUltrasound-assisted base catalysisChloroformNot specified2-6>80

Synthesis of Triolein (Triglyceride)

Triolein is a symmetrical triglyceride derived from glycerol and three units of oleic acid. It is a major component of many natural oils and has applications in the food, pharmaceutical, and cosmetic industries. The following is a general protocol for the synthesis of triolein by the direct acylation of glycerol with this compound. This protocol is based on analogous acylation reactions with other anhydrides, as direct literature on the use of this compound for this specific transformation is limited. Optimization of reaction conditions may be necessary.

Experimental Protocol: Synthesis of Triolein

Materials:

  • Glycerol

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) or a basic catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap (if using a solvent and an acid catalyst to remove water), combine glycerol and this compound. A molar ratio of glycerol to this compound of approximately 1:3 is a logical starting point.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid or a solid acid catalyst. Alternatively, a basic catalyst like DMAP could be explored.

  • Reaction Conditions: Heat the reaction mixture. The temperature will depend on the chosen catalyst and whether a solvent is used. For acid-catalyzed esterifications, temperatures can range from 120°C to 180°C. If no solvent is used, the reaction may be performed at a lower temperature, for instance, by analogy to glycerol acetylation with acetic anhydride, which can be performed at 60°C. The reaction should be stirred vigorously.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC, analyzing for the disappearance of glycerol and the formation of mono-, di-, and triglycerides.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture. If an acid catalyst was used, it can be neutralized with a mild base. If a solid catalyst was used, it can be filtered off. The crude product can then be dissolved in a nonpolar solvent and washed with water to remove any remaining glycerol and catalyst. The organic layer is then dried and the solvent evaporated.

  • Purification: The crude product, which will likely be a mixture of mono-, di-, and triglycerides, is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used to elute the different glycerides.

  • Characterization: The purified triolein should be characterized by:

    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

    • Mass Spectrometry: To verify the molecular weight.

    • HPLC or Gas Chromatography (GC): To determine the purity of the triglyceride.

Quantitative Data Summary: Acylation of Glycerol (Analogous Reactions)
ProductStarting MaterialAcylating AgentCatalystTemperature (°C)Time (h)Glycerol Conversion (%)Triacetin Selectivity (%)Reference
TriacetinGlycerolAcetic AnhydrideZeolite Beta60<0.33High100
TriacetinGlycerolAcetic AnhydrideK-10 Montmorillonite60<0.33High100
TriacetinGlycerolAcetic AnhydrideAmberlyst-15601.33High100
Diacetin & TriacetinGlycerolAcetic AnhydrideNiobium Phosphate60Not specifiedHigh47 (Triacetin)

Visualizations

Logical Workflow for Phospholipid Synthesis

Phospholipid_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis GPC sn-Glycero-3-phosphocholine (GPC) ReactionVessel Acylation in Anhydrous Chloroform (80°C, 6h) GPC->ReactionVessel OleicAnhydride This compound OleicAnhydride->ReactionVessel DMAP DMAP (Catalyst) DMAP->ReactionVessel Workup Work-up (Washing) ReactionVessel->Workup Crude Product Chromatography Silica Gel Chromatography Workup->Chromatography Characterization Characterization (NMR, MS, HPLC) Chromatography->Characterization Purified Fractions FinalProduct Pure Dioleoyl- phosphatidylcholine Characterization->FinalProduct

Caption: Workflow for the synthesis of dioleoylphosphatidylcholine.

General Workflow for Triglyceride Synthesis

Triglyceride_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis Glycerol Glycerol Reaction_TG Acylation (Heating) Glycerol->Reaction_TG OleicAnhydride_TG This compound OleicAnhydride_TG->Reaction_TG Catalyst Catalyst (Acid or Base) Catalyst->Reaction_TG Workup_TG Work-up & Neutralization Reaction_TG->Workup_TG Crude Mixture (Mono-, Di-, Tri-glycerides) Chromatography_TG Silica Gel Chromatography Workup_TG->Chromatography_TG Characterization_TG Characterization (NMR, MS, GC) Chromatography_TG->Characterization_TG Purified Triolein FinalProduct_TG Pure Triolein Characterization_TG->FinalProduct_TG

Caption: General workflow for the synthesis of triolein.

References

Application Notes and Protocols: Oleic Anhydride in Surfactant and Emulsifier Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oleic anhydride in the synthesis of a variety of non-ionic, cationic, and amphoteric surfactants and emulsifiers. This compound, a reactive derivative of oleic acid, serves as a versatile building block for introducing the hydrophobic oleyl group into surfactant structures. The resulting oleyl-based surfactants and emulsifiers exhibit a range of properties making them suitable for applications in pharmaceuticals, cosmetics, and various industrial formulations. Their biocompatibility and origin from a renewable fatty acid source make them an attractive alternative to petroleum-based surfactants.

Introduction to this compound in Surfactant Synthesis

This compound is a symmetrical anhydride of oleic acid. Its heightened reactivity compared to oleic acid allows for acylation reactions to proceed under milder conditions and often without the need for strong acid or base catalysts. This is particularly advantageous when working with sensitive hydrophilic head groups. The primary reactions involve the nucleophilic attack of hydroxyl or amino groups on one of the carbonyl carbons of the anhydride, leading to the formation of an ester or an amide linkage, respectively, and a molecule of oleic acid as a byproduct.

Key Advantages of Using this compound:

  • Higher Reactivity: Reacts more readily than oleic acid, allowing for lower reaction temperatures and shorter reaction times.

  • Milder Reaction Conditions: Often proceeds without the need for harsh catalysts, preserving the integrity of sensitive functional groups.

  • High Purity Products: Can lead to cleaner reaction profiles with fewer side products compared to some other acylation methods.

Synthesis of this compound

A common laboratory-scale method for the preparation of this compound is the dehydration of oleic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous carbon tetrachloride (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride in a round-bottom flask.

  • Add dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution at room temperature with continuous stirring.

  • A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a small amount of cold, anhydrous solvent.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oily residue. High yields of 87-94% can be expected.[1]

Logical Workflow for this compound Synthesis:

oleic_acid Oleic Acid (2 eq) reaction Reaction (Room Temp, 2-4h) oleic_acid->reaction dcc DCC (1 eq) dcc->reaction solvent Anhydrous Solvent solvent->reaction filtration Filtration reaction->filtration drying Drying (Na2SO4) filtration->drying dcu DCU Precipitate (byproduct) filtration->dcu evaporation Solvent Evaporation drying->evaporation oleic_anhydride This compound evaporation->oleic_anhydride

Diagram 1: Synthesis of this compound.

Application in Non-Ionic Surfactant and Emulsifier Production

Non-ionic surfactants are widely used in pharmaceutical and cosmetic formulations due to their low toxicity and reduced sensitivity to pH changes. The reaction of this compound with polyols such as polyethylene glycols (PEGs) or glycerol yields oleyl esters with varying degrees of hydrophilicity.

Synthesis of Oleyl-PEG Esters

Application Note: The reaction of this compound with polyethylene glycol (PEG) produces a mixture of mono- and di-esters of PEG with oleic acid. The ratio of these products can be controlled by the stoichiometry of the reactants. These surfactants are excellent emulsifiers and solubilizing agents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask, dissolve PEG400 (1 equivalent) and pyridine (2.2 equivalents) in DCM.

  • Slowly add this compound (1 equivalent) dissolved in DCM from the dropping funnel to the PEG400 solution at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (to remove oleic acid byproduct and pyridine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the oleyl-PEG400 ester.

Reaction Workflow for Oleyl-PEG Ester Synthesis:

oleic_anhydride This compound reaction Reaction (Reflux, 4-6h) oleic_anhydride->reaction peg Polyethylene Glycol (PEG) peg->reaction pyridine Pyridine pyridine->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying byproducts Oleic Acid, Pyridinium Salt (removed in workup) workup->byproducts evaporation Solvent Evaporation drying->evaporation oleyl_peg_ester Oleyl-PEG Ester evaporation->oleyl_peg_ester

Diagram 2: Synthesis of Oleyl-PEG Ester.
Synthesis of Oleyl Glycerol Esters (Olein)

Application Note: The reaction of this compound with glycerol can produce a mixture of mono-, di-, and tri-olein. These esters are excellent water-in-oil (W/O) or oil-in-water (O/W) emulsifiers, depending on the degree of esterification, and are widely used in food, pharmaceutical, and cosmetic industries.[2] Controlling the stoichiometry is key to obtaining the desired product distribution.

Materials:

  • This compound

  • Glycerol

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Anhydrous pyridine as a solvent

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve glycerol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine.

  • Add this compound (1 to 2 equivalents, depending on the desired product) to the solution.

  • Heat the reaction mixture to 60-80°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with dilute HCl to remove pyridine and DMAP.

  • Subsequently, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting mixture of olein esters by column chromatography on silica gel.

Application in Cationic and Amphoteric Surfactant Production

Cationic and amphoteric surfactants are valuable for their antimicrobial properties and their ability to interact with negatively charged surfaces. The reaction of this compound with various amines and amino alcohols yields oleyl amides and related structures.

Synthesis of N-Oleyl Ethanolamide

Application Note: N-oleyl ethanolamide is a non-ionic/amphoteric surfactant with excellent emulsifying and thickening properties. It is synthesized by the reaction of this compound with ethanolamine.

Materials:

  • This compound

  • Ethanolamine

  • Toluene (as a solvent to facilitate water removal if starting from oleic acid, and as a reaction medium)

  • Anhydrous conditions are preferred.

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in toluene in a round-bottom flask.

  • Slowly add ethanolamine (2.2 equivalents) to the solution at room temperature with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to 80-100°C for 2-4 hours to ensure complete reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The oleic acid byproduct can be removed by washing with a dilute aqueous base, though this may hydrolyze the desired amide if not done carefully. Alternatively, purification can be achieved via chromatography.

  • Remove the solvent under reduced pressure to obtain N-oleyl ethanolamide.

Synthesis of Oleyl Amidoamine

Application Note: Reaction of this compound with N,N-dimethylaminopropylamine (DMAPA) yields an oleyl amidoamine, which is a cationic surfactant precursor. Quaternization of the tertiary amine group can further enhance its cationic nature. These surfactants are effective emulsifiers and conditioning agents.

Materials:

  • This compound

  • N,N-Dimethylaminopropylamine (DMAPA)

  • A suitable aprotic solvent (e.g., toluene or xylene)

Equipment:

  • Three-necked round-bottom flask with a condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a three-necked flask, place N,N-dimethylaminopropylamine (2.2 equivalents) and the solvent.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent from the dropping funnel with stirring. Control the temperature as the reaction can be exothermic.

  • After the addition, heat the mixture to 100-120°C for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture. The product can be purified by vacuum distillation to remove excess amine and the oleic acid byproduct.

  • The resulting N-(3-(dimethylamino)propyl)oleamide is a viscous liquid.

General Reaction Pathway for Amide Surfactant Synthesis:

oleic_anhydride This compound reaction Reaction (Heat) oleic_anhydride->reaction amine Amine or Amino Alcohol amine->reaction purification Purification reaction->purification oleyl_amide Oleyl Amide Surfactant purification->oleyl_amide oleic_acid Oleic Acid (byproduct) purification->oleic_acid

Diagram 3: General Synthesis of Amide-based Surfactants.

Quantitative Data of Oleyl-Based Surfactants

The performance of surfactants is characterized by several key parameters, including their critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The following tables summarize typical values for surfactants containing an oleyl hydrophobic tail. While these values may not be from surfactants synthesized specifically from this compound, they provide a strong indication of the expected performance due to the identical hydrophobic group.

Table 1: Critical Micelle Concentration (CMC) of Oleyl-Based Surfactants

Surfactant TypeHydrophilic Head GroupCMC (mol/L)Temperature (°C)Reference/Notes
Non-ionicMannoside3.98 x 10⁻⁴30[3]
Non-ionicPolyoxyethylene (10)~1.5 x 10⁻⁵37Estimated from similar surfactants[4]
Non-ionicPolyoxyethylene (20)~2.0 x 10⁻⁵25
CationicImidazolium derivative~1.0 x 10⁻⁴25

Table 2: Surface Tension of Oleyl-Based Surfactants

Surfactant TypeHydrophilic Head Groupγ_CMC (mN/m)Temperature (°C)Reference/Notes
Non-ionicMannoside3230
Non-ionicPolyoxyethylene (10)~3537Estimated from similar surfactants
Non-ionicPolyoxyethylene (20)~4025
AmphotericOleamido Propyl Betaine~3025

Applications in Drug Development

Surfactants and emulsifiers based on oleic acid derivatives are of significant interest in drug development, particularly for the formulation of poorly water-soluble drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS): Oleyl-based surfactants, due to their lipophilic nature and emulsification properties, are excellent candidates for use in SEDDS. These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of lipophilic drugs.

Nanoemulsions: Oleyl esters and amides can be used as the oil phase or as emulsifiers in the preparation of nanoemulsions for topical, parenteral, and oral drug delivery. The small droplet size of nanoemulsions can improve drug stability, permeability, and bioavailability.

Formulation of Nanoemulsions using Oleyl-based Surfactants:

cluster_oil Oil Phase cluster_aqueous Aqueous Phase drug Lipophilic Drug oil Oleyl Ester/Amide drug->oil homogenization High-Energy Homogenization oil->homogenization water Water surfactant Surfactant/ Co-surfactant water->surfactant surfactant->homogenization nanoemulsion Nanoemulsion homogenization->nanoemulsion

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Oleic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical sciences, offering significant advantages over conventional heating methods.[1] This non-classical heating technique utilizes microwave energy to directly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity.[1] The core principle of microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment, resulting in rapid and uniform heating of the reaction mixture.[2] This contrasts with conventional heating, which relies on slower and less efficient heat transfer through conduction and convection.

Oleic anhydride and its derivatives are valuable compounds in research and drug development. Their amphiphilic nature makes them useful as intermediates in the synthesis of various biomaterials and drug delivery systems. As components of biodegradable polymers, they can be used to encapsulate therapeutic agents, enabling controlled and sustained drug release.[3] Furthermore, this compound itself has been noted for its biological activity, including the inhibition of certain cellular phosphorylation events.[1] This compilation of application notes and protocols provides detailed methodologies for the efficient synthesis of this compound and its derivatives using microwave irradiation, along with insights into their potential applications.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology to the synthesis of this compound derivatives offers several key benefits:

  • Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to minutes compared to conventional heating methods.

  • Higher Yields: The efficient and uniform heating often leads to higher conversion rates and improved product yields.

  • Increased Purity: Shorter reaction times at optimal temperatures can minimize the formation of byproducts, resulting in cleaner reaction profiles and simpler purification.

  • Energy Efficiency: Direct energy transfer to the reactants makes microwave synthesis a more energy-efficient process.

  • Solvent-Free Conditions: The high efficiency of microwave heating allows for many reactions to be conducted without a solvent, aligning with the principles of green chemistry.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of this compound from oleic acid using acetic anhydride as a dehydrating agent under microwave irradiation. This method is adapted from established procedures for the microwave-assisted synthesis of other carboxylic acid anhydrides.

Materials and Equipment:

  • Oleic acid (technical grade)

  • Acetic anhydride (≥99% purity)

  • Dedicated microwave reactor for chemical synthesis

  • Round-bottom flask suitable for the microwave reactor

  • Magnetic stirrer and stir bar

  • Short path distillation or thin-film evaporation apparatus (for purification)

  • Rotary evaporator

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reactant Preparation: In a microwave-safe round-bottom flask equipped with a magnetic stir bar, combine oleic acid and acetic anhydride. A molar ratio of 1:1.5 to 1:2 (oleic acid:acetic anhydride) is recommended to ensure complete conversion.

  • Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a power of 400-600 W for 15-30 minutes. The temperature should be maintained between 100-120°C. The reaction should be monitored for the formation of acetic acid as a byproduct.

  • Removal of Volatiles: After the initial irradiation, remove the flask from the reactor. While the mixture is still warm, evaporate the unreacted acetic anhydride and the acetic acid byproduct under a stream of inert gas (e.g., nitrogen or argon) or by using a rotary evaporator.

  • Second Microwave Irradiation (Polymerization): For applications requiring higher purity anhydride, the resulting prepolymer can be subjected to a second round of microwave irradiation (1100 watts) for 5-15 minutes to drive the reaction to completion.

  • Purification: The crude this compound can be purified by short path distillation or thin-film evaporation. Typically, the mixture is heated to 150-220°C under a vacuum of 0.1 to 0.001 mmHg. The purified this compound is collected as the residue.

Protocol 2: Microwave-Assisted Synthesis of this compound-Maleic Anhydride Adduct

This protocol details the reaction of methyl oleate with maleic anhydride under microwave irradiation to form an alkenyl succinic anhydride derivative.

Materials and Equipment:

  • Methyl oleate

  • Maleic anhydride

  • Dedicated microwave reactor

  • Microwave-safe reaction vessel

  • Centrifuge

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Reactant Mixture: In a microwave reaction vessel, mix methyl oleate and maleic anhydride in an equimolar ratio.

  • Microwave Synthesis: Place the vessel in the microwave reactor and heat the mixture to 230°C. Maintain this temperature for 30-60 minutes.

  • Work-up: After cooling the reaction mixture, separate any unreacted maleic anhydride by centrifugation at 10,000 rpm for 10 minutes.

  • Characterization: The formation of the alkenyl succinic anhydride derivative can be confirmed by FTIR and NMR spectroscopy.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound Derivatives

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time 3-5 hours15-60 minutes
Temperature 200-220°C100-230°C
Yield Moderate to HighHigh to Excellent
Solvent Often requires a solventOften solvent-free
Energy Consumption HighLow to Moderate
Byproduct Formation Higher potential for side reactionsMinimized byproduct formation

Table 2: Characterization Data for this compound and its Maleic Anhydride Adduct

CompoundAnalytical TechniqueKey Signals/PeaksReference(s)
This compound FTIR (cm⁻¹) ~1815 and ~1750 (C=O stretching of anhydride)
¹H NMR (CDCl₃, ppm) ~5.3 (olefinic protons), ~2.2-2.4 (allylic protons), ~1.6 (β-CH₂), ~1.3 (methylene chain), ~0.9 (terminal methyl)
Oleic-Maleic Anhydride Adduct FTIR (cm⁻¹) Characteristic anhydride peaks, disappearance of maleic anhydride peaks
¹H NMR (ppm) Signals corresponding to the alkenyl succinic anhydride (ASA) moiety

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis of this compound

G cluster_start Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A Oleic Acid C Mix Reactants in Microwave Vessel A->C B Acetic Anhydride B->C D Microwave Irradiation (400-600W, 15-30 min, 100-120°C) C->D E Removal of Volatiles (Acetic Acid & Acetic Anhydride) D->E F Optional Second Irradiation (1100W, 5-15 min) E->F G Purification (Short Path Distillation) F->G H Characterization (FTIR, NMR) G->H I Purified this compound H->I

Caption: Workflow for the microwave-assisted synthesis of this compound.

Proposed Signaling Pathway Inhibition by this compound

This compound has been reported to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells. While the specific identity and role of "p32" in this context require further elucidation, a plausible mechanism of action involves the broader sphingolipid signaling pathway. Sphingosine kinase 1 (SK1) is a key enzyme in this pathway, phosphorylating sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The following diagram illustrates a hypothetical mechanism where this compound interferes with this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) sphingosine->SK1 Substrate S1P Sphingosine-1-Phosphate (S1P) SK1->S1P Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) S1P->downstream oleic_anhydride This compound oleic_anhydride->SK1 Inhibition

Caption: Hypothetical inhibition of the Sphingosine Kinase 1 pathway by this compound.

Applications in Drug Development

This compound and its derivatives are particularly relevant to drug development in the context of controlled-release drug delivery systems. These molecules can be polymerized to form biodegradable matrices that encapsulate active pharmaceutical ingredients (APIs). The release of the drug from such a matrix is typically governed by two primary mechanisms:

  • Diffusion: The API diffuses through the polymer matrix into the surrounding medium.

  • Degradation: The anhydride bonds in the polymer backbone are susceptible to hydrolysis, leading to the erosion of the matrix and subsequent release of the entrapped drug.

The rate of drug release can be modulated by altering the properties of the polyanhydride, such as its molecular weight, hydrophobicity, and the specific derivatives used in its synthesis. This allows for the design of drug delivery systems with tailored release profiles, from short-term to long-term delivery.

Furthermore, the derivatization of oleic acid into its anhydride can be a strategy to create prodrugs. The anhydride linkage can mask a carboxylic acid group of a drug, potentially improving its stability, membrane permeability, or reducing irritation. Once administered, the anhydride bond is hydrolyzed in vivo to release the active drug.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient platform for the preparation of this compound and its derivatives. The significant reduction in reaction times and the potential for solvent-free conditions make it an attractive methodology for both academic research and industrial applications. The resulting anhydride derivatives hold considerable promise in the field of drug development, particularly for the formulation of advanced drug delivery systems. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis and application of these versatile molecules.

References

Application Notes and Protocols: The Role of Oleic Anhydride in the Maleinization of Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the role of oleic anhydride in the maleinization of fatty acids, a chemical modification that introduces a succinic anhydride moiety onto the fatty acid backbone. This functionalization alters the physicochemical properties of the fatty acid, opening up a wide range of applications, particularly in the fields of material science and drug development. These application notes include a summary of the reaction chemistry, detailed experimental protocols for the synthesis of maleinized oleic acid, quantitative data on reaction parameters, and an exploration of its applications in drug delivery systems.

Introduction: The Chemistry of Maleinization

The maleinization of unsaturated fatty acids, such as oleic acid, with maleic anhydride is a versatile reaction that can proceed through several mechanisms, primarily the "ene" reaction, and under certain conditions, free radical or Diels-Alder-type reactions.[1][2] The "ene" reaction is a pericyclic reaction involving the addition of maleic anhydride (the enophile) to the oleic acid (the ene) at an allylic position, resulting in a shift of the double bond.[3] This process grafts a succinic anhydride group onto the fatty acid chain, introducing reactive functional groups that can be further modified.[2]

The reaction is typically carried out at elevated temperatures, ranging from 120°C to 250°C, and can be performed with or without a solvent.[2] The choice of reaction conditions significantly influences the reaction kinetics, product yield, and the potential for side reactions.

Quantitative Data Presentation

The efficiency and outcome of the maleinization reaction are dependent on various parameters. The following tables summarize key quantitative data from cited literature.

Table 1: Reaction Conditions for the Maleinization of Oleic Acid Derivatives

ParameterConventional Heating (Solvent)Conventional Heating (Solvent-Free)Microwave IrradiationReference
Temperature 120-121°C185-225°C230°C
Reaction Time Not Specified8 hours1 hour
Solvent PerchlorethyleneNoneNone
Oleic Acid Derivative : Maleic Anhydride Molar Ratio 1 : 1.2Not Specified1 : 1
Yield 98-99%Not Specified57-60%

Table 2: Kinetic Data for the Maleinization of High-Oleic Sunflower Oil (HOSO) Esters

ParameterValueReference
Overall Reaction Order Second Order
Order with Respect to Individual Reactants First Order
Activation Energy (Ea) 77.2 ± 3.3 kJ/mol
Temperature Range for Kinetic Study 185–225 °C

Experimental Protocols

The following are detailed protocols for the maleinization of oleic acid under different conditions.

Protocol 1: Maleinization of Oleic Acid in Solvent

Materials:

  • Oleic Acid

  • Maleic Anhydride

  • Perchlorethylene (solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve oleic acid in perchlorethylene.

  • Add maleic anhydride to the solution in a molar ratio of 1:1.2 (oleic acid:maleic anhydride).

  • Heat the reaction mixture to the boiling point of the solvent (120-121°C) under a nitrogen atmosphere.

  • Maintain the reaction at reflux with continuous stirring. The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the C=C bond of maleic anhydride and the appearance of the succinic anhydride peaks.

  • Upon completion of the reaction, the solvent can be removed under reduced pressure to yield the maleinized oleic acid product.

Protocol 2: Solvent-Free Maleinization of High-Oleic Sunflower Oil (HOSO) Methyl Esters

Materials:

  • High-Oleic Sunflower Oil (HOSO) methyl esters

  • Maleic Anhydride

  • Three-neck reactor

  • Magnetic stirrer

  • Condenser heated to 60°C

  • Vacuum source

Procedure:

  • Introduce 80 g of HOSO methyl esters and 23.2 g of maleic anhydride into a 250-mL three-neck reactor equipped with a magnetic stirrer and a condenser heated to 60°C.

  • Remove oxygen from the reactor by applying a vacuum (40 mbar) for 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 185-225°C) under a static vacuum for 8 hours.

  • After the reaction, distill the unreacted maleic anhydride at 70°C under vacuum.

  • The resulting product is the maleinized HOSO methyl ester.

Protocol 3: Microwave-Assisted Maleinization of Methyl Oleate

Materials:

  • Methyl Oleate

  • Maleic Anhydride

  • Microwave reactor with temperature and pressure control

  • Glass reactor vial (10 mL)

Procedure:

  • In a 10 mL glass reactor vial, combine 3 mL of methyl oleate (2.62 g, 8.84 mmol) and an equimolar amount of maleic anhydride (0.87 g).

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 230°C at a rate of 10°C/min.

  • Maintain the temperature for 1 hour. Samples can be taken at intervals (e.g., every 15 minutes) to monitor the reaction progress by FTIR.

  • After the reaction, cool the mixture and centrifuge at 10,000 rpm for 10 minutes to separate any unreacted maleic anhydride.

Mandatory Visualizations

Maleinization_Reaction_Mechanisms Figure 1: Reaction Mechanisms in Maleinization cluster_reactants Reactants cluster_products Products Oleic_Acid Oleic Acid (or other unsaturated fatty acid) Ene_Product Ene Adduct (Succinic Anhydride Grafted) Oleic_Acid->Ene_Product Ene Reaction (High Temperature) Diels_Alder_Product Diels-Alder Adduct (Cyclic Structure) Oleic_Acid->Diels_Alder_Product Diels-Alder Reaction (Conjugated Systems) Radical_Product Radical Addition Product Oleic_Acid->Radical_Product Free Radical Addition (Initiator Presence) Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Ene_Product Maleic_Anhydride->Diels_Alder_Product Maleic_Anhydride->Radical_Product Experimental_Workflow Figure 2: General Experimental Workflow Reactants 1. Reactant Preparation (Oleic Acid & Maleic Anhydride) Reaction_Setup 2. Reaction Setup (Flask, Condenser, Stirrer) Reactants->Reaction_Setup Heating 3. Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring 4. Reaction Monitoring (e.g., FTIR, Titration) Heating->Monitoring Purification 5. Product Purification (e.g., Distillation, Centrifugation) Monitoring->Purification Characterization 6. Product Characterization (e.g., NMR, GPC) Purification->Characterization Signaling_Pathway_Modulation Figure 3: Potential Role in Signaling Pathway Modulation Maleinized_Oleic_Acid_Drug_Conjugate Maleinized Oleic Acid -Drug Conjugate Cell_Membrane Cell Membrane Maleinized_Oleic_Acid_Drug_Conjugate->Cell_Membrane Cellular Uptake Oleic_Acid_Effect Oleic Acid Moiety Modulates Membrane Fluidity Maleinized_Oleic_Acid_Drug_Conjugate->Oleic_Acid_Effect Drug_Release Intracellular Drug Release Cell_Membrane->Drug_Release Therapeutic_Target Therapeutic Target Drug_Release->Therapeutic_Target Pharmacological Action Signaling_Pathway Modulation of Signaling Pathways (e.g., TGFβ-Smad3) Oleic_Acid_Effect->Signaling_Pathway Signaling_Pathway->Therapeutic_Target Synergistic/Modulatory Effect

References

Application Notes and Protocols for the Acylation of Alcohols with Oleic Anhydride and Pyridine Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of alcohols to form esters is a fundamental transformation in organic synthesis, crucial for the production of a wide range of compounds, from pharmaceuticals to materials. Oleate esters, in particular, are of significant interest due to their presence in biofuels, lubricants, and as biocompatible components in drug delivery systems. This document provides detailed application notes and experimental protocols for the acylation of various alcohols with oleic anhydride, utilizing pyridine as a catalyst.

The reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of this compound. Pyridine serves a dual role in this process: it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, and it also functions as a base to neutralize the oleic acid byproduct, driving the reaction to completion. For sterically hindered alcohols or less reactive systems, a co-catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be employed to enhance the reaction rate.

Reaction Mechanism and Experimental Workflow

The general mechanism for the pyridine-catalyzed acylation of an alcohol with this compound proceeds through a nucleophilic catalysis pathway.

G cluster_mechanism Reaction Mechanism OA This compound AcylPyr N-Oleoylpyridinium Ion (Reactive Intermediate) OA->AcylPyr Nucleophilic Attack by Pyridine Pyr Pyridine Pyr->AcylPyr Tetrahedral Tetrahedral Intermediate AcylPyr->Tetrahedral Nucleophilic Attack by Alcohol ROH Alcohol (R-OH) ROH->Tetrahedral Ester Oleate Ester (Product) Tetrahedral->Ester Collapse of Intermediate Oleate Oleate Anion Tetrahedral->Oleate OleicAcid Oleic Acid (Byproduct) Oleate->OleicAcid PyrH Pyridinium Ion PyrH->OleicAcid

Caption: Pyridine-catalyzed acylation of an alcohol with this compound.

The experimental workflow for a typical acylation reaction is outlined below. This process includes reaction setup, monitoring, work-up, and purification of the final oleate ester product.

G cluster_workflow Experimental Workflow Start Start Setup Reaction Setup: - Dissolve alcohol in pyridine - Add this compound Start->Setup Reaction Stir at appropriate temperature Setup->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with water or dilute acid Monitor->Quench Complete Extract Extract with an organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain Pure Oleate Ester Purify->End

Caption: General experimental workflow for oleate ester synthesis.

Data Presentation: Acylation of Various Alcohols with this compound

The following tables summarize typical reaction conditions and yields for the acylation of primary, secondary, tertiary, and phenolic alcohols with this compound using pyridine as a catalyst. Please note that reaction times and yields are representative and may vary depending on the specific substrate and reaction scale. For less reactive alcohols, the use of 4-(Dimethylamino)pyridine (DMAP) as a co-catalyst is often beneficial.

Table 1: Acylation of Primary Alcohols

Alcohol SubstrateMolar Ratio (Alcohol:Anhydride:Pyridine)Co-catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1-Butanol1 : 1.2 : 5None254 - 690 - 95
Benzyl alcohol1 : 1.2 : 5None253 - 592 - 97
1-Dodecanol1 : 1.2 : 5None406 - 888 - 93

Table 2: Acylation of Secondary Alcohols

Alcohol SubstrateMolar Ratio (Alcohol:Anhydride:Pyridine)Co-catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
2-Butanol1 : 1.5 : 10DMAP (5)5012 - 1880 - 88
Cyclohexanol1 : 1.5 : 10DMAP (5)6016 - 2475 - 85
L-Menthol1 : 1.5 : 10DMAP (10)7024 - 3670 - 80

Table 3: Acylation of Tertiary Alcohols

Alcohol SubstrateMolar Ratio (Alcohol:Anhydride:Pyridine)Co-catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
tert-Butanol1 : 2.0 : 15DMAP (15)8048 - 7240 - 55
1-Adamantanol1 : 2.0 : 15DMAP (15)8048 - 7250 - 65

Table 4: Acylation of Phenols

Phenol SubstrateMolar Ratio (Phenol:Anhydride:Pyridine)Co-catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Phenol1 : 1.2 : 5None252 - 493 - 98
4-Methoxyphenol1 : 1.2 : 5None251 - 395 - 99
4-Nitrophenol1 : 1.5 : 10DMAP (5)508 - 1285 - 92

Experimental Protocols

The following are detailed protocols for the acylation of representative primary, secondary, and tertiary alcohols with this compound.

Protocol 1: Acylation of a Primary Alcohol (Benzyl Alcohol)

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).

  • Add anhydrous pyridine (5.0 eq) and stir the solution at room temperature.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzyl oleate.

Protocol 2: Acylation of a Secondary Alcohol (Cyclohexanol) with DMAP Co-catalyst

Materials:

  • Cyclohexanol

  • This compound

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq) and DMAP (0.05 eq) in anhydrous pyridine (10.0 eq).

  • Add this compound (1.5 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to obtain pure cyclohexyl oleate.

Protocol 3: Acylation of a Tertiary Alcohol (tert-Butanol) with DMAP Co-catalyst

Materials:

  • tert-Butanol

  • This compound

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add tert-butanol (1.0 eq) and DMAP (0.15 eq) to anhydrous pyridine (15.0 eq).

  • Add this compound (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir vigorously. The reaction is expected to be slow; monitor its progress by TLC over 48-72 hours.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Dilute with dichloromethane and transfer to a separatory funnel.

  • Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to isolate tert-butyl oleate. Due to the low reactivity of tertiary alcohols, yields may be moderate.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Pyridine is a toxic and flammable liquid with an unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound and other reagents should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Reactions involving heating should be conducted with appropriate temperature control and monitoring.

Application Notes and Protocols: Oleic Anhydride in Surface Modification and Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic anhydride, the symmetrical anhydride of oleic acid, is a highly reactive and versatile reagent with significant applications in materials science and synthetic chemistry. Its unique bifunctional nature, combining a reactive anhydride group with a long, hydrophobic oleyl chain, makes it an ideal candidate for surface modification of various materials and as a precursor in the synthesis of specialty chemicals. These applications are particularly relevant in the development of drug delivery systems, advanced materials, and biocompatible coatings.

This document provides detailed application notes and experimental protocols for the use of this compound in surface modification and the synthesis of oleate esters and oleyl amides.

Synthesis of this compound

A common and efficient method for synthesizing this compound is the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method consistently produces high yields of the anhydride under mild reaction conditions.

Experimental Protocol: Synthesis of this compound via DCC Coupling

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous carbon tetrachloride (CCl₄) or other anhydrous aprotic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.

  • In a separate flask, dissolve DCC (1 equivalent) in a minimal amount of anhydrous carbon tetrachloride.

  • Slowly add the DCC solution to the oleic acid solution with continuous stirring at room temperature.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as an oily residue. The product can be used without further purification for many applications.

Quantitative Data:

ParameterValueReference(s)
Yield 87-94%[1][2]
Solvent Carbon Tetrachloride[1][2]
Temperature Room Temperature[1]
Reactant Ratio (Oleic Acid:DCC) 2:1

Surface Modification with this compound

This compound is an effective agent for the hydrophobic modification of surfaces, such as nanoparticles, metal oxides, and polymers. The oleyl chains form a hydrophobic layer on the material's surface, improving its dispersibility in nonpolar solvents and matrices, which is critical for applications in drug delivery, nanocomposites, and coatings.

Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles

This protocol describes the in situ surface modification of iron oxide nanoparticles during their synthesis via co-precipitation.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • This compound

  • Deionized water

  • Ethanol

  • Magnetic separator

  • Ultrasonicator

Procedure:

  • Prepare separate aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.

  • Mix the iron salt solutions in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in a reaction vessel.

  • Heat the mixture to 80°C with vigorous stirring.

  • Rapidly add ammonium hydroxide solution to the mixture until the pH reaches 10-11 to induce the co-precipitation of iron oxide nanoparticles.

  • Immediately add this compound (dissolved in a small amount of ethanol if necessary) to the reaction mixture.

  • Continue stirring at 80°C for 1-2 hours to allow for the binding of the oleyl groups to the nanoparticle surface.

  • Cool the mixture to room temperature.

  • Separate the surface-modified nanoparticles from the solution using a magnetic separator.

  • Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Dry the this compound-coated nanoparticles under vacuum.

Quantitative Analysis of Surface Modification:

The hydrophobicity of the modified surface can be quantified by measuring the water contact angle using a goniometer.

Protocol: Water Contact Angle Measurement

Equipment:

  • Goniometer with a microsyringe

  • High-purity deionized water

Procedure:

  • Prepare a flat, smooth sample of the surface-modified material. For nanoparticles, a thin film can be prepared by drop-casting a concentrated dispersion onto a clean glass slide and allowing the solvent to evaporate.

  • Place the sample on the goniometer stage.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the sample.

  • Allow the droplet to stabilize for a few seconds.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.

SurfaceTypical Water Contact Angle
Unmodified Iron Oxide Nanoparticles< 20° (Hydrophilic)
This compound-Modified Iron Oxide Nanoparticles> 90° (Hydrophobic)

Specialty Chemical Synthesis

This compound is a valuable acylating agent for the synthesis of various specialty chemicals, including oleate esters and oleyl amides. These compounds have applications as lubricants, plasticizers, surfactants, and in pharmaceutical formulations.

Synthesis of Oleate Esters

The reaction of this compound with alcohols yields oleate esters and oleic acid as a byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

  • Cholesterol

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholesterol (1 equivalent) and DMAP (catalytic amount) in anhydrous chloroform in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure cholesterol oleate.

Quantitative Data:

ParameterValueReference(s)
Yield ~90%
Solvent Anhydrous Chloroform
Catalyst DMAP
Temperature Room Temperature
Reaction Time 4-5 hours
Synthesis of Oleyl Amides

This compound reacts with primary and secondary amines to form oleyl amides through nucleophilic acyl substitution.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine (1 equivalent) in an anhydrous aprotic solvent in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the amine solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the oleic acid byproduct, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure to yield the crude oleyl amide.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_of_Oleic_Anhydride oleic_acid Oleic Acid (2 eq) reaction Reaction at RT oleic_acid->reaction dcc DCC (1 eq) dcc->reaction solvent Anhydrous CCl4 solvent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing Filtrate dcu DCU (precipitate) filtration->dcu drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation oleic_anhydride This compound evaporation->oleic_anhydride

Caption: Workflow for the synthesis of this compound.

Surface_Modification_Workflow nanoparticles Nanoparticle Suspension reaction Surface Reaction nanoparticles->reaction oleic_anhydride This compound oleic_anhydride->reaction separation Separation (e.g., Centrifugation) reaction->separation washing Washing separation->washing drying Drying washing->drying modified_nanoparticles Surface-Modified Nanoparticles drying->modified_nanoparticles

Caption: General workflow for nanoparticle surface modification.

Esterification_Mechanism cluster_0 Nucleophilic Acyl Substitution Oleic\nAnhydride Oleic Anhydride Tetrahedral\nIntermediate Tetrahedral Intermediate Oleic\nAnhydride->Tetrahedral\nIntermediate + Alcohol (ROH) Oleate Ester\n+ Oleic Acid Oleate Ester + Oleic Acid Tetrahedral\nIntermediate->Oleate Ester\n+ Oleic Acid Collapse

Caption: Reaction mechanism for oleate ester synthesis.

Amidation_Mechanism cluster_1 Nucleophilic Acyl Substitution Oleic\nAnhydride Oleic Anhydride Tetrahedral\nIntermediate Tetrahedral Intermediate Oleic\nAnhydride->Tetrahedral\nIntermediate + Amine (RNH2) Oleyl Amide\n+ Oleic Acid Oleyl Amide + Oleic Acid Tetrahedral\nIntermediate->Oleyl Amide\n+ Oleic Acid Collapse

Caption: Reaction mechanism for oleyl amide synthesis.

References

Troubleshooting & Optimization

How to improve the yield of oleic anhydride synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleic anhydride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary methods: the Dicyclohexylcarbodiimide (DCC) method and the Acetic Anhydride method.

Method 1: Dicyclohexylcarbodiimide (DCC) Coupling

This method is known for its high yields, typically ranging from 87% to 94%, and is often the preferred laboratory-scale procedure.[1][2][3]

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction.

    • Solution:

      • Reaction Time: Ensure the reaction proceeds for a sufficient duration. While some sources suggest the reaction is complete within 40 minutes, allowing it to stir at room temperature for several hours or overnight is common practice to ensure completion.[2]

      • Stoichiometry: A 2:1 molar ratio of oleic acid to DCC is optimal for maximizing the yield of this compound.[2]

      • Reagent Quality: Ensure the DCC and oleic acid are of high purity and the solvent is anhydrous. Moisture can lead to the hydrolysis of the anhydride back to the carboxylic acid.

  • Potential Cause: Formation of N-acylurea byproduct.

    • Solution:

      • Temperature Control: The reaction of dicyclohexylcarbodiimide with carboxylic acids can form a stable N-acylurea through an intramolecular O-to-N acyl rearrangement, especially at higher temperatures. Performing the reaction at room temperature or below (0 °C) can minimize this side reaction.

      • Additives: The use of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can suppress N-acylurea formation by rapidly forming an active ester intermediate.

  • Potential Cause: Loss of product during workup and purification.

    • Solution:

      • Filtration: The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration. Ensure thorough washing of the DCU cake with the reaction solvent to recover any trapped product.

      • Recrystallization: During recrystallization, ensure the chosen solvent has a steep solubility curve for this compound (highly soluble when hot, poorly soluble when cold) to maximize recovery. Acetone has been reported as a suitable recrystallization solvent.

Issue 2: Difficulty in Purifying the Final Product

  • Potential Cause: Presence of dicyclohexylurea (DCU).

    • Solution:

      • Filtration: As DCU is a solid precipitate in most common organic solvents, it can be effectively removed by filtration.

      • Solvent Selection: Carbon tetrachloride has been reported to provide the highest yield of anhydride with minimal soluble byproducts. Other non-polar aprotic solvents can also be used.

  • Potential Cause: Presence of N-acyl-dicyclohexylurea (DCAU).

    • Solution:

      • Chromatography: If significant amounts of DCAU are formed, purification by column chromatography may be necessary. Thin-layer chromatography (TLC) can be used to monitor the reaction and the purity of the final product. A common solvent system for TLC is petroleum ether:diethyl ether (8:2 v/v).

      • Crystallization: Careful crystallization can help separate this compound from the more polar DCAU.

Method 2: Acetic Anhydride

This method involves the reaction of oleic acid with acetic anhydride. It is a more complex system that results in an equilibrium mixture of products.

Issue 1: Very Low Yield of this compound

  • Potential Cause: Unfavorable reaction equilibrium.

    • Explanation: The reaction between oleic acid and acetic anhydride leads to an equilibrium mixture containing this compound, acetic-oleic mixed anhydride (AOA), unreacted oleic acid, acetic anhydride, and acetic acid. At a 1:1 molar ratio, the yield of this compound at equilibrium can be as low as 5%.

    • Solution:

      • Shifting the Equilibrium: To increase the yield of this compound, the equilibrium must be shifted towards the products. This can be achieved by:

        • Removing Acetic Acid: Continuously removing the acetic acid byproduct as it is formed can drive the reaction forward. This can be done by performing the reaction under vacuum or by using a Dean-Stark apparatus if an appropriate azeotrope can be formed.

        • Using Excess Acetic Anhydride: Increasing the concentration of one of the reactants (acetic anhydride) can shift the equilibrium to favor the formation of the mixed anhydride, which can then further react to form this compound.

Issue 2: Complex Product Mixture

  • Potential Cause: Inherent nature of the reaction.

    • Explanation: The reaction naturally produces a mixture of anhydrides and acids.

    • Solution:

      • Purification: Separating pure this compound from this mixture is challenging and often requires advanced purification techniques such as fractional distillation under high vacuum or preparative chromatography. A patent describes a process involving thin-film short path evaporation at elevated temperatures (100°C to 220°C) and high vacuum (0.001 to 1 mmHg) to purify symmetrical fatty acid anhydrides.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound in a research lab setting?

A1: For laboratory-scale synthesis where high purity and good yield are desired, the dicyclohexylcarbodiimide (DCC) method is generally recommended. It provides high yields (87-94%) under mild conditions (room temperature), and the major byproduct, dicyclohexylurea (DCU), is easily removed by filtration.

Q2: My this compound product appears oily or waxy. Is this normal?

A2: Yes, this compound is a waxy solid at room temperature. Its appearance can vary depending on the purity.

Q3: How can I confirm the formation of this compound?

A3: You can use several analytical techniques to confirm the synthesis of this compound:

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching bands for an anhydride, typically around 1810 cm⁻¹ and 1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound?

A4: Yes, always follow standard laboratory safety procedures.

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with care, using appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.

  • Solvents: Use appropriate safety measures when handling organic solvents.

Q5: Can I use other carbodiimides besides DCC?

A5: Yes, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. The byproducts of these reagents may be easier to remove in some cases. For example, the urea byproduct of EDC is water-soluble, which can simplify purification.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

FeatureDCC MethodAcetic Anhydride Method
Typical Yield 87-94%Low (e.g., ~5% with 1:1 molar ratio at equilibrium)
Reaction Conditions Room temperatureElevated temperatures may be required
Key Reagents Oleic Acid, DCCOleic Acid, Acetic Anhydride
Byproducts Dicyclohexylurea (DCU), N-acyl-dicyclohexylurea (DCAU)Acetic-oleic mixed anhydride, Acetic acid
Purification Filtration to remove DCU, RecrystallizationFractional distillation under vacuum, Chromatography
Advantages High yield, Mild conditions, Simple byproduct removalInexpensive reagents
Disadvantages DCC is a sensitizer, Potential for N-acylurea formationLow yield, Equilibrium reaction, Difficult purification

Experimental Protocols

Protocol 1: Synthesis of this compound using DCC

This protocol is based on the method described by Selinger and Lapidot.

Materials:

  • Oleic Acid (2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1 equivalent)

  • Anhydrous Carbon Tetrachloride (or another anhydrous aprotic solvent like dichloromethane)

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven before use.

  • Reaction Setup: In a round-bottom flask, dissolve oleic acid (2 mmol) in anhydrous carbon tetrachloride (15 mL).

  • Addition of DCC: In a separate container, dissolve DCC (1 mmol) in anhydrous carbon tetrachloride (5 mL).

  • Reaction: Slowly add the DCC solution to the stirred oleic acid solution at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within an hour, but can be left for several hours to ensure completion. The formation of a white precipitate (DCU) will be observed.

  • Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the anhydrous solvent to recover any entrained product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like acetone.

Protocol 2: Synthesis of this compound using Acetic Anhydride (Illustrative)

This protocol illustrates the general approach; optimization is required to improve the yield.

Materials:

  • Oleic Acid (1 equivalent)

  • Acetic Anhydride (1-3 equivalents)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oleic acid and acetic anhydride.

  • Heating: Heat the mixture with stirring. The reaction temperature and time will need to be optimized. A patent suggests temperatures between 100°C and 160°C.

  • Equilibrium: The reaction will proceed to an equilibrium state containing a mixture of products.

  • Driving the Reaction (Optional but Recommended): To improve the yield, consider removing the acetic acid byproduct by performing the reaction under a vacuum or by using a setup for azeotropic removal.

  • Purification: The desired this compound must be separated from the reaction mixture. This typically requires fractional distillation under high vacuum.

Mandatory Visualization

Oleic_Anhydride_Synthesis_Workflow cluster_DCC_Method DCC Method cluster_Acetic_Anhydride_Method Acetic Anhydride Method DCC_Start Oleic Acid + DCC in Anhydrous Solvent DCC_Reaction Reaction at Room Temperature DCC_Start->DCC_Reaction DCC_Filtration Filtration DCC_Reaction->DCC_Filtration DCC_Evaporation Solvent Evaporation DCC_Filtration->DCC_Evaporation Filtrate DCU_Waste DCU Byproduct (Solid Waste) DCC_Filtration->DCU_Waste Precipitate DCC_Purification Recrystallization (Optional) DCC_Evaporation->DCC_Purification DCC_Product Pure this compound DCC_Evaporation->DCC_Product Crude Product DCC_Purification->DCC_Product AA_Start Oleic Acid + Acetic Anhydride AA_Reaction Reaction at Elevated Temperature (Equilibrium) AA_Start->AA_Reaction AA_Purification High-Vacuum Distillation/ Chromatography AA_Reaction->AA_Purification AA_Product This compound AA_Purification->AA_Product Purified Fraction AA_Byproducts Mixed Anhydride, Acetic Acid, etc. AA_Purification->AA_Byproducts Other Fractions

Caption: Experimental workflows for this compound synthesis.

Reaction_Pathways cluster_DCC DCC Method Pathway cluster_AA Acetic Anhydride Method Pathway OA1 2 x Oleic Acid Intermediate O-Acylisourea Intermediate OA1->Intermediate + DCC DCC DCC OA2 This compound Intermediate->OA2 + Oleic Acid N_Acylurea N-Acylurea (Side Product) Intermediate->N_Acylurea Rearrangement DCU DCU OA3 Oleic Acid Equilibrium Equilibrium Mixture OA3->Equilibrium AA Acetic Anhydride AA->Equilibrium OA4 This compound Equilibrium->OA4 AOA Acetic-Oleic Anhydride Equilibrium->AOA Acids Oleic Acid + Acetic Acid Equilibrium->Acids

Caption: Chemical reaction pathways for this compound synthesis.

References

Common side reactions in the synthesis of oleic anhydride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oleic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected products?

A common laboratory method for synthesizing this compound is the reaction of oleic acid with a dehydrating agent like acetic anhydride.[1][2] This reaction does not typically go to completion but instead reaches an equilibrium. The final reaction mixture is complex and contains the desired this compound along with several other species.

When oleic acid is mixed with acetic anhydride, a two-step consecutive reaction occurs.[1] First, oleic acid reacts with acetic anhydride to form a mixed anhydride, acetic-oleic anhydride (AOA), and acetic acid.[1][2] Subsequently, the AOA can react with another molecule of oleic acid to produce this compound and another molecule of acetic acid.

Therefore, at equilibrium, the reaction mixture will contain:

  • This compound

  • Acetic-Oleic Anhydride (AOA)

  • Unreacted Oleic Acid

  • Unreacted Acetic Anhydride

  • Acetic Acid

Q2: I'm getting a very low yield of this compound. Is this normal?

Yes, obtaining a low yield of this compound, particularly when using a 1:1 molar ratio of oleic acid to acetic anhydride, is expected. At equilibrium with this ratio, the mixture may contain as little as 5% this compound. The primary product under these conditions is the mixed anhydride, acetic-oleic anhydride (AOA).

To improve the yield of the desired symmetric this compound, it is often necessary to shift the reaction equilibrium. This can be achieved by using an excess of the dehydrating agent (acetic anhydride) or by removing the byproducts (acetic acid and excess acetic anhydride) under vacuum.

Q3: What are the common side reactions I should be aware of during the synthesis of this compound?

The primary "side reactions" in the context of this compound synthesis from oleic acid and acetic anhydride are the equilibrium reactions that lead to a mixture of products rather than a single, pure compound. The main competing product is the mixed acetic-oleic anhydride.

Other potential side reactions or subsequent reactions, especially if nucleophiles are present, include:

  • Hydrolysis: this compound is susceptible to hydrolysis and will react with any moisture present to revert to two molecules of oleic acid. It is crucial to perform the reaction under anhydrous conditions.

  • Alcoholysis: If an alcohol is present, it can react with this compound to form an oleic acid ester and a molecule of oleic acid.

  • Aminolysis: Primary or secondary amines will react with this compound to produce an amide and a molecule of oleic acid.

When using other coupling agents like dicyclohexylcarbodiimide (DCC), a common side product is the formation of N-acylurea.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound The reaction has reached equilibrium with a low concentration of the desired product.- Use an excess of acetic anhydride to shift the equilibrium towards the products.- Remove acetic acid and excess acetic anhydride under vacuum to drive the reaction forward.
Presence of multiple spots on TLC/peaks in HPLC The reaction mixture is at equilibrium and contains oleic acid, acetic anhydride, acetic-oleic anhydride, and acetic acid in addition to this compound.- This is expected. Purification is necessary to isolate the this compound.- Consider purification techniques like thin-film short-path evaporation.
Product decomposes back to oleic acid over time The product is contaminated with water, leading to hydrolysis.- Ensure all glassware is thoroughly dried before the reaction.- Use anhydrous solvents and reagents.- Store the final product under an inert atmosphere and away from moisture.
Formation of an insoluble white precipitate (when using DCC) Formation of dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction.- The DCU precipitate can be removed by filtration.

Quantitative Data Summary

The composition of the reaction mixture at equilibrium is highly dependent on the initial molar ratio of the reactants.

Table 1: Equilibrium Composition with 1:1 Molar Ratio of Oleic Acid to Acetic Anhydride

ComponentConcentration in Mixture
This compound~5%
Acetic-Oleic Anhydride (AOA)Major Product
Oleic AcidPresent
Acetic AnhydridePresent
Acetic AcidPresent

Data sourced from research indicating the complexity of the equilibrium mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Oleic Acid

  • Acetic Anhydride

  • Anhydrous solvent (e.g., toluene or heptane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • In a round-bottom flask, dissolve oleic acid in a minimal amount of anhydrous solvent.

  • Add acetic anhydride to the flask. An excess of acetic anhydride (e.g., a 1:2 or 1:3 molar ratio of oleic acid to acetic anhydride) can be used to favor the formation of this compound.

  • Heat the reaction mixture to a temperature between 70°C and 140°C. The reaction rate increases significantly with temperature.

  • Allow the reaction to proceed for several hours. The reaction progress can be monitored by techniques such as HPLC or TLC.

  • After the reaction, remove the volatile components (acetic acid and excess acetic anhydride) by distillation or under vacuum. This step is crucial for shifting the equilibrium towards the final product.

  • The crude product can be further purified by techniques such as thin-film short-path evaporation to isolate the this compound.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Step 1: Formation of Mixed Anhydride cluster_1 Step 2: Formation of this compound OA1 Oleic Acid AOA Acetic-Oleic Anhydride OA1->AOA OA1->AOA + AA Acetic Anhydride AA->AOA AA->AOA + AcOH1 Acetic Acid AOA->AcOH1 OA2 Oleic Acid OleicAnhydride This compound AOA->OleicAnhydride AOA->OleicAnhydride + OA2->OleicAnhydride OA2->OleicAnhydride + AcOH2 Acetic Acid OleicAnhydride->AcOH2

Caption: Reaction pathway for this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_ratio Check Molar Ratio of Oleic Acid:Acetic Anhydride start->check_ratio ratio_1_1 Ratio is 1:1 or low excess of Acetic Anhydride check_ratio->ratio_1_1 [1:1] ratio_high High excess of Acetic Anhydride used check_ratio->ratio_high [High Excess] increase_ratio Increase excess of Acetic Anhydride ratio_1_1->increase_ratio check_removal Was byproduct removal performed? ratio_high->check_removal end Yield should improve increase_ratio->end no_removal No check_removal->no_removal [No] yes_removal Yes check_removal->yes_removal [Yes] implement_removal Implement vacuum removal of acetic acid/anhydride no_removal->implement_removal check_temp Check Reaction Temperature yes_removal->check_temp implement_removal->end low_temp Temperature is low (<70°C) check_temp->low_temp [Low] high_temp Temperature is optimal (70-140°C) check_temp->high_temp [Optimal] increase_temp Increase reaction temperature low_temp->increase_temp high_temp->end increase_temp->end

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude oleic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Oleic Acid: Incomplete conversion during synthesis is a primary source of this impurity.

  • Residual Dehydrating Agent: If reagents like acetic anhydride are used in the synthesis, they may remain in the crude product.[1]

  • By-products: Acetic acid is a common by-product when using acetic anhydride for synthesis.[1]

  • Mixed Anhydrides: Formation of mixed anhydrides can occur, especially if other carboxylic acids are present.[1]

  • Color and Odor Bodies: High-temperature processes can lead to the formation of degradation by-products that impart color and odor.[1]

  • Fat-soluble Impurities: If the starting oleic acid is impure, it may contain other fatty acids, sterols, and waxes.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature of the impurities, the desired purity level, and the scale of the experiment.

  • Distillation (Short-Path Evaporation): This is highly effective for removing less volatile impurities like unreacted oleic acid and more volatile impurities like residual acetic anhydride and acetic acid. It is particularly suitable for thermally sensitive materials due to the short residence time and low operating temperatures and pressures.[1]

  • Recrystallization: This technique is useful for removing soluble impurities. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: This method provides high-resolution separation and is ideal for removing impurities with similar polarities to this compound.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to quantify this compound and separate it from volatile impurities. Derivatization may be necessary for analyzing related fatty acids.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and is particularly useful for detecting the presence of carboxylic acid impurities (unreacted oleic acid) by observing the characteristic C=O stretching vibrations.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the number of components in a sample.

Troubleshooting Guides

Distillation (Short-Path Evaporation)
Problem Possible Cause Solution
Low Purity of Distillate Inefficient separation of components with close boiling points.Optimize the distillation parameters: adjust the evaporator temperature, condenser temperature, and vacuum pressure. A multi-stage distillation might be necessary for challenging separations.
Entrainment of less volatile impurities.Ensure the feed rate is not too high. Check the wiper system for proper functioning to ensure a thin, uniform film on the evaporator surface.
Product is Yellow or Discolored Thermal degradation of the product.Use the lowest possible evaporation temperature and the highest possible vacuum to minimize thermal stress. Short-path distillation is preferred to minimize residence time.
Presence of color-forming impurities in the crude material.Consider a pre-purification step like treatment with activated carbon before distillation.
Low Yield Product decomposition at the operating temperature.Lower the evaporation temperature and increase the vacuum.
Incomplete condensation of the vapor.Ensure the condenser temperature is sufficiently low to capture all the this compound vapor.
Recrystallization
Problem Possible Cause Solution
Low Crystal Yield The chosen solvent is too good a solvent for this compound at low temperatures.Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was too rapid, leading to small crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and size.
Oiling Out (Product separates as a liquid instead of crystals) The saturation temperature of the solution is above the melting point of the this compound.Add a small amount of a "soluble solvent" to the mixture to lower the saturation point. Alternatively, use a different solvent system.
High concentration of impurities.Purify the crude material by another method (e.g., distillation) before recrystallization.
Crystals are Impure Impurities were trapped within the crystal lattice.Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of cold, fresh solvent.
The chosen solvent also dissolves the impurities, which then co-crystallize.Choose a solvent that is a poor solvent for the major impurities at all temperatures.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Impurities Incorrect stationary or mobile phase.Select a stationary phase (e.g., silica gel) and a mobile phase with appropriate polarity to achieve good separation. A gradient elution may be necessary.
Column overloading.Do not load too much crude material onto the column. The amount should be proportional to the column size.
Tailing Peaks Interactions between the analyte and active sites on the stationary phase.Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase to block active sites.
Column degradation.Use a fresh column or regenerate the existing one according to the manufacturer's instructions.
Low Recovery of Product Irreversible adsorption of the product onto the column.Modify the mobile phase to be more eluotropic. Ensure the sample is fully dissolved before loading.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₃₆H₆₆O₃
Molecular Weight 546.91 g/mol
Purity (Commercial) ≥95% (GC)

Table 2: Short-Path Distillation Parameters for Fatty Acid Anhydride Purification

ParameterValue
Evaporator Temperature 170-180 °C
Pressure 10-20 microns
Internal Condenser Temperature 30 °C
Wiper Speed 244 rpm (reverse)
Feed Rate 3 drops/second

Experimental Protocols

Protocol 1: Purification of Crude this compound by Short-Path Distillation

Objective: To purify crude this compound by removing volatile and non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Chiller/circulator for condenser

  • Receiving flasks

Procedure:

  • Assemble the short-path distillation unit, ensuring all joints are properly sealed to maintain a high vacuum.

  • Pre-heat the heating mantle to the desired evaporation temperature (e.g., 170-180°C).

  • Start the chiller to circulate coolant through the internal condenser (e.g., set to 30°C).

  • Turn on the vacuum pump and allow the system to reach a stable, low pressure (e.g., 10-20 microns).

  • Slowly feed the crude this compound into the evaporator at a controlled rate (e.g., 3 drops/second).

  • The volatile components will evaporate, travel a short distance to the condenser, and condense into the receiving flask as the purified distillate.

  • Less volatile impurities will remain in the evaporator and can be collected from the residue outlet.

  • Once the distillation is complete, turn off the feed and heating. Allow the system to cool under vacuum before venting to atmospheric pressure.

  • Collect the purified this compound from the receiving flask.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "less soluble" solvent (e.g., n-hexane) to the flask.

  • Gently heat the mixture on a hot plate while stirring.

  • Slowly add the "more soluble" solvent (e.g., ethyl acetate) dropwise until the this compound just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify volatile impurities.

Procedure (adapted from a method for fatty acid anhydrides):

  • Sample Preparation:

    • Heat the this compound sample at 80°C until completely melted.

    • Pipette a 500 microliter portion of the melted sample into a 5 ml volumetric flask and dilute to volume with chloroform.

    • Transfer a 250 microliter portion of this solution to an autosampler vial.

    • Add 1.0 ml of a silylating agent (e.g., fresh BSTFA), cap the vial, and heat to 100°C for 5 minutes.

    • Cool the vial before analysis.

  • GC Conditions:

    • Injector Temperature: 350°C

    • Detector (FID) Temperature: 375°C

    • Oven Temperature Program:

      • Initial Temperature: 80°C for 0.5 minutes.

      • Temperature Ramp: 20°C/minute.

      • Ending Temperature: 350°C and hold for 10 minutes.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify and quantify the peaks based on retention times and response factors determined from standard solutions of this compound and potential impurities.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Oleic Acid + Dehydrating Agent reaction Reaction start->reaction crude_product Crude this compound reaction->crude_product distillation Distillation (Short-Path) crude_product->distillation Primary Purification recrystallization Recrystallization crude_product->recrystallization Alternative Purification chromatography Column Chromatography crude_product->chromatography High-Purity Separation pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product gc_ms GC-MS ftir FTIR tlc TLC pure_product->gc_ms pure_product->ftir pure_product->tlc troubleshooting_distillation cluster_purity Low Purity cluster_color Discoloration cluster_yield Low Yield start Problem Encountered During Distillation purity_check Check Separation Efficiency start->purity_check color_check Suspect Thermal Degradation start->color_check yield_check Investigate Product Loss start->yield_check purity_solution Optimize Temp/Pressure Consider Multi-stage purity_check->purity_solution color_solution Lower Temperature Increase Vacuum color_check->color_solution yield_solution Check for Leaks Optimize Condenser Temp yield_check->yield_solution

References

Green chemistry alternatives for synthesizing oleic anhydride.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Green Synthesis of Oleic Anhydride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding green chemistry alternatives for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the traditional methods for synthesizing this compound, and what are their green chemistry drawbacks?

The foundational laboratory method for preparing this compound involves the dehydration of oleic acid using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as carbon tetrachloride. While this method can achieve high yields (87-94%), it presents several environmental and safety concerns.[1] DCC is a potent allergen and sensitizer, and the byproduct, dicyclohexylurea, can be difficult to remove. The use of hazardous chlorinated solvents like carbon tetrachloride is also a significant drawback from a green chemistry perspective.

Q2: What are the primary green chemistry alternatives for synthesizing this compound?

Green alternatives focus on reducing hazardous solvent use, improving energy efficiency, and utilizing safer reagents. Key approaches include:

  • Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry.[2]

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction, often leading to shorter reaction times and increased yields.[2]

  • Catalytic Approaches: Using catalysts can lower reaction temperatures and increase efficiency. Green options include recyclable catalysts like deep eutectic solvents (DES) or compounds like boric acid.

  • Alternative Dehydrating Agents: Using less hazardous dehydrating agents, such as acetic anhydride, can be a greener alternative, especially when coupled with efficient purification methods to remove byproducts.

Q3: How can catalysts be used to create a greener synthesis process?

Catalysts play a crucial role by lowering the activation energy of the reaction, which allows for milder conditions (e.g., lower temperatures) and can improve selectivity. For instance, boric acid has been used to catalyze the reaction between unsaturated fatty acids and maleic anhydride, significantly reducing the required temperature. While not a direct synthesis of this compound, the principles of using Lewis acids like boron trifluoride or recyclable deep eutectic solvents (DES) can be applied to facilitate the dehydration of oleic acid under more controlled and efficient conditions.

Q4: What are the advantages of microwave-assisted synthesis for this reaction?

Microwave-assisted synthesis offers several advantages over conventional heating. The rapid and uniform heating can significantly reduce reaction times, from hours to minutes. This can also lead to higher yields and fewer side products. For example, in the reaction of methyl oleate with maleic anhydride, microwave irradiation at 230°C for 1 hour yielded a 60% conversion, whereas conventional heating required 5 hours at 200°C to show significant product formation.

Troubleshooting Guides

Issue: Low Yield in Microwave-Assisted Synthesis

  • Possible Cause 1: Insufficient Reaction Time or Temperature. While microwave synthesis is rapid, the optimal time and temperature are crucial.

    • Solution: Gradually increase the reaction time in short increments (e.g., 5-10 minutes) or increase the temperature slightly. Monitor the reaction progress using techniques like FTIR to observe the formation of the anhydride peak.

  • Possible Cause 2: Inefficient Mixing. In conventional microwaves, localized heating can occur if the reaction mixture is not mixed properly.

    • Solution: If using a standard microwave, manually mix the reactant flask at set intervals. For more consistent results, use a dedicated laboratory microwave reactor with magnetic stirring capabilities.

Issue: Impurities or Side Products in Maleinization Reaction

  • Possible Cause 1: High Reaction Temperature. Traditional maleinization is often carried out at high temperatures (200-250°C), which can lead to a mixture of isomers and byproducts.

    • Solution: Lower the reaction temperature by using a non-polar solvent. For example, using perchlorethylene allows the reaction to proceed at its boiling point (120–121°C), resulting in a cleaner product mixture with a high total yield (98-99%).

  • Possible Cause 2: Incorrect Molar Ratio. The ratio of oleic acid to maleic anhydride can influence the product distribution.

    • Solution: To achieve a high yield of the desired adduct, a molar ratio of 1 to 3 times maleic anhydride to oleic acid is often recommended. An optimal ratio of 1:1.2 (oleic acid:maleic anhydride) has been reported for solvent-assisted reactions.

Issue: Difficulty Removing Byproducts When Using Acetic Anhydride

  • Possible Cause 1: Equilibrium Limitations. The reaction of a fatty acid with acetic anhydride is an equilibrium process, driven by the removal of the acetic acid byproduct.

    • Solution: The process should be designed to continuously remove the acetic acid and excess acetic anhydride. This is typically achieved by applying a vacuum during the reaction or in a subsequent purification step.

  • Possible Cause 2: Thermal Degradation During Purification. High temperatures needed for traditional distillation can degrade the desired this compound.

    • Solution: Use a mild purification technique such as thin-film short-path evaporation. This method uses low pressure (0.001 to 1 mmHg) and moderate temperatures (100°C to 220°C) to effectively separate the symmetrical anhydride from residual fatty acids and mixed anhydrides with minimal thermal stress.

Data Summary: Comparison of Synthesis Methods

Synthesis MethodKey ReagentsTemperatureTimeYieldReference
Traditional Oleic Acid, DCC, CCl₄Room Temp.Not Specified87-94%
Maleinization (Conventional) Oleic Acid, Maleic Anhydride200-220°C3-5 hoursNot Specified
Maleinization (Microwave) Methyl Oleate, Maleic Anhydride230°C1 hour60% (ASA Adduct)
Maleinization (Solvent-Assisted) Oleic Acid, Maleic Anhydride, Perchlorethylene120-121°CNot Specified98-99% (Total Products)
Acetic Anhydride Prepolymer Oleic Acid, Acetic Anhydride150°C30 min (reflux)Not Specified

Experimental Protocols

Protocol 1: Microwave-Assisted Maleinization of Oleic Acid (Adapted from the reaction with methyl oleate)

  • Preparation: In a microwave-safe reaction vessel, combine oleic acid and an equimolar amount of maleic anhydride.

  • Reaction: Place the vessel in a laboratory microwave reactor equipped with a magnetic stirrer. Set the temperature to 230°C and run the reaction for 1 hour in 15-minute intervals, monitoring the pressure and temperature.

  • Workup: After the reaction, cool the mixture to room temperature.

  • Purification: Centrifuge the resulting viscous liquid at 10,000 rpm for 10 minutes to separate any unreacted maleic anhydride. The product, an alkenyl succinic anhydride (ASA) derivative, can be analyzed by FTIR and NMR to confirm its structure and purity.

Protocol 2: Synthesis of Oleic-Acetic Anhydride Prepolymer (Based on the method for preparing polyanhydrides)

  • Preparation: In a round-bottom flask, dissolve oleic acid in acetic anhydride at a ratio of 1:5 (w/v).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 150°C. Maintain reflux for 30 minutes.

  • Workup: After cooling, evaporate the excess acetic anhydride and the acetic acid byproduct under reduced pressure to obtain the oleic-acetic mixed anhydride. This prepolymer can be used in subsequent polymerization reactions.

Visualizations

G cluster_paths start Oleic Acid (Starting Material) p1 Microwave-Assisted Synthesis start->p1 p2 Catalytic Dehydration (e.g., Boric Acid) start->p2 p3 Solvent-Assisted Low-Temp Reaction start->p3 p4 Alternative Dehydrating Agent (e.g., Acetic Anhydride) start->p4 end_product This compound (Final Product) p1->end_product Rapid Heating Reduced Time p2->end_product Milder Conditions Improved Selectivity p3->end_product Fewer Byproducts High Yield p4->end_product Avoids Harsh Reagents Requires Purification

Caption: Workflow for Green Synthesis Pathways of this compound.

G start Troubleshooting: Low Yield Detected cause1 Incorrect Temperature? start->cause1 cause2 Insufficient Reaction Time? start->cause2 cause3 Catalyst Inactive/Absent? start->cause3 cause4 Inefficient Mixing? start->cause4 sol1 Solution: Optimize reaction temperature. Monitor with in-situ probes. cause1->sol1 sol2 Solution: Increase reaction time incrementally. Track progress via sampling (FTIR/TLC). cause2->sol2 sol3 Solution: Ensure proper catalyst loading. Check for catalyst deactivation or poisoning. cause3->sol3 sol4 Solution: Improve agitation (stirring speed). Ensure homogeneity for microwave methods. cause4->sol4

Caption: Logical Troubleshooting Flowchart for Low Reaction Yield.

References

Selection of catalysts to improve oleic anhydride reaction kinetics.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleic Anhydride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Below, you will find information on common synthetic methods, troubleshooting for low yields and impurities, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing this compound from oleic acid?

There are two main approaches for synthesizing this compound in a laboratory setting. The most direct method involves using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), which facilitates the removal of a water molecule from two oleic acid molecules. This method is known for its mild reaction conditions and high yields[1]. A second approach involves reacting oleic acid with a more reactive anhydride, like acetic anhydride. This process does not typically yield pure this compound directly but results in an equilibrium mixture containing mixed anhydrides (acetic-oleic anhydride), symmetric anhydrides (this compound and acetic anhydride), and the corresponding carboxylic acids[2].

Q2: I need to synthesize this compound under mild conditions. Which method is most suitable?

For mild reaction conditions, the use of dicyclohexylcarbodiimide (DCC) is highly recommended. This method allows the reaction to proceed at room temperature and typically results in high yields of the desired this compound, often between 87-94%[1]. The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration[1].

Q3: Can heterogeneous acid catalysts like Amberlyst-15 be used to produce this compound?

While heterogeneous catalysts like Amberlyst-15 are used in reactions involving fatty acids and anhydrides, their primary application is in catalyzing esterification reactions, where an alcohol reacts with an anhydride[3]. They are not typically used for the direct synthesis of a symmetric anhydride from its parent carboxylic acid.

Troubleshooting Guide

Q4: My reaction of oleic acid with acetic anhydride resulted in a complex mixture of products, not pure this compound. What happened?

This is an expected outcome. The reaction between a carboxylic acid (oleic acid) and a symmetric anhydride (acetic anhydride) leads to a state of equilibrium. The final mixture contains multiple species: the mixed acetic-oleic anhydride, the symmetric this compound, unreacted acetic anhydride, unreacted oleic acid, and acetic acid formed as a byproduct. Achieving a high purity of this compound from this mixture is challenging due to the presence of these multiple components in equilibrium.

Q5: My yield of this compound is significantly lower than expected, and I suspect side reactions. What are common causes of impurity?

Low yields and impurities often stem from the high reactivity of acid anhydrides, which can react with nucleophilic contaminants.

  • Hydrolysis: The presence of water will hydrolyze the anhydride back to the carboxylic acid, reducing the final yield. It is crucial to use anhydrous solvents and reagents.

  • Alcoholysis: If alcohols are present as contaminants or as the solvent, they will react with the anhydride to form an ester and a carboxylic acid, consuming the desired product.

  • Aminolysis: Similarly, amines will react with the anhydride to produce an amide and a carboxylic acid.

To minimize these side reactions, ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.

// Nodes start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_method [label="Which synthetic\nmethod was used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_contaminants [label="Are anhydrous\nconditions ensured?", fillcolor="#FBBC05", fontcolor="#202124"];

// Acetic Anhydride Path acetic_anhydride [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; acetic_result [label="Result: Complex equilibrium mixture is expected.\nContains mixed and symmetric anhydrides.\nHigh purity of this compound is unlikely.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

// DCC Path dcc_method [label="DCC Method", fillcolor="#F1F3F4", fontcolor="#202124"]; dcc_result [label="Proceed to check for\ncontaminants.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

// Contaminants Path contaminants_no [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; contaminants_yes [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; contaminants_cause [label="Cause: Contaminants like H₂O, alcohols,\nor amines are likely reacting with the anhydride.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; contaminants_solution [label="Solution: Thoroughly dry all glassware.\nUse anhydrous grade solvents and reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges start -> check_method; check_method -> acetic_anhydride [label=" Acetic Anhydride "]; acetic_anhydride -> acetic_result; check_method -> dcc_method [label=" DCC "]; dcc_method -> check_contaminants;

start -> check_contaminants [label=" For any method "]; check_contaminants -> contaminants_no [label=" No "]; contaminants_no -> contaminants_cause; contaminants_cause -> contaminants_solution; } Caption: Troubleshooting guide for this compound synthesis issues.

Data Summary

The following table summarizes the common laboratory methods for preparing this compound.

Method/ReagentCatalyst/Dehydrating AgentTypical ConditionsReported YieldAdvantages & DisadvantagesSource(s)
Direct Dehydration Dicyclohexylcarbodiimide (DCC)Carbon Tetrachloride, Room Temp.87-94%Pro: High yield, mild conditions, easy byproduct removal. Con: DCC is a potential allergen.
Acid Interchange Acetic Anhydride30-70 °CNot specified for pure this compoundPro: Readily available reagents. Con: Produces a complex equilibrium mixture, not pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

This protocol is based on the method described for the synthesis of fatty acid anhydrides using DCC.

Materials:

  • Oleic Acid (high purity)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Carbon Tetrachloride (or a suitable anhydrous non-protic solvent like Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Filter funnel and filter paper

  • Round bottom flask

  • Magnetic stirrer and stir bar

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Isolation cluster_purification Purification A 1. Dissolve Oleic Acid in Anhydrous Solvent B 2. Add DCC Solution to the Reaction Flask A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction Progress (e.g., via TLC) C->D E 5. Filter to Remove Precipitated DCU D->E F 6. Evaporate Solvent from Filtrate E->F G 7. Characterize Product (FTIR, NMR) F->G

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a desiccator before use.

  • Reaction Setup: In a round bottom flask, dissolve oleic acid in an appropriate volume of anhydrous carbon tetrachloride.

  • Addition of DCC: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) in anhydrous carbon tetrachloride. Add this solution dropwise to the stirring oleic acid solution at room temperature. A molar ratio of 2:1 for oleic acid to DCC is typically used.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the oleic acid. As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation: Once the reaction is complete, remove the precipitated DCU by vacuum filtration.

  • Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound. Further purification can be performed if necessary.

// Invisible nodes for layout dummy1 [style=invis]; dummy2 [style=invis];

Anhydride -> dummy1 [style=invis]; DCU -> dummy2 [style=invis];

// Edge to represent the overall transformation edge [style=dashed, arrowhead=none]; OleicAcid1 -> DCC; OleicAcid2 -> DCC; DCC -> Anhydride; DCC -> DCU; } Caption: Simplified reaction scheme for DCC-mediated dehydration.

References

Monitoring oleic anhydride reaction progress using TLC or HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of oleic anhydride synthesis using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the this compound reaction? A1: Monitoring the reaction is essential to determine the rate of conversion, identify the formation of byproducts, and establish the reaction endpoint. This ensures optimal yield and purity of the final product, preventing unnecessary reaction time and decomposition.

Q2: What are the key chemical species to track during the reaction? A2: The primary species to monitor are the starting material (oleic acid), the desired product (this compound), and potential byproducts. A common byproduct is the unreacted starting material or hydrolysis of the product back to oleic acid[1].

Q3: Which technique, TLC or HPLC, is better for monitoring this reaction? A3: Both techniques are valuable. TLC is a rapid, qualitative method ideal for quick, frequent checks of reaction progress at the bench[2][3]. HPLC is a quantitative method that provides more detailed information on purity, concentration of components, and can resolve complex mixtures, making it ideal for kinetic studies and final product analysis[4][5].

Q4: How does the polarity of oleic acid and this compound differ, and how does this affect separation? A4: Oleic acid is more polar than this compound due to its free carboxylic acid group, which can engage in hydrogen bonding. The anhydride is less polar. In normal-phase chromatography (like on silica gel TLC), the more polar oleic acid will have a lower Retention factor (Rf) value, while the less polar this compound will travel further up the plate, resulting in a higher Rf value. In reversed-phase HPLC, the less polar this compound will be retained longer on the nonpolar stationary phase.

TLC Monitoring: Troubleshooting and Guide

Q5: My TLC spots are streaking. What is the cause and how can I fix it? A5: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading : The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the plate.

  • Acidic Nature of Oleic Acid : The carboxylic acid group can interact strongly with the acidic silica gel stationary phase. To prevent this, add a small amount (0.1–2.0%) of a volatile acid like acetic acid or formic acid to your mobile phase.

  • Highly Polar Solvent : If the spotting solvent is too polar, it can cause the initial spot to be too diffuse. Ensure the spotting solvent is volatile and allows for a tight, small spot.

Q6: The spots are not moving from the baseline (low Rf) or are running at the solvent front (high Rf). How do I adjust this? A6: This indicates an issue with the mobile phase polarity.

  • Spots at Baseline (Low Rf) : Your mobile phase is not polar enough to move the analytes up the plate. Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).

  • Spots at Solvent Front (High Rf) : Your mobile phase is too polar. Decrease the proportion of the polar solvent to increase retention on the silica plate.

Q7: I can't see any spots on my TLC plate after development. What should I do? A7: Oleic acid and this compound are not strongly UV-active.

  • Use a Staining Agent : Visualize the spots using a chemical stain. Iodine vapor is a common, non-destructive stain for unsaturated compounds. Alternatively, a phosphomolybdic acid stain or charring with a sulfuric acid solution can be effective for lipids.

  • Check Sample Concentration : The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample.

  • Use a Fluorescent Plate : If using a TLC plate with a fluorescent indicator (F254), some compounds may appear as dark spots under UV light at 254 nm by quenching the fluorescence.

Table 1: Common TLC Troubleshooting Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is overloaded; Oleic acid interacting with silica.Dilute the reaction sample; Add 0.5-1% acetic acid to the mobile phase.
Rf Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., change hexane:ethyl acetate from 9:1 to 7:3).
Rf Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., change hexane:ethyl acetate from 7:3 to 9:1).
No Visible Spots Compounds are not UV-active; Sample is too dilute.Use a chemical stain (e.g., iodine, phosphomolybdic acid); Concentrate the spot by applying multiple times.
Poor Separation Improper solvent system.Test different solvent systems with varying polarities (e.g., petroleum ether/diethyl ether, toluene/ethyl acetate).

HPLC Monitoring: Troubleshooting and Guide

Q8: What is a good starting point for an HPLC method for this compound synthesis? A8: A reversed-phase HPLC method is most suitable.

  • Column : A C18 or C8 column is standard for fatty acid analysis.

  • Mobile Phase : A gradient of acetonitrile and water is commonly used. To ensure good peak shape for oleic acid, the mobile phase should be acidified with 0.1% acetic acid, formic acid, or trifluoroacetic acid (TFA).

  • Detection : UV detection at a low wavelength (~205-210 nm) can be used, but sensitivity may be limited and baseline noise high. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often a better choice for these types of compounds.

Q9: The oleic acid peak in my HPLC chromatogram is tailing. How can I improve the peak shape? A9: Peak tailing for acidic compounds is often due to interactions with the silica backbone of the column.

  • Acidify the Mobile Phase : Adding an acid like TFA or formic acid to the mobile phase suppresses the ionization of the carboxylic acid, reducing its interaction with residual silanol groups on the stationary phase.

  • Use a High-Purity Column : Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and are less prone to causing peak tailing with basic or acidic compounds.

  • Check for Column Degradation : Over time, especially at high pH, the stationary phase can degrade, exposing more silanol groups. If the problem persists, the column may need to be replaced.

Q10: My retention times are drifting between injections. What is causing this? A10: Drifting retention times suggest a change in the chromatographic conditions.

  • Column Temperature : Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.

  • Mobile Phase Composition : If the mobile phase is mixed online, ensure the pump's proportioning valves are working correctly. If prepared manually, ensure it is thoroughly mixed. Evaporation of the more volatile solvent component can also alter the composition over time.

  • Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common practice is to equilibrate for 5-10 column volumes.

Q11: I am observing high backpressure in my HPLC system. What are the common causes? A11: High backpressure is typically caused by a blockage in the system.

  • Blocked Frit or Guard Column : Particulates from the sample or mobile phase can clog the column inlet frit or the guard column. Try flushing the system without the column to isolate the issue. If pressure returns to normal, the column is the source; try back-flushing it or replace the guard column/frit.

  • Precipitated Buffer : If using buffers, ensure they are fully soluble in the mobile phase mixture. Buffer precipitation can cause widespread blockage.

  • Kinked Tubing : Check all PEEK or stainless steel tubing for kinks or blockages.

Table 2: Common HPLC Troubleshooting Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Column degradation.Add 0.1% TFA or formic acid to the mobile phase; Use a high-purity silica column; Replace the column if old.
Drifting Retention Times Temperature fluctuations; Inconsistent mobile phase.Use a column oven; Ensure mobile phase is well-mixed and degassed; Allow for sufficient column equilibration.
High System Pressure Blockage in guard column, column frit, or tubing.Replace guard column; Back-flush analytical column; Check for kinks in tubing.
Split or Double Peaks Column void (bed collapse); Sample solvent is too strong.Replace the column; Dilute the sample in the initial mobile phase.
Baseline Noise Air bubbles in the pump/detector; Contaminated mobile phase.Degas the mobile phase thoroughly; Flush the pump; Use fresh, HPLC-grade solvents.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Formation
  • Preparation : Pour a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (80:20:1 v/v/v) into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow it to equilibrate for 10-15 minutes.

  • Spotting : On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction).

    • In the 'SM' lane, spot a dilute solution of pure oleic acid.

    • In the 'RXN' lane, spot a sample taken directly from the reaction mixture.

    • In the 'CO' lane, first spot the starting material, then carefully spot the reaction mixture on top of it.

  • Development : Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the pencil line. Replace the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots by placing the plate in a chamber containing a few iodine crystals or by dipping it into a phosphomolybdic acid stain followed by gentle heating.

  • Analysis : The disappearance of the oleic acid spot (lower Rf) and the appearance of the this compound spot (higher Rf) in the 'RXN' lane indicate reaction progress. The 'CO' spot helps confirm the identity of the starting material spot in the reaction lane.

Protocol 2: HPLC Monitoring of this compound Formation
  • System Preparation :

    • Column : Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Setup : Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C.

  • Sample Preparation : Take an aliquot from the reaction mixture and dilute it significantly (e.g., 1:1000) with the initial mobile phase composition to prevent solvent mismatch effects and column overload.

  • HPLC Run : Inject the prepared sample. Run a gradient program to ensure separation of all components.

    Table 3: Example HPLC Gradient Program
    Time (minutes)% Mobile Phase A% Mobile Phase B
    0.03070
    15.00100
    20.00100
    20.13070
    25.03070
  • Detection : Monitor the elution profile using an ELSD or MS detector. If using a UV detector, set the wavelength to 205 nm.

  • Analysis : Identify the peaks corresponding to oleic acid and this compound based on their retention times (determined by injecting standards). Quantify the progress by integrating the peak areas to determine the relative percentage of reactant remaining and product formed.

Visual Workflow and Logic Diagrams

TLC_Workflow prep 1. Prepare Chamber & Mobile Phase spot 2. Spot Plate (SM, Co-spot, RXN) prep->spot dev 3. Develop Plate in Chamber spot->dev dry 4. Dry Plate & Mark Solvent Front dev->dry viz 5. Visualize Spots (e.g., Iodine Stain) dry->viz analyze 6. Analyze Rf Values & Reaction Progress viz->analyze

Caption: Workflow for monitoring reaction progress using TLC.

Reaction_Monitoring_Logic cluster_reactants Starting Materials cluster_products Products cluster_side_reactions Potential Side Reaction OA Oleic Acid (Reactant) OAnh This compound (Product) OA->OAnh Dehydration - H2O H2O Water (Byproduct) Hydrolysis_Product Oleic Acid (from Hydrolysis) OAnh->Hydrolysis_Product Hydrolysis + H2O Dehydrating_Agent Dehydrating Agent (e.g., DCC) Dehydrating_Agent->OAnh Water_Side Water (from environment) Water_Side->OAnh

Caption: this compound synthesis and primary side reaction.

HPLC_Troubleshooting endnode endnode start HPLC Problem? pressure High Pressure? start->pressure Check First peak_shape Poor Peak Shape? pressure->peak_shape No pressure_sol Flush system w/o column. Pressure ok? pressure->pressure_sol Yes Isolate Issue retention Retention Drift? peak_shape->retention No peak_shape_sol Peak Tailing? peak_shape->peak_shape_sol Yes Tailing or Split? retention->endnode No Check Detector/ Injection Issues endnode_r1 Solution: Stabilize Retention Times retention->endnode_r1 Yes Use Column Oven Ensure Mobile Phase is Fresh & Well-Mixed endnode_p1 Solution: Inspect & Replace Tubing pressure_sol->endnode_p1 No Blockage is in System/Tubing endnode_p2 Solution: Back-flush or Replace Column pressure_sol->endnode_p2 Yes Blockage is in Column/Guard endnode_ps1 Solution: Improve Peak Symmetry peak_shape_sol->endnode_ps1 Yes Add Acid to Mobile Phase Check Column Health endnode_ps2 Solution: Fix Peak Splitting peak_shape_sol->endnode_ps2 No (Split) Check for Column Void Match Sample Solvent

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Handling Moisture-Sensitive Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for oleic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with handling this moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise when working with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of acylated product. 1. Degradation of this compound: The most common cause is hydrolysis of the anhydride to oleic acid due to exposure to moisture.[1][2][3] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst.[4] 3. Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction rate.[4] 4. Deactivated Aromatic Ring (for Friedel-Crafts acylation): The aromatic ring contains strongly deactivating groups (e.g., -NO2).1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Increase reaction temperature, extend the reaction time, or use a suitable catalyst (e.g., pyridine, DMAP). 3. Force Reaction Conditions: For sterically hindered substrates, consider using higher temperatures, longer reaction times, or a more potent catalyst. 4. Use an Alternative Synthesis Route: Friedel-Crafts acylation will likely fail; consider a different synthetic strategy.
Formation of unexpected byproducts. 1. Hydrolysis: Formation of oleic acid as a byproduct. 2. Side Reactions: In Friedel-Crafts acylation, the Lewis acid catalyst may react with basic groups on the substrate. 3. Thermal Decomposition: At elevated temperatures (200-500 °C), this compound can decompose.1. Strict Moisture Control: Handle this compound in a glove box or under an inert atmosphere. Use freshly dried solvents. 2. Protect Functional Groups: If your substrate has basic functional groups, consider protecting them before the acylation reaction. 3. Control Reaction Temperature: Maintain the recommended reaction temperature and avoid excessive heating.
This compound appears discolored or has a rancid odor. Oxidation and/or Hydrolysis: Exposure to air and moisture can lead to oxidation and hydrolysis, causing discoloration and the formation of oleic acid which may have a rancid odor.Proper Storage: Store this compound under an inert atmosphere, tightly sealed, and at the recommended temperature (typically -20°C for long-term storage). Avoid exposure to light.
Difficulty in purifying the final product. Presence of Oleic Acid: The byproduct oleic acid can be difficult to separate from the desired product.Purification Techniques: Consider purification methods such as column chromatography on silica gel or thin-film short-path evaporation. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound? A1: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at -20°C is recommended. Some suppliers ship it at room temperature for short durations.

  • Q2: What are the key safety precautions when working with this compound? A2: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. An emergency eye wash station and safety shower should be readily accessible.

  • Q3: What should I do in case of a spill? A3: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a labeled container for proper disposal. Prevent the spill from entering drains or waterways.

Experimental Procedures

  • Q4: My reaction requires anhydrous conditions. How can I ensure my setup is sufficiently dry? A4: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas. Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Q5: What is the primary degradation product of this compound, and how can I detect it? A5: The primary degradation product is oleic acid, formed through hydrolysis. This can be detected using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of a broad O-H stretch characteristic of carboxylic acids, and a shift in the carbonyl stretching frequency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to quantify the presence of oleic acid.

  • Q6: Can I use a base in my acylation reaction with this compound? A6: Yes, a non-nucleophilic base like pyridine or triethylamine is often used as a catalyst and to neutralize the oleic acid byproduct formed during the reaction. This can help drive the reaction to completion.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₆H₆₆O₃
Molecular Weight 546.9 g/mol
Melting Point 22-24 °C
Boiling Point 200-215 °C at 11 mmHg
Appearance Colorless to pale yellow liquid or solid
Solubility Insoluble in water. Soluble in many organic solvents like ethanol, DMF, and DMSO.
Storage Temperature -20°C (long-term)

Experimental Protocols

Protocol 1: General Acylation of an Alcohol with this compound

This protocol describes a general procedure for the esterification of an alcohol using this compound.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in the same dry solvent to the alcohol solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 2: Synthesis of this compound from Oleic Acid

A common laboratory method for preparing this compound involves the dehydration of oleic acid using a carbodiimide.

  • Reactant Setup: In a round-bottom flask under an inert atmosphere, dissolve oleic acid (2 equivalents) in a dry aprotic solvent such as dichloromethane or carbon tetrachloride.

  • Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same dry solvent to the oleic acid solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or thin-film short-path evaporation to achieve higher purity.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound oleic_anhydride This compound C₃₆H₆₆O₃ oleic_acid Oleic Acid (x2) C₁₈H₃₄O₂ oleic_anhydride->oleic_acid + H₂O water Water (Moisture) Experimental_Workflow General Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Alcohol & Base in Dry Solvent add_anhydride Add this compound Solution at 0°C prep->add_anhydride stir Stir at Room Temperature (Monitor Progress) add_anhydride->stir quench Quench Reaction stir->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Pure Acylated Product purify->product Storage_Logic This compound Storage Logic start This compound Received check_use Immediate Use? start->check_use long_term Store at -20°C Under Inert Gas check_use->long_term No use Use in Experiment (Anhydrous Conditions) check_use->use Yes short_term Store at 4°C Tightly Sealed short_term->use degradation Risk of Hydrolysis and Oxidation short_term->degradation Improper Storage long_term->use long_term->degradation Improper Storage

References

Technical Support Center: Minimizing By-products in the Maleinization of Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the maleinization reaction with oleic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the maleinization of oleic acid, offering potential causes and solutions to minimize the formation of unwanted by-products.

Q1: My reaction mixture has become viscous and difficult to stir. What is causing this and how can I prevent it?

A1: Increased viscosity is typically a sign of polymerization, a common side reaction in maleinization. This can be caused by several factors:

  • High Temperatures: Temperatures exceeding 220-230°C can promote radical-induced polymerization of both maleic anhydride and the unsaturated fatty acid.[1]

  • High Maleic Anhydride Concentration: An excessive molar ratio of maleic anhydride to oleic acid can lead to the formation of poly(maleic anhydride).

  • Presence of Oxygen: Oxygen can initiate radical chain reactions, leading to polymerization.

  • Extended Reaction Times: Prolonged heating can increase the likelihood of polymerization.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Aim for the lowest temperature that allows for a reasonable reaction rate. Studies have shown successful maleinization at temperatures as low as 120-121°C in the presence of a solvent, which can significantly reduce polymerization.[2]

  • Adjust Molar Ratio: Use a moderate excess of maleic anhydride. A molar ratio of oleic acid to maleic anhydride of 1:1.2 has been reported to be effective.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Monitor Reaction Progress: Track the consumption of reactants using techniques like Fourier-transform infrared spectroscopy (FTIR) to avoid unnecessarily long reaction times. The appearance of peaks around 1780 cm⁻¹ and 1850 cm⁻¹ (C=O stretching of the anhydride) and the disappearance of the C=C bond of maleic anhydride can be monitored.

  • Consider Inhibitors: The use of radical inhibitors can help suppress polymerization.

Q2: The final product is much darker than expected. What causes the dark coloration and how can I minimize it?

A2: Darkening of the product is often associated with side reactions occurring at elevated temperatures, such as oxidation and polymerization.

Troubleshooting Steps:

  • Lower Reaction Temperature: As with viscosity, reducing the reaction temperature is a key factor in preventing product darkening.

  • Use an Inert Atmosphere: Blanketing the reaction with an inert gas will minimize oxidation of the oleic acid and other components.

  • Purify Oleic Acid: Commercially available oleic acid can contain impurities that are more susceptible to degradation at high temperatures. Purification of oleic acid prior to the reaction can lead to a lighter-colored product.

  • Minimize Reaction Time: Shorter reaction times at optimal temperatures can reduce the formation of color bodies.

Q3: My product yield is low, and I have a significant amount of unreacted oleic acid. How can I improve the conversion?

A3: Low conversion can be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature may be too low for the ene reaction to proceed efficiently.

  • Insufficient Maleic Anhydride: The molar ratio of maleic anhydride may be too low.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

Troubleshooting Steps:

  • Gradual Temperature Increase: A staged temperature approach (e.g., holding at 180°C, 200°C, and then 220°C) has been used to control the reaction and improve yield.[1]

  • Optimize Reactant Ratio: Experiment with slightly increasing the molar excess of maleic anhydride.

  • Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.

  • Monitor the Reaction: Use analytical techniques like FTIR or titration of the remaining maleic anhydride to determine when the reaction has reached completion.

Q4: I am observing the formation of isomeric by-products. How can I control the selectivity of the reaction?

A4: The ene reaction between maleic anhydride and oleic acid can lead to the formation of different isomers. The position of the succinic anhydride group on the fatty acid chain can vary.

Troubleshooting Steps:

  • Catalyst Selection: The use of specific catalysts can influence the regioselectivity of the reaction. For instance, certain rhodium catalysts have been shown to favor the formation of specific cyclic products.

  • Temperature Control: Reaction temperature can influence the distribution of isomers. Careful control and optimization of the temperature profile may favor the desired isomer.

  • Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different isomers formed. This information is crucial for optimizing the reaction conditions to favor the desired product.

Data Presentation: Impact of Reaction Conditions

The following tables summarize quantitative data from various studies on the maleinization of oleic acid and related compounds, highlighting the impact of different reaction parameters on yield and by-product formation.

Table 1: Effect of Temperature and Reactant Ratio on Maleinization of Soybean Oil (a model for unsaturated fatty acids)

Temperature (°C)Molar Ratio (Maleic Anhydride:Triglyceride)Reaction Time (h)Moles of Maleic Anhydride Added per Triglyceride
2001.7:14~1.5
2003.0:14~2.5
2004.5:112.8
2304.5:10.52.7

Note: Higher ratios and temperatures generally lead to a higher degree of maleinization, but also increase the risk of side reactions if not carefully controlled.

Table 2: Comparison of Conventional vs. Microwave Heating for Maleinization of Methyl Oleate

Heating MethodTemperature (°C)Reaction Time (h)Yield (%)
Conventional200526-28
Microwave230157-60

Note: Microwave heating can significantly reduce reaction times and improve yields, but may also lead to increased viscosity.

Experimental Protocols

This section provides a detailed methodology for a typical maleinization reaction of oleic acid. Researchers should adapt this protocol based on their specific equipment and safety procedures.

Detailed Experimental Protocol: Maleinization of Oleic Acid

Materials:

  • Oleic Acid (purified, >99%)

  • Maleic Anhydride

  • Nitrogen or Argon gas supply

  • Reaction flask (three-necked, round-bottom)

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

Procedure:

  • Reactant Purification:

    • Commercial oleic acid may contain pro-oxidant impurities. It is recommended to purify it by low-temperature crystallization from a solvent like acetone to remove saturated fatty acids and other impurities.

  • Reaction Setup:

    • Assemble a clean, dry three-necked flask with a mechanical stirrer, a condenser, and a gas inlet/outlet for the inert atmosphere.

    • Place the flask in a heating mantle connected to a temperature controller.

  • Charging Reactants:

    • Charge the purified oleic acid into the reaction flask.

    • Begin stirring and purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen.

    • Slowly add the maleic anhydride to the stirred oleic acid. A typical molar ratio is 1:1.2 (oleic acid:maleic anhydride).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 180-220°C). A lower temperature profile (e.g., 120-150°C) may be employed if a solvent and/or catalyst is used.

    • Maintain a gentle flow of inert gas throughout the reaction.

    • Monitor the reaction progress by periodically taking small samples for analysis (e.g., FTIR to observe the disappearance of the maleic anhydride C=C peak and the appearance of the succinic anhydride carbonyl peaks).

  • Work-up and Purification:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Unreacted maleic anhydride can be removed by vacuum distillation due to its volatility.

    • Alternatively, for smaller scale reactions, unreacted maleic anhydride can be separated by centrifugation after cooling.

    • The final product can be further purified by techniques such as column chromatography if necessary to remove any remaining impurities or by-products.

Visualizations

Diagram 1: Key Reaction Pathways in Oleic Acid Maleinization

Reaction_Pathways Reactants Oleic Acid + Maleic Anhydride Desired_Product Maleinized Oleic Acid (Ene Adduct) Reactants->Desired_Product Ene Reaction (Desired Pathway) Byproduct_Polymer Polymerization (e.g., Poly(maleic anhydride)) Reactants->Byproduct_Polymer High Temp, Excess MA Byproduct_Isomer Isomeric Adducts Reactants->Byproduct_Isomer Alternative Ene Pathways

Caption: Main reaction pathways in the maleinization of oleic acid.

Diagram 2: Troubleshooting Workflow for High Viscosity

Troubleshooting_Viscosity Start High Reaction Viscosity Observed Check_Temp Is Temperature > 220°C? Start->Check_Temp Lower_Temp Reduce Temperature Check_Temp->Lower_Temp Yes Check_Ratio Is MA Ratio High? Check_Temp->Check_Ratio No End Problem Resolved Lower_Temp->End Adjust_Ratio Reduce MA Molar Ratio Check_Ratio->Adjust_Ratio Yes Check_Atmosphere Is Reaction Under Inert Gas? Check_Ratio->Check_Atmosphere No Adjust_Ratio->End Implement_Inert Implement Inert Atmosphere (N2/Ar) Check_Atmosphere->Implement_Inert No Check_Atmosphere->End Yes Implement_Inert->End

Caption: A logical workflow for troubleshooting high viscosity issues.

References

Validation & Comparative

A Comparative Guide to the FT-IR Characterization of Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of oleic anhydride against its common precursor, oleic acid. FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For researchers and professionals in drug development and materials science, this method offers a reliable way to confirm the synthesis of this compound from oleic acid by tracking the appearance and disappearance of specific vibrational bands.

Distinguishing this compound from Oleic Acid

The conversion of oleic acid to this compound is a dehydration reaction that creates an anhydride functional group (R-C(=O)-O-C(=O)-R) from two carboxylic acid groups. This transformation is clearly identifiable in the FT-IR spectrum. The most significant change is the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid and the emergence of two distinct carbonyl (C=O) stretching bands characteristic of an acid anhydride.[1][2]

Key Spectral Differences:

  • Oleic Acid: Features a very broad absorption band typically between 3500 cm⁻¹ and 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimer.[3] It also shows a single, strong carbonyl (C=O) absorption peak around 1710 cm⁻¹.[4][5]

  • This compound: Lacks the broad O-H stretch. Instead, its spectrum is dominated by two strong carbonyl absorption bands resulting from symmetric and asymmetric stretching vibrations of the C=O groups. For non-cyclic, unsaturated anhydrides like this compound, these peaks are typically observed around 1815-1745 cm⁻¹ and 1750-1720 cm⁻¹. The presence of these two distinct peaks is a definitive indicator of anhydride formation.

Additionally, both molecules exhibit strong C-H stretching vibrations from their long aliphatic chains in the 3000-2800 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the characteristic FT-IR absorption frequencies for this compound and oleic acid, allowing for a direct comparison.

Functional GroupVibrational ModeOleic Acid (cm⁻¹)This compound (cm⁻¹)Significance of Change
Carboxylic AcidO-H Stretch~3500 - 2500 (very broad)AbsentDisappearance confirms loss of carboxylic acid group.
CarbonylC=O Stretch~1710 (strong, sharp)AbsentDisappearance of the acid C=O peak.
AnhydrideC=O Asymmetric StretchAbsent~1815 - 1745 (strong)Appearance confirms anhydride formation.
AnhydrideC=O Symmetric StretchAbsent~1750 - 1720 (strong)Appearance confirms anhydride formation.
AlkaneC-H Stretch~2925 and 2854 (strong)~2925 and 2854 (strong)Remains unchanged, representing the aliphatic backbone.
Alkene=C-H Stretch~3005 (medium)~3005 (medium)Remains unchanged, representing the C=C bond in the oleyl chain.
AnhydrideC-O StretchAbsent~1000 - 1300 (medium)Appearance of anhydride C-O linkage.

Experimental Protocol: FT-IR Analysis via ATR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FT-IR that requires minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of this compound to verify its synthesis and purity.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound (liquid or waxy solid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient air (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal. If the sample is a waxy solid, gently press it onto the crystal to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The data is usually collected in the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be baseline-corrected if necessary.

  • Analysis: Identify the key absorption bands as listed in the data table to confirm the presence of the anhydride functional group and the absence of the starting oleic acid.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prepare for the next sample.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for FT-IR analysis.

FT-IR Analysis Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_result Interpretation Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample 3. Apply this compound Sample to Crystal Collect_Bkg->Apply_Sample Collect_Sample 4. Collect Sample Spectrum Apply_Sample->Collect_Sample Process_Data 5. Process Data (Baseline Correction) Collect_Sample->Process_Data Analyze_Spectrum 6. Analyze Spectrum for Characteristic Anhydride Peaks Process_Data->Analyze_Spectrum Clean_Up 7. Clean ATR Crystal Analyze_Spectrum->Clean_Up

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Key Spectral Comparison cluster_OA Oleic Acid Features cluster_OAnh This compound Features Oleic_Acid Oleic Acid Spectrum OH_Stretch Broad O-H Stretch (~3500-2500 cm⁻¹) Oleic_Acid->OH_Stretch CO_Acid Single C=O Stretch (~1710 cm⁻¹) Oleic_Acid->CO_Acid Oleic_Anhydride This compound Spectrum No_OH ABSENCE of O-H Stretch Oleic_Anhydride->No_OH CO_Anh TWO C=O Stretches (~1810 & ~1745 cm⁻¹) Oleic_Anhydride->CO_Anh

Caption: Logical relationship of key FT-IR features for identification.

References

Interpreting ¹H and ¹³C NMR Spectra of Oleic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of oleic anhydride, a symmetrical anhydride derived from the monounsaturated omega-9 fatty acid, oleic acid. By comparing the predicted spectral data of this compound with the experimental data of its precursor, oleic acid, this guide offers a clear understanding of the key spectral changes that occur upon anhydride formation.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, with its two long aliphatic chains, two cis-alkene moieties, and a central anhydride functional group, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, the number of unique signals is halved compared to an asymmetrical anhydride.

The predicted chemical shifts for this compound are presented in the tables below, alongside the experimental data for oleic acid for direct comparison. These predictions are based on established chemical shift ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound vs. Experimental Shifts for Oleic Acid.

Assignment Functional Group Predicted Chemical Shift (this compound) Experimental Chemical Shift (Oleic Acid) Predicted Multiplicity Predicted Integration
aOlefinic (-CH=CH-)~5.355.34Multiplet4H
bα to C=O (-CH₂-COO-)~2.502.34Triplet4H
cAllylic (=CH-CH₂-)~2.012.01Multiplet8H
dβ to C=O (-CH₂-CH₂-COO-)~1.631.63Multiplet4H
eAliphatic chain (-(CH₂)ₙ-)~1.2-1.41.27-1.35Multiplet40H
fTerminal methyl (-CH₃)~0.880.88Triplet6H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound vs. Experimental Shifts for Oleic Acid.

Assignment Functional Group Predicted Chemical Shift (this compound) Experimental Chemical Shift (Oleic Acid)
1Carbonyl (-COOCO-)~170~180 (Carboxylic Acid)
2, 3Olefinic (-CH=CH-)~130130.0, 129.8
4α to C=O (-CH₂-COO-)~3434.1
5Allylic (=CH-CH₂-)~2727.2
6β to C=O (-CH₂-CH₂-COO-)~2524.7
7-16Aliphatic chain (-(CH₂)ₙ-)~29-3229.1-31.9
17Methylene (-CH₂-CH₃)~22.722.7
18Terminal methyl (-CH₃)~14.114.1

Spectral Interpretation

¹H NMR Spectrum

The most significant difference in the predicted ¹H NMR spectrum of this compound compared to oleic acid is the downfield shift of the protons alpha to the carbonyl group (labeled 'b'). In oleic acid, these protons appear as a triplet around 2.34 ppm.[1] For this compound, this signal is expected to shift downfield to approximately 2.50 ppm due to the increased electron-withdrawing nature of the anhydride functional group compared to the carboxylic acid.

The olefinic protons ('a') are expected to remain in a similar region, around 5.35 ppm, as a multiplet.[2] The allylic protons ('c') and the protons of the terminal methyl group ('f') are also predicted to have chemical shifts very similar to those in oleic acid, at approximately 2.01 ppm and 0.88 ppm, respectively.[1][2] The large signal corresponding to the aliphatic chain protons ('e') will dominate the region between 1.2 and 1.4 ppm.

¹³C NMR Spectrum

In the ¹³C NMR spectrum, the most notable change is the chemical shift of the carbonyl carbon ('1'). In oleic acid, the carboxylic acid carbon resonates at approximately 180 ppm.[3] In this compound, this signal is expected to shift upfield to around 170 ppm, a characteristic chemical shift for anhydride carbonyl carbons.

The olefinic carbons ('2' and '3') are predicted to appear around 130 ppm, consistent with the values for oleic acid. The carbons of the aliphatic chain, including the alpha and beta carbons to the carbonyl, the allylic carbons, and the terminal methyl carbon, are all expected to have chemical shifts very similar to their counterparts in oleic acid.

Experimental Protocol

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the nonpolar analyte and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-established and do not typically interfere with the signals of interest.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a 30-45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the data with an exponential multiplication function and Fourier transformation.

  • Data Analysis: Reference the spectra to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm). Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

Key Structural Features and NMR Correlation

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments with their expected NMR chemical shift regions.

Oleic_Anhydride_NMR cluster_legend ¹H and ¹³C NMR Chemical Shift Regions cluster_structure This compound Structure Key Proton/Carbon Assignment (Predicted Chemical Shift Range) a_key a: Olefinic (-CH=CH-) ¹H: ~5.35 ppm ¹³C: ~130 ppm b_key b: α to C=O (-CH₂-COO-) ¹H: ~2.50 ppm ¹³C: ~34 ppm c_key c: Allylic (=CH-CH₂-) ¹H: ~2.01 ppm ¹³C: ~27 ppm f_key f: Terminal methyl (-CH₃) ¹H: ~0.88 ppm ¹³C: ~14.1 ppm carbonyl_key Carbonyl (-COOCO-) ¹³C: ~170 ppm CH3_1 CH₃ chain1_1 -(CH₂)₅- CH3_1->chain1_1 CH2_c1 CH₂ chain1_1->CH2_c1 CH_a1 CH CH2_c1->CH_a1 CH_a2 CH CH_a1->CH_a2 CH2_c2 CH₂ CH_a2->CH2_c2 chain1_2 -(CH₂)₆- CH2_c2->chain1_2 CH2_b1 CH₂ chain1_2->CH2_b1 C_O_1 C=O CH2_b1->C_O_1 O -O- C_O_1->O C_O_2 C=O O->C_O_2 CH2_b2 CH₂ C_O_2->CH2_b2 chain2_1 -(CH₂)₆- CH2_b2->chain2_1 CH2_c3 CH₂ chain2_1->CH2_c3 CH_a3 CH CH2_c3->CH_a3 CH_a4 CH CH_a3->CH_a4 CH2_c4 CH₂ CH_a4->CH2_c4 chain2_2 -(CH₂)₅- CH2_c4->chain2_2 CH3_2 CH₃ chain2_2->CH3_2

Caption: Key functional groups in this compound and their NMR shifts.

References

A Comparative Guide to Oleic Anhydride and Acetic Anhydride as Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between two acylating agents: the commonly utilized acetic anhydride and the less conventional oleic anhydride, with a particular focus on the enhanced reactivity of mixed anhydride systems. This comparison is supported by experimental data to inform the rational selection of reagents for acylation reactions in research and drug development.

Performance Comparison of Acylating Agents

Acetic anhydride is a widely used reagent for the acetylation of alcohols, amines, and phenols due to its high reactivity and the relative ease of removal of its acetic acid byproduct.[1][2] this compound, a larger and more sterically hindered molecule, is less commonly used in its pure form. However, a highly reactive acylating system can be generated in situ by reacting oleic acid with acetic anhydride. This process forms a mixture containing a highly reactive mixed acetic-oleic anhydride, alongside the symmetric acetic and oleic anhydrides.[3] This mixed anhydride is often more reactive than either of the parent symmetric anhydrides.[3]

This guide focuses on the comparative performance of acetic anhydride alone versus the mixed anhydride system generated from oleic acid and acetic anhydride for the acylation of common substrates, benzyl alcohol and aniline.

Table 1: Comparative Acylation of Benzyl Alcohol
Acylating AgentSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideBenzyl AlcoholNoneSolvent-free607>99%[4]
Acetic AnhydrideBenzyl AlcoholNoneSolvent-freeRoom Temp.2463%
Table 2: Comparative Acylation of Aniline
Acylating AgentSubstrateCatalyst/ConditionsSolventTimeYield
Acetic AnhydrideAnilineSodium AcetateWaterImmediateHigh (not quantified)
Acetic AnhydrideAnilineNoneSolvent-free30 minHigh (not quantified)

Reaction Mechanisms and Logical Relationships

The acylation of a nucleophile (e.g., an alcohol or amine) by either acetic anhydride or a mixed acetic-oleic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key difference lies in the nature of the leaving group and the potential for regioselectivity in the case of the mixed anhydride.

General Acylation Workflow

The logical workflow for selecting an acylating agent involves considering the substrate's reactivity, the desired reaction conditions (temperature, time), and the nature of the acyl group to be introduced.

Acylation Workflow cluster_input Inputs cluster_decision Decision Process cluster_reagents Reagent Options cluster_reaction Reaction & Outcome Substrate Substrate (Alcohol, Amine, etc.) Select_Anhydride Select Acylating Agent Substrate->Select_Anhydride Desired_Acyl_Group Desired Acyl Group (Acetyl vs. Oleoyl) Desired_Acyl_Group->Select_Anhydride Acetic_Anhydride Acetic Anhydride Select_Anhydride->Acetic_Anhydride For Acetylation Mixed_Anhydride Oleic Acid + Acetic Anhydride Select_Anhydride->Mixed_Anhydride For Oleoylation or Enhanced Reactivity Reaction Acylation Reaction Acetic_Anhydride->Reaction Mixed_Anhydride->Reaction Product Acylated Product Reaction->Product

Caption: Logical workflow for selecting an acylating agent.

Nucleophilic Acyl Substitution with Acetic Anhydride

The nucleophile attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as the leaving group to form the acylated product.

Acetic Anhydride Mechanism Reactants Nu-H + Ac-O-Ac Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Nu-Ac + Ac-OH Intermediate->Products Collapse & Leaving Group Departure

Caption: Acylation mechanism with acetic anhydride.

Formation and Reaction of Mixed Acetic-Oleic Anhydride

When oleic acid is reacted with acetic anhydride, a reversible reaction occurs, forming the mixed acetic-oleic anhydride. This mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack can occur at either the acetyl or the oleoyl carbonyl, leading to two possible acylated products. The regioselectivity of this attack is influenced by steric and electronic factors.

Mixed Anhydride Formation and Reaction cluster_formation Mixed Anhydride Formation cluster_reaction Acylation with Mixed Anhydride Reactants_Formation Oleic Acid + Acetic Anhydride Mixed_Anhydride Acetic-Oleic Anhydride Reactants_Formation->Mixed_Anhydride Intermediate_Ac Tetrahedral Intermediate (Attack at Acetyl) Mixed_Anhydride->Intermediate_Ac Attack at Acetyl Carbonyl Intermediate_Ol Tetrahedral Intermediate (Attack at Oleoyl) Mixed_Anhydride->Intermediate_Ol Attack at Oleoyl Carbonyl Nucleophile Nu-H Product_Ac Acetylated Product Intermediate_Ac->Product_Ac Collapse Product_Ol Oleoylated Product Intermediate_Ol->Product_Ol Collapse

Caption: Formation and reactivity of mixed anhydride.

Experimental Protocols

Protocol 1: Acylation of Benzyl Alcohol with Acetic Anhydride (Solvent-Free)

Materials:

  • Benzyl alcohol (1 mmol)

  • Acetic anhydride (1.5 mmol)

  • 25 mL round-bottom flask

  • Glass rod

  • Preheated oil bath

  • Diethyl ether

  • Gas chromatograph for monitoring

Procedure:

  • To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) followed by acetic anhydride (1.5 mmol).

  • Homogenize the mixture using a glass rod.

  • Place the flask in a preheated oil bath maintained at 60°C.

  • Monitor the reaction progress by taking periodic samples, diluting with diethyl ether, and analyzing by gas chromatography.

  • Upon completion, the product can be purified by standard workup procedures, typically involving washing with aqueous sodium bicarbonate solution to remove acetic acid, followed by extraction and solvent evaporation.

Protocol 2: Acylation of Aniline with Acetic Anhydride in Aqueous Medium

Materials:

  • Aniline (500 mg)

  • Water (14 mL)

  • Concentrated hydrochloric acid (0.45 mL)

  • Acetic anhydride (0.6 mL)

  • Sodium acetate (530 mg) in 3 mL of water

  • Ice bath

  • Vacuum filtration apparatus

  • 95% Ethanol for recrystallization

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water in an Erlenmeyer flask. Note that two layers will be observed.

  • Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which dissolves in water.

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid acetanilide by vacuum filtration.

  • Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.

Protocol 3: General Procedure for Acylation using a Mixed Acetic-Oleic Anhydride System (In Situ Formation)

Materials:

  • Substrate (alcohol or amine, 1 mmol)

  • Oleic acid (1 mmol)

  • Acetic anhydride (1.1 mmol)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the substrate (1 mmol) and oleic acid (1 mmol) in the anhydrous solvent.

  • Cool the solution in an ice bath (0°C).

  • Slowly add acetic anhydride (1.1 mmol) to the stirred solution. The mixed anhydride will form in situ.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by TLC or GC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the acylated product from any unreacted starting material and the oleic and acetic acid byproducts.

Conclusion

Acetic anhydride remains a robust and widely applicable acylating agent for a variety of substrates. Its reactivity, cost-effectiveness, and the ease of byproduct removal make it a staple in organic synthesis. While this compound itself is not a common choice for acylation, its combination with acetic anhydride to form a mixed anhydride presents an interesting strategy for enhancing reactivity. This approach may be particularly beneficial for less reactive substrates or when milder reaction conditions are required.

For drug development professionals, the choice between these acylating systems will depend on the specific synthetic goals. For simple acetylations, acetic anhydride is often sufficient. However, for the introduction of a lipophilic oleoyl group or when struggling with the acylation of a challenging substrate, the in-situ formation of a mixed acetic-oleic anhydride is a valuable technique to consider. Further research to quantify the reactivity of this mixed anhydride system on a broader range of substrates would be beneficial for its wider adoption.

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming Oleic Anhydride's Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of lipid molecules like oleic anhydride is paramount. This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the definitive structural elucidation of this compound, supported by experimental data and detailed protocols.

The synthesis of this compound, a key intermediate in the production of various oleochemicals and pharmaceuticals, requires rigorous analytical confirmation to ensure purity and correct molecular structure. While several techniques can provide structural insights, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed fragmentation information, which is crucial for unambiguous identification. This guide will delve into the application of mass spectrometry for confirming the structure of this compound and compare its performance with alternative methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: A Powerful Tool for Structural Verification

Mass spectrometry is a premier analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. When analyzing this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

A typical mass spectrum of this compound will not only show the molecular ion peak, confirming its molecular weight, but also a characteristic fragmentation pattern that acts as a molecular fingerprint. The primary fragmentation of fatty acid anhydrides in the mass spectrometer involves the cleavage of the C-O bond of the anhydride linkage, leading to the formation of a stable acylium ion.

Predicted Fragmentation Pattern of this compound:

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak at m/z 546.9. The most significant fragmentation is expected to be the formation of the oleoyl acylium ion at m/z 265. This is due to the cleavage of the anhydride bond, which is a characteristic fragmentation for this class of compounds. Further fragmentation of the oleoyl acylium ion and the aliphatic chain will also be observed.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/zRelative Intensity
[M]+• (Molecular Ion)546.9Low
[CH3(CH2)7CH=CH(CH2)7CO]+ (Oleoyl acylium ion)265.2High
[M - C18H33O2]+281.2Moderate
Fragments from aliphatic chainVariousLow to Moderate

Comparative Analysis with Alternative Methods

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often involves complementary data from other analytical techniques. FT-IR and NMR spectroscopy provide valuable information about the functional groups and the carbon-hydrogen framework of the molecule, respectively.

Table 2: Comparison of Analytical Techniques for this compound Structure Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity and specificity; detailed structural information from fragmentation.Can be destructive; may require derivatization for some ionization techniques.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, C-O-C)Non-destructive; provides quick confirmation of the anhydride group.Provides limited information on the overall molecular structure.
NMR Spectroscopy (¹H & ¹³C) Carbon-hydrogen framework and chemical environment of atomsNon-destructive; provides detailed information on molecular connectivity.Lower sensitivity compared to MS; requires larger sample amounts.
FT-IR Spectroscopy Data:

The FT-IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. Two distinct carbonyl (C=O) stretching bands are observed due to symmetric and asymmetric stretching vibrations, which is a hallmark of anhydrides.

Table 3: Characteristic FT-IR Peaks for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (asymmetric stretch)~1815Anhydride carbonyl
C=O (symmetric stretch)~1750Anhydride carbonyl
C-O-C stretch~1045Anhydride ether linkage
C=C stretch~1650Alkene
C-H stretch (sp²)~3005Alkene C-H
C-H stretch (sp³)2850-2960Aliphatic C-H
NMR Spectroscopy Data:

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of this compound, confirming the presence of the oleoyl chains and the anhydride linkage.

Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (ppm)Assignment
¹H NMR ~5.34-CH=CH- (olefinic protons)
~2.45-CH₂-COO- (protons alpha to carbonyl)
~2.01-CH₂-C=C- (allylic protons)
~1.62-CH₂-CH₂-COO- (protons beta to carbonyl)
~1.28-(CH₂)n- (methylene protons)
~0.88-CH₃ (terminal methyl protons)
¹³C NMR ~168C=O (anhydride carbonyl carbons)
~130-CH=CH- (olefinic carbons)
~34-CH₂-COO- (alpha carbons)
~22-32-(CH₂)n- (methylene carbons)
~14-CH₃ (terminal methyl carbon)

Experimental Protocols

Mass Spectrometry (GC-MS) Protocol for this compound
  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like hexane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

FT-IR Spectroscopy Protocol for this compound
  • Sample Preparation: Place a drop of the neat liquid this compound sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

NMR Spectroscopy Protocol for this compound
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Hexane/Ethyl Acetate Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole/TOF) Ionization->Detection MassSpectrum Mass Spectrum (m/z vs. Intensity) Detection->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Structure Structure Confirmation Fragmentation->Structure

Caption: Workflow for this compound Analysis by GC-MS.

Spectroscopic_Comparison_Workflow cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy OleicAnhydride This compound Sample MS_Analysis GC-MS or ESI-MS OleicAnhydride->MS_Analysis FTIR_Analysis ATR or KBr Pellet OleicAnhydride->FTIR_Analysis NMR_Analysis ¹H and ¹³C NMR OleicAnhydride->NMR_Analysis MS_Data Molecular Weight & Fragmentation Pattern MS_Analysis->MS_Data StructureConfirmation Comprehensive Structure Confirmation MS_Data->StructureConfirmation FTIR_Data Functional Group Identification (C=O, C-O-C) FTIR_Analysis->FTIR_Data FTIR_Data->StructureConfirmation NMR_Data Carbon-Hydrogen Framework NMR_Analysis->NMR_Data NMR_Data->StructureConfirmation

Caption: Comparative Workflow of Analytical Techniques.

Conclusion

The structural confirmation of this compound is most robustly achieved through a combination of analytical techniques. Mass spectrometry, with its ability to provide precise molecular weight and detailed fragmentation data, serves as a cornerstone for definitive identification. When complemented with FT-IR and NMR spectroscopy, which confirm the presence of key functional groups and the overall molecular skeleton, researchers can have the highest confidence in the structure and purity of their this compound samples. This multi-faceted approach is essential for ensuring the quality and reliability of downstream applications in research, development, and manufacturing.

Reactivity Showdown: A Comparative Guide to Mixed and Symmetrical Fatty Acid Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Fatty acid anhydrides, as highly reactive acyl donors, are frequently employed in the synthesis of esters and amides. This guide provides an objective comparison of the reactivity between mixed and symmetrical fatty acid anhydrides, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.

At a Glance: Key Differences in Reactivity

Mixed fatty acid anhydrides generally exhibit higher reactivity and selectivity compared to their symmetrical counterparts. This enhanced reactivity is attributed to the electronic and steric differences between the two acyl groups, which leads to a polarization of the anhydride bond and the preferential activation of one carbonyl group. In contrast, symmetrical anhydrides possess two identical acyl groups, resulting in a more stable and less reactive molecule.

Quantitative Comparison of Acylating Agent Performance

The following table summarizes the performance of various anhydrides in the acylation of 2-phenylethanol, a common model reaction. The data, compiled from multiple studies, illustrates the superior efficiency of mixed anhydrides, particularly mixed aromatic-aliphatic anhydrides, in achieving high yields of the corresponding ester.

Anhydride TypeSpecific AnhydrideSubstrateCatalyst/ConditionsReaction Time (h)Yield (%)Reference
Mixed Aliphatic-Palmitic Acetic Palmitic Anhydride2-PhenylethanolAmberlyst-15, Hexane, Reflux585
Mixed Aromatic-Palmitic Benzoic Palmitic Anhydride2-PhenylethanolAmberlyst-15, Hexane, Reflux395
Symmetrical Fatty Acid Palmitic Anhydride2-PhenylethanolNot specifiedNot specifiedLower than mixedInferred from general statements

Note: Direct side-by-side comparative data under identical conditions is limited in the available literature. The presented data is illustrative of the general trends observed.

Understanding the Reactivity Landscape

The differential reactivity between mixed and symmetrical fatty acid anhydrides can be attributed to several key factors, as illustrated in the diagram below.

G Factors Influencing Anhydride Reactivity cluster_mixed Mixed Anhydride (R1CO-O-COR2) cluster_symmetrical Symmetrical Anhydride (RCO-O-COR) MA_Structure Asymmetrical Structure MA_Electronic Unequal Electron Density at Carbonyls MA_Structure->MA_Electronic leads to MA_Steric Steric Hindrance Differences MA_Structure->MA_Steric leads to MA_Reactivity Higher Reactivity & Selectivity MA_Electronic->MA_Reactivity results in MA_Steric->MA_Reactivity influences MA_LGE Good Leaving Group (More Stable Carboxylate) MA_LGE->MA_Reactivity enhances SA_Structure Symmetrical Structure SA_Electronic Equal Electron Density at Carbonyls SA_Structure->SA_Electronic leads to SA_Reactivity Lower Reactivity SA_Electronic->SA_Reactivity results in SA_LGE Less Effective Leaving Group SA_LGE->SA_Reactivity contributes to

Caption: Factors influencing the reactivity of fatty acid anhydrides.

In mixed anhydrides, particularly those formed from a fatty acid and a more electron-withdrawing acid (e.g., benzoic acid), the carbonyl carbon of the fatty acyl group becomes more electrophilic and thus more susceptible to nucleophilic attack. The resulting carboxylate of the more electron-withdrawing acid is a better leaving group, further driving the reaction forward.

Experimental Protocols for Reactivity Comparison

To enable researchers to conduct their own comparative studies, a detailed experimental protocol for the acylation of an alcohol with a fatty acid anhydride is provided below. This protocol can be adapted for various substrates and anhydride types.

Objective: To compare the yield and reaction rate of the esterification of 2-phenylethanol using a mixed fatty acid anhydride versus a symmetrical fatty acid anhydride.

Materials:

  • 2-Phenylethanol

  • Mixed Anhydride (e.g., Benzoic Palmitic Anhydride)

  • Symmetrical Anhydride (e.g., Palmitic Anhydride)

  • Amberlyst-15 ion-exchange resin (catalyst)

  • Hexane (solvent)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, place 2-phenylethanol (1 equivalent) and Amberlyst-15 (10% by weight of the alcohol).

    • To the first flask, add the mixed anhydride (1.1 equivalents) dissolved in hexane.

    • To the second flask, add the symmetrical anhydride (1.1 equivalents) dissolved in hexane.

  • Reaction Execution:

    • Heat both reaction mixtures to reflux with vigorous stirring.

    • Monitor the progress of the reactions at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), cool the mixtures to room temperature.

    • Filter to remove the Amberlyst-15 catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted anhydride and carboxylic acid byproducts.

    • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the yield of the isolated ester for both reactions.

    • Confirm the identity and purity of the product by GC-MS and/or NMR spectroscopy.

    • For kinetic analysis, quantify the amount of product formed at each time point using a calibrated internal standard with GC or HPLC.

The following diagram outlines a typical workflow for such a comparative study.

G Experimental Workflow for Anhydride Reactivity Comparison Start Start Setup Set up parallel reactions: Mixed vs. Symmetrical Anhydride Start->Setup Reaction Run reactions under identical conditions (Temperature, Catalyst, Solvent) Setup->Reaction Monitor Monitor reaction progress (TLC, GC, or HPLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and work up reactions Monitor->Workup Complete Analysis Isolate and analyze products Workup->Analysis Compare Compare Yields and Reaction Rates Analysis->Compare End End Compare->End

Caption: A typical experimental workflow for comparing anhydride reactivity.

Conclusion

The choice between mixed and symmetrical fatty acid anhydrides depends on the specific requirements of the chemical transformation. For reactions demanding high efficiency, rapid conversion, and selectivity, mixed fatty acid anhydrides, particularly mixed aromatic-aliphatic variants, are the superior choice. Their enhanced reactivity stems from their inherent electronic and steric asymmetry. While symmetrical anhydrides are less reactive, they can be suitable for applications where a milder acylating agent is preferred. The provided experimental protocol offers a framework for researchers to perform their own comparative analyses and select the optimal reagent for their synthetic needs.

Oleic Anhydride: A Viable Alternative for Acylation Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective and versatile acylating agents, oleic anhydride presents a compelling substitute for commonly used reagents like acetic anhydride and trifluoroacetic anhydride in specific synthetic applications. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable acylating agent for your research needs.

The introduction of an acyl group is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients. While acetic anhydride and trifluoroacetic anhydride are workhorse reagents for this purpose, this compound offers distinct advantages in certain contexts, particularly when the introduction of a long, hydrophobic oleoyl group is desired. This can be beneficial for modifying the lipophilicity and other physicochemical properties of a target molecule.

Comparative Performance of Acylating Agents

To illustrate the relative performance of this compound, acetic anhydride, and trifluoroacetic anhydride, we present a comparative analysis of the acylation of a model primary amine, aniline. The data, summarized in the table below, is based on a combination of literature-reported yields for acetic and trifluoroacetic anhydride and a projected yield for this compound under analogous conditions, reflecting the expected high reactivity of anhydrides in such transformations.

Acylating AgentSubstrateProductReaction Time (hours)Temperature (°C)Yield (%)
This compound AnilineOleanilide225~95 (Projected)
Acetic Anhydride AnilineAcetanilide0.52594[1][2]
Trifluoroacetic Anhydride Aniline2,2,2-Trifluoro-N-phenylacetamide0.250-25>95

As the data indicates, all three anhydrides are highly effective in acylating aniline, affording excellent yields in relatively short reaction times. Trifluoroacetic anhydride is the most reactive, often reacting nearly instantaneously, while acetic anhydride and this compound also provide rapid and efficient conversions. The choice of acylating agent will, therefore, often depend on the desired acyl group to be introduced and other practical considerations such as cost and handling.

Experimental Protocols

Detailed methodologies for the synthesis of the products listed in the comparison table are provided below.

Synthesis of this compound

A reliable method for the preparation of this compound is through the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC).[3][4][5]

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.

  • Add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise to the oleic acid solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate, containing the this compound, is concentrated under reduced pressure to yield the product. This method typically produces this compound in high yields (87-94%).

General Procedure for the Acylation of Aniline

The following protocols outline the acylation of aniline with this compound, acetic anhydride, and trifluoroacetic anhydride.

Acylation of Aniline with this compound (Hypothetical Protocol):

Materials:

  • Aniline

  • This compound

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline (1 mmol) in anhydrous dichloromethane (10 mL).

  • Add this compound (1.1 mmol) to the solution. If desired, pyridine (1.2 mmol) can be added as a base to scavenge the oleic acid byproduct.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oleanilide.

  • The crude product can be purified by recrystallization or column chromatography.

Acylation of Aniline with Acetic Anhydride:

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Ice-cold water

Procedure:

  • To a flask containing aniline (10 mmol), add acetic anhydride (12 mmol) dropwise with stirring. The reaction is often exothermic.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring to precipitate the product.

  • Collect the solid acetanilide by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Acylation of Aniline with Trifluoroacetic Anhydride:

Materials:

  • Aniline

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • In a flask cooled in an ice bath (0 °C), dissolve aniline (10 mmol) and pyridine (12 mmol) in anhydrous diethyl ether (20 mL).

  • Add trifluoroacetic anhydride (11 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 minutes.

  • Filter the reaction mixture to remove the pyridinium trifluoroacetate salt.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the trifluoroacetylated product.

Reaction Mechanisms and Workflow

The acylation of an amine with an acid anhydride proceeds through a nucleophilic acyl substitution mechanism. The workflow for these reactions is generally straightforward, involving the reaction of the amine with the anhydride, followed by workup and purification.

Acylation_Workflow cluster_Oleic This compound Acylation cluster_Acetic Acetic Anhydride Acylation cluster_TFAA TFAA Acylation A1 Aniline + this compound B1 Reaction in DCM A1->B1 C1 Workup (Wash & Dry) B1->C1 D1 Purification C1->D1 E1 Oleanilide D1->E1 A2 Aniline + Acetic Anhydride B2 Reaction A2->B2 C2 Precipitation in Water B2->C2 D2 Filtration & Washing C2->D2 E2 Acetanilide D2->E2 A3 Aniline + TFAA + Base B3 Reaction in Ether A3->B3 C3 Filtration & Workup B3->C3 D3 Purification C3->D3 E3 Trifluoroacetanilide D3->E3

Caption: Comparative workflow for the acylation of aniline.

The signaling pathway for the general acylation of an amine with an acid anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Acylation_Mechanism Reactants Amine (R-NH₂) + Acid Anhydride ((R'CO)₂O) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Amide (R-NHCOR') + Carboxylic Acid (R'COOH) Intermediate->Products Collapse & Proton Transfer

Caption: General mechanism of amine acylation by an acid anhydride.

Conclusion

This compound serves as an excellent acylating agent, particularly for the introduction of the oleoyl group, which can be advantageous for modulating the lipophilicity of molecules in drug development and other applications. Its reactivity is comparable to that of acetic anhydride, allowing for efficient acylations under mild conditions. While trifluoroacetic anhydride offers the highest reactivity, the choice of acylating agent should be guided by the specific synthetic goal, desired functional group, and practical considerations of reagent handling and cost. This guide provides the necessary information for researchers to make an informed decision on the utility of this compound as a substitute for other common acylating agents in their synthetic endeavors.

References

A Comparative Analysis of Catalytic and Non-Catalytic Methods for Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Anhydride Synthesis

The synthesis of carboxylic anhydrides is a fundamental transformation in organic chemistry, pivotal for the production of a vast array of pharmaceuticals, polymers, and fine chemicals. The choice between catalytic and non-catalytic methodologies can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols for the synthesis of benzoic and phthalic anhydrides as representative examples.

Performance Comparison: Catalytic vs. Non-Catalytic Synthesis

The selection of a synthetic route for anhydrides hinges on factors such as desired yield, reaction conditions, substrate scope, and atom economy. Catalytic methods often offer milder reaction conditions and higher efficiency, while non-catalytic routes can be simpler to execute for certain substrates. The following table summarizes quantitative data for the synthesis of benzoic and phthalic anhydrides via both approaches.

AnhydrideSynthesis MethodReactantsCatalyst/ReagentReaction ConditionsYield (%)Reference
Benzoic Anhydride Non-CatalyticBenzoic Acid, Acetic AnhydridePhosphoric Acid (catalytic amount)Slow distillation, up to 270°C72-74[1]
Non-CatalyticBenzotrichloride, Benzoic AcidNone140-180°C~95[2]
CatalyticBenzaldehyde, TBHPCu₂(BDC)₂(DABCO)Refluxing CH₃CN, 2h67-82
Catalytic (Mixed Anhydride)1,3-Butadiene, CO, Benzoic AcidPalladium complex93°C, 20 bar CO, 20hup to 82[3]
Phthalic Anhydride Non-CatalyticPhthalic AcidHeat (Thermal Dehydration)195°C~98.6[4]
Catalytico-Xylene, AirV₂O₅/TiO₂320-400°C~70 (selectivity)

Experimental Protocols

Detailed methodologies for the synthesis of benzoic and phthalic anhydrides are provided below, illustrating the practical differences between catalytic and non-catalytic approaches.

Synthesis of Benzoic Anhydride

1. Non-Catalytic Method: From Benzoic Acid and Acetic Anhydride [1]

  • Materials: 5-L flask, fractionating column (90 cm), dropping funnel, benzoic acid (1500 g, 12.3 moles), acetic anhydride (1500 g, 14.7 moles), syrupy phosphoric acid (1 cc).

  • Procedure:

    • Combine benzoic acid, acetic anhydride, and phosphoric acid in the 5-L flask.

    • Slowly distill the mixture, ensuring the vapor temperature at the head of the column does not exceed 120°C.

    • After collecting 250 cc of distillate, add an additional 250 g of acetic anhydride. Repeat this process until a total of 2000 g of acetic anhydride has been used.

    • Continue heating until the temperature of the reaction mixture reaches 270°C.

    • Fractionally distill the residue under reduced pressure (19-20 mm). Collect the fraction boiling at 210-220°C, which is crude benzoic anhydride.

    • Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure, colorless crystals of benzoic anhydride.

2. Catalytic Method: Palladium-Catalyzed Carbonylative Telomerization for Mixed Anhydrides

  • Materials: Autoclave with a stainless steel vessel, stirring bar, Schlenk flasks, Pd(OAc)₂, PCy₂Ph, dry dioxane, benzoic acid, 1,3-butadiene, carbon monoxide.

  • Procedure:

    • In a Schlenk flask, prepare a catalyst solution by dissolving Pd(OAc)₂ and PCy₂Ph in dry dioxane under an inert atmosphere.

    • Add the benzoic acid to the autoclave vessel.

    • Transfer the catalyst solution to the autoclave via syringe.

    • Cool the autoclave and add liquefied 1,3-butadiene.

    • Pressurize the autoclave with carbon monoxide (20 bar).

    • Heat the reaction mixture to 93°C and stir for 20 hours.

    • After the reaction, cool the autoclave, carefully depressurize, and purge with an inert gas.

    • The mixed anhydride product can be further purified or used in subsequent reactions.

Synthesis of Phthalic Anhydride

1. Non-Catalytic Method: Thermal Dehydration of Phthalic Acid

  • Materials: 250 mL beaker, oil bath, magnetic stirrer-hot plate, thermometer, evaporating dish, desiccator, phthalic acid (25 g).

  • Procedure:

    • Place 25 g of phthalic acid in the 250 mL beaker.

    • Heat the beaker in an oil bath to 195°C with stirring.

    • As the phthalic acid melts (m.p. ~191°C), water will evolve, and phthalic anhydride will begin to form and may sublime on the cooler parts of the beaker. Scrape any sublimed material back into the melt.

    • Continue heating until the evolution of water ceases and the melt becomes clear.

    • Pour the molten phthalic anhydride into an evaporating dish and allow it to cool and solidify in a desiccator.

    • The solidified product is nearly pure phthalic anhydride.

2. Catalytic Method: Vapor-Phase Oxidation of o-Xylene

  • Materials: Fixed-bed reactor, furnace, V₂O₅/TiO₂ catalyst, o-xylene, air supply.

  • Procedure (Lab-Scale Representation):

    • Pack a fixed-bed reactor with a V₂O₅/TiO₂ catalyst.

    • Heat the reactor to the reaction temperature (typically 320-400°C).

    • Introduce a feed stream of o-xylene vapor and air into the reactor. The concentration of o-xylene is typically kept low to remain outside the explosive limits.

    • The gaseous products exiting the reactor are cooled in a series of condensers to collect the crude phthalic anhydride, which solidifies.

    • The crude phthalic anhydride is then purified by distillation.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for catalytic and non-catalytic anhydride synthesis.

Anhydride_Synthesis_Workflow cluster_non_catalytic Non-Catalytic Synthesis cluster_catalytic Catalytic Synthesis start_nc Carboxylic Acid(s) + Dehydrating Agent/Heat react_nc Reaction/ Dehydration start_nc->react_nc High Temp./ Stoichiometric Reagent purify_nc Purification (Distillation/Crystallization) react_nc->purify_nc product_nc Anhydride purify_nc->product_nc start_c Substrate(s) + Catalyst react_c Catalytic Reaction start_c->react_c Milder Conditions separate_c Catalyst Separation react_c->separate_c purify_c Purification separate_c->purify_c product_c Anhydride purify_c->product_c

Caption: Generalized workflow for non-catalytic vs. catalytic anhydride synthesis.

Signaling Pathways and Logical Relationships

The choice between these synthetic strategies can be represented as a decision-making pathway based on key reaction parameters.

Synthesis_Decision_Pathway start Anhydride Synthesis Goal substrate Substrate Availability (Carboxylic Acid vs. Hydrocarbon) start->substrate conditions Desired Reaction Conditions (Mild vs. Harsh) substrate->conditions Carboxylic Acid catalytic Catalytic Route substrate->catalytic Hydrocarbon/ Alkene atom_economy Atom Economy/ Waste Generation conditions->atom_economy conditions->catalytic Mild Conditions Required non_catalytic Non-Catalytic Route conditions->non_catalytic Harsh Conditions Tolerable atom_economy->catalytic High atom_economy->non_catalytic Low

Caption: Decision pathway for selecting a synthetic route for anhydrides.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Oleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as oleic anhydride are paramount for ensuring laboratory safety and environmental compliance. This compound is classified as a skin and serious eye irritant.[1] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its hazards. It is a combustible liquid that causes skin and serious eye irritation.[1][2] Always work in a well-ventilated area and ensure that safety showers and eye-wash stations are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Clothing: Wear protective clothing to prevent skin contact.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Restrict Access: Prevent personnel without appropriate PPE from entering the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: Prevent the spill from entering drains or waterways.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or the designated emergency response team for assistance with cleanup and disposal.

Step-by-Step Disposal Protocol

This compound waste must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

  • Waste Identification and Segregation:

    • Designate a specific, compatible container for this compound waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Use a clearly labeled, leak-proof container. The label should read "Hazardous Waste" and include the full chemical name, "this compound," and any associated hazards.

    • Keep the container tightly closed when not in use.

  • Waste Collection and Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with accurate information about the waste composition. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C36H66O3
Molecular Weight 546.91 g/mol
CAS Number 24909-72-6
Melting Point 22-24 °C
Boiling Point 200-215 °C at 11 mmHg
Flash Point >230 °F (>110 °C)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OleicAnhydrideDisposal start Start: This compound Waste Generated identify_waste Identify Waste Type: Pure this compound or Contaminated Material? start->identify_waste pure_waste Pure/Unused This compound identify_waste->pure_waste Pure contaminated_waste Contaminated Material (e.g., with solvents, spill debris) identify_waste->contaminated_waste Contaminated select_container Select Appropriate, Compatible, and Labeled Hazardous Waste Container pure_waste->select_container contaminated_waste->select_container transfer_waste Safely Transfer Waste to Container select_container->transfer_waste seal_container Keep Container Tightly Sealed transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area (SAA) seal_container->store_waste contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup store_waste->contact_ehs end_disposal End: Proper Disposal Complete contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Oleic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oleic Anhydride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

This compound is a fatty acid anhydride used as a biochemical reagent in life science research.[1][2][3] Its key properties are summarized below:

PropertyValueSource
Molecular Formula C36H66O3[4]
Molecular Weight 546.91 g/mol
Appearance Liquid
Melting Point 22-24 °C (lit.)
Boiling Point 200-215 °C at 11 mmHg (lit.)
Flash Point 109 °C (228.2 °F) - closed cup
Density 0.88 g/cm³ at 25 °C (lit.)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its risks is the first step toward safe handling.

GHS Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards.Protects against serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart.Prevents skin irritation.
Body Protection A properly fitted, buttoned laboratory coat. Flame-retardant coats are recommended for larger quantities. Wear long pants and closed-toe shoes.Protects skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosol formation is likely, a type ABEK (EN14387) respirator filter is recommended.Avoids respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit with absorbent materials (e.g., Chemizorb®) available in the immediate work area.

  • Container Inspection: Before use, inspect the container for any damage or leaks.

Handling and Use
  • Dispensing: When transferring or dispensing, avoid creating aerosols.

  • Material Compatibility: Use compatible labware (e.g., glass). Avoid contact with strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.

Post-Handling and Storage
  • Container Sealing: After use, tightly close the container. Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area. This compound is sensitive to air and light. For long-term stability, store at -20°C.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

Proper response to emergencies and compliant disposal are critical components of the safety protocol.

Emergency Procedures
IncidentImmediate Action
Eye Contact Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Inhalation Move the person to fresh air.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
Spill Evacuate the area. Wear appropriate PPE. Cover drains to prevent entry into the sewer system. Contain the spill with an inert absorbent material and collect it into a suitable, labeled container for disposal.
Disposal Plan
  • Waste Characterization: All waste materials must be properly characterized according to applicable federal, state, and local regulations.

  • Containerization: Collect waste this compound and contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains or the environment.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G prep Preparation ppe Don PPE prep->ppe Verify controls handling Handling in Fume Hood ppe->handling Begin work storage Secure Storage handling->storage After use decon Decontamination handling->decon Post-procedure end Procedure Complete storage->end waste Waste Disposal decon->waste Segregate waste waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleic anhydride
Reactant of Route 2
Reactant of Route 2
Oleic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.